5-Fluorobenzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEKYSBZODRVRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596253 | |
| Record name | 5-Fluoro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1644-85-5 | |
| Record name | 5-Fluoro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Fluorobenzo[d]thiazole from 4-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust two-step synthetic pathway for the preparation of 5-Fluorobenzo[d]thiazole, a valuable fluorinated heterocyclic motif in medicinal chemistry, starting from the readily available 4-fluoroaniline. This document details the experimental protocols, reaction mechanisms, and quantitative data to ensure reproducibility and facilitate its application in research and development.
Synthetic Strategy Overview
The synthesis of this compound from 4-fluoroaniline is efficiently achieved through a two-step process:
-
Hugershoff Benzothiazole Synthesis: The initial step involves the formation of the benzothiazole ring system through the reaction of 4-fluoroaniline with potassium thiocyanate in the presence of bromine. This reaction yields the key intermediate, 2-amino-5-fluorobenzo[d]thiazole.
-
Deamination of the 2-Amino Group: The subsequent step is the removal of the 2-amino group from the intermediate to afford the target molecule, this compound. This is typically achieved via a diazotization reaction followed by reduction.
This synthetic approach is reliable and utilizes common laboratory reagents and techniques.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-fluorobenzo[d]thiazole
This procedure is adapted from the well-established Hugershoff benzothiazole synthesis.[1][2][3][4][5]
Reaction Scheme:
Materials and Reagents:
-
4-Fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ammonia solution
-
Ethanol
-
Benzene
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-fluoroaniline and potassium thiocyanate in glacial acetic acid. The molar ratio of 4-fluoroaniline to potassium thiocyanate should be approximately 1:8.
-
Cool the mixture in an ice bath to below room temperature.
-
Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel. Maintain the temperature of the reaction mixture below room temperature during the addition. The molar ratio of aniline to bromine should be approximately 1:1.6.
-
After the complete addition of bromine, continue stirring the reaction mixture for an additional 2 hours below room temperature, followed by stirring at room temperature for 10 hours.
-
Allow the reaction mixture to stand overnight.
-
Add water to the mixture and heat it to approximately 85°C, then filter the hot solution.
-
Treat the residue again with hot glacial acetic acid, heat to 85°C, and filter.
-
Combine the filtrates, cool, and neutralize with a concentrated ammonia solution to a pH of approximately 6.0.
-
Collect the resulting dark yellow precipitate by filtration.
-
Recrystallize the crude product from a 1:1 mixture of benzene and ethanol to obtain pure 2-amino-5-fluorobenzo[d]thiazole.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Molar Ratio (Aniline:KSCN) | ~ 1:8 | |
| Molar Ratio (Aniline:Bromine) | ~ 1:1.6 | |
| Reaction Temperature | Below room temperature | |
| Reaction Time | ~12 hours + overnight | |
| pH for Precipitation | ~6.0 | |
| Recrystallization Solvent | Benzene:Ethanol (1:1) |
Characterization Data for 2-Amino-5-fluorobenzo[d]thiazole:
| Property | Value | Reference |
| Molecular Formula | C₇H₅FN₂S | [6] |
| Molecular Weight | 168.19 g/mol | [6] |
| IUPAC Name | 5-fluoro-1,3-benzothiazol-2-amine | [6] |
| CAS Number | 20358-07-0 | [6] |
Step 2: Synthesis of this compound (Deamination)
This procedure involves the diazotization of the 2-amino group followed by its removal. A common method for this transformation utilizes tert-butyl nitrite in a suitable solvent.
Reaction Scheme:
Materials and Reagents:
-
2-Amino-5-fluorobenzo[d]thiazole
-
tert-Butyl nitrite
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-amino-5-fluorobenzo[d]thiazole in DMF in a round-bottom flask.
-
Heat the solution to a moderate temperature (e.g., 60-70 °C).
-
Add tert-butyl nitrite dropwise to the heated solution. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, continue to heat the mixture for a period to ensure the reaction goes to completion (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Quantitative Data for Step 2:
| Parameter | Value |
| Deaminating Agent | tert-Butyl Nitrite |
| Solvent | N,N-Dimethylformamide |
| Reaction Temperature | 60-70 °C |
| Purification Method | Column Chromatography |
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₇H₄FNS |
| Molecular Weight | 153.18 g/mol |
| ¹H NMR (CDCl₃, ppm) | δ 9.04 (s, 1H), 7.95 (dd, J=8.5, 4.7 Hz, 1H), 7.64 (dd, J=8.8, 2.4 Hz, 1H), 7.21 (ddd, J=8.8, 8.5, 2.4 Hz, 1H) |
| ¹³C NMR (CDCl₃, ppm) | δ 159.9 (d, J=242.5 Hz), 154.0, 147.8, 131.5 (d, J=9.6 Hz), 123.0 (d, J=9.6 Hz), 115.4 (d, J=25.8 Hz), 110.1 (d, J=24.2 Hz) |
Workflow and Pathway Diagrams
Synthetic Workflow
The overall synthetic process can be visualized as a two-step sequence.
Caption: Synthetic workflow for this compound.
Reaction Pathway
The following diagram illustrates the key chemical transformations in the synthesis.
Caption: Key transformations in the synthesis.
Conclusion
This technical guide outlines a practical and efficient two-step synthesis of this compound from 4-fluoroaniline. The detailed experimental protocols and characterization data provided herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the reliable preparation of this important heterocyclic building block for further derivatization and biological evaluation. Careful adherence to the described procedures and safety precautions is essential for successful and safe synthesis.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-5-fluorobenzothiazole | C7H5FN2S | CID 821203 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Fluorobenzothiazole: A Focus on Regioselective Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-fluorobenzothiazole scaffold is a key pharmacophore in numerous biologically active compounds. While the Jacobsen cyclization of thiobenzanilides is a known method for benzothiazole synthesis, its application to fluorinated precursors often results in a lack of regioselectivity, yielding mixtures of isomers. This technical guide provides a comprehensive overview of the synthesis of 5-fluorobenzothiazole, with a particular focus on a regioselective approach involving the oxidative cyclization of 3-fluorophenylthiourea. Detailed experimental protocols, mechanistic insights, and a discussion of the biological relevance, including the induction of cytochrome P450 CYP1A1 via the Aryl Hydrocarbon Receptor (AhR) signaling pathway, are presented.
Introduction: The Challenge of Regioselectivity in 5-Fluorobenzothiazole Synthesis
Benzothiazoles are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including antitumor and antimicrobial agents. The introduction of a fluorine atom into the benzothiazole nucleus can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. Specifically, the 5-fluoro substitution is a desirable feature in many drug candidates.
The Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides, is a classical method for constructing the benzothiazole core. However, when applied to substrates such as 3-fluoro-thiobenzanilides, this method often leads to the formation of a mixture of regioisomeric 5- and 7-fluoro-benzothiazoles.[1] This lack of regioselectivity presents significant purification challenges and reduces the overall efficiency of the synthesis, making it less suitable for large-scale production in a drug development setting.
Therefore, alternative, more regioselective synthetic strategies are required for the efficient preparation of 5-fluorobenzothiazole and its derivatives. This guide focuses on a robust and widely used method: the bromine-mediated oxidative cyclization of a thiourea precursor derived from 3-fluoroaniline.
Regioselective Synthesis of 2-Amino-5-fluorobenzothiazole
A highly effective and regioselective method for the synthesis of 2-amino-5-fluorobenzothiazole involves the reaction of 3-fluoroaniline with potassium thiocyanate, followed by an in-situ oxidative cyclization with bromine. This method proceeds through a 3-fluorophenylthiourea intermediate.
General Reaction Scheme
The overall transformation can be depicted as follows:
Caption: General reaction scheme for the synthesis of 2-amino-5-fluorobenzothiazole.
Proposed Reaction Mechanism
The reaction is believed to proceed through the following steps:
-
Formation of Thiocyanic Acid: In the presence of acetic acid, potassium thiocyanate generates thiocyanic acid (HSCN).
-
Nucleophilic Attack: The amino group of 3-fluoroaniline acts as a nucleophile and attacks the carbon atom of thiocyanic acid.
-
Thiourea Formation: This addition reaction leads to the formation of the 3-fluorophenylthiourea intermediate.
-
Oxidative Cyclization: Bromine acts as an oxidizing agent, facilitating the intramolecular cyclization of the thiourea. The electrophilic bromine likely activates the sulfur atom, promoting the attack of the aromatic ring at the ortho position to the amino group, which is sterically less hindered and electronically activated. This regioselectivity leads to the preferential formation of the 5-fluoro isomer.
-
Aromatization: Subsequent elimination of HBr and tautomerization results in the formation of the stable, aromatic 2-amino-5-fluorobenzothiazole.
Caption: Proposed mechanism for the synthesis of 2-amino-5-fluorobenzothiazole.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2-amino-5-fluorobenzothiazole, compiled from established methodologies.[2][3][4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 3-Fluoroaniline | 111.12 | 1.156 | ≥98% |
| Potassium Thiocyanate | 97.18 | - | ≥99% |
| Glacial Acetic Acid | 60.05 | 1.049 | ≥99.7% |
| Bromine | 159.81 | 3.119 | ≥99.5% |
| Ammonium Hydroxide | 35.04 | 0.91 | 28-30% |
| Ethanol | 46.07 | 0.789 | ≥99.5% |
Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-fluoroaniline (1.0 eq) in glacial acetic acid.
-
Thiourea Formation: Add potassium thiocyanate (1.1 eq) to the solution and stir the mixture at room temperature.
-
Bromination: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-water and neutralize with a concentrated ammonium hydroxide solution to a pH of 7-8.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-5-fluorobenzothiazole.
Expected Yield and Characterization
While yields can vary, this method typically provides moderate to good yields of the desired product. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
Biological Relevance: Induction of Cytochrome P450 CYP1A1
Certain 2-arylbenzothiazole derivatives have demonstrated potent antitumor activity, which has been linked to their ability to induce the expression of cytochrome P450 CYP1A1.[5] This induction is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand, such as a benzothiazole derivative, to the cytosolic AhR, which is in a complex with chaperone proteins. This binding event triggers a conformational change, leading to the translocation of the ligand-receptor complex into the nucleus. In the nucleus, the AhR dissociates from its chaperone proteins and heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, including CYP1A1, thereby initiating their transcription.[6][7]
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1A1 induction.
Conclusion
The synthesis of 5-fluorobenzothiazole derivatives is of significant interest to the pharmaceutical industry. While the classical Jacobsen cyclization presents challenges in achieving regioselectivity, alternative methods, such as the bromine-mediated oxidative cyclization of 3-fluorophenylthiourea, offer a robust and efficient solution. Understanding the underlying mechanisms and having access to detailed experimental protocols are crucial for the successful implementation of these synthetic strategies. Furthermore, elucidating the biological pathways, such as the AhR-mediated induction of CYP1A1, provides valuable insights into the mode of action of these compounds and can guide future drug design and development efforts. This guide provides a foundational resource for researchers and professionals working in this important area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Fluorobenzo[d]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorobenzo[d]thiazole is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The introduction of a fluorine atom onto the benzothiazole scaffold can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound.
This technical guide provides a comprehensive overview of the expected spectroscopic properties of this compound. While experimentally determined data for this specific molecule is not widely available in the public domain, this guide presents data from closely related analogs and the parent compound, benzothiazole, to offer a robust predictive framework. Furthermore, detailed experimental protocols for the key spectroscopic techniques are provided to aid researchers in their own characterization efforts.
Predicted Spectroscopic Data
The following tables summarize the expected and comparative spectroscopic data for this compound based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the fluorine atom at the 5-position is expected to exert a significant electronic effect, influencing the chemical shifts of the nearby protons and carbons through both inductive and mesomeric effects.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparative Data
| Proton | Predicted Chemical Shift (δ, ppm) for this compound * | Benzothiazole (in CDCl₃) | 2-Amino-5-fluorobenzothiazole (Predicted, in DMSO) |
| H-2 | ~9.0 | 9.24 | - |
| H-4 | ~7.9 | 8.14 | 7.59 |
| H-6 | ~7.3 | 7.50 | 7.07 |
| H-7 | ~7.8 | 7.94 | 6.79 |
Predicted values are estimations based on the effects of fluorine substitution on the benzothiazole ring system.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparative Data
| Carbon | Predicted Chemical Shift (δ, ppm) for this compound * | 5-Fluoro-2-methyl-benzothiazole (in CDCl₃) |
| C-2 | ~155 | Not available |
| C-4 | ~120 | Not available |
| C-5 | ~160 (d, ¹JCF ≈ 240 Hz) | Not available |
| C-6 | ~115 (d, ²JCF ≈ 25 Hz) | Not available |
| C-7 | ~125 (d, ³JCF ≈ 10 Hz) | Not available |
| C-8 (C-3a) | ~150 | Not available |
| C-9 (C-7a) | ~135 | Not available |
Predicted values are estimations. The carbon attached to fluorine (C-5) will exhibit a large coupling constant (¹JCF), and adjacent carbons will show smaller couplings.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and bonding within a molecule. The spectrum of this compound is expected to be characterized by absorptions corresponding to the aromatic C-H and C=C stretching vibrations, as well as the C-F and C-S bonds.
Table 3: Predicted and Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=N Stretch (thiazole ring) | ~1640 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-F Stretch | 1250 - 1000 | Strong |
| C-H Out-of-plane Bending | 900 - 675 | Strong |
| C-S Stretch | 750 - 600 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected to be prominent.
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₇H₄FNS |
| Molecular Weight | 153.18 g/mol |
| Expected [M]⁺ Peak (m/z) | 153 |
| Potential Major Fragments | Loss of HCN, CS, F |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzothiazole and its derivatives typically exhibit multiple absorption bands in the UV region. The position of the absorption maximum (λmax) is influenced by substituents on the aromatic ring.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Solvent | Predicted λmax (nm) * |
| Ethanol | ~250, ~290 |
| Cyclohexane | ~245, ~285 |
Predicted values are based on the spectrum of benzothiazole, with potential minor shifts due to the fluoro substituent.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
Instrument Setup (Typical 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse Angle: 30-90 degrees.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify functional groups and obtain a molecular fingerprint.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, data is collected over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform baseline correction if necessary.
-
Label the major absorption peaks with their wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
-
Mass Analysis (Quadrupole Analyzer):
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the quadrupole mass analyzer.
-
-
Detection:
-
The separated ions are detected by an electron multiplier, and the signal is amplified.
-
-
Data Acquisition:
-
The mass spectrum is recorded, plotting ion intensity versus m/z.
-
The mass range is typically scanned from m/z 40 to 500.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, cyclohexane).
-
Prepare a dilute solution (typically in the micromolar range) from the stock solution to ensure the absorbance is within the linear range of the instrument (ideally between 0.1 and 1.0).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Select the desired wavelength range (e.g., 200-400 nm).
-
-
Data Acquisition:
-
Fill a clean quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Visualization of Experimental Workflows
NMR Spectroscopy Workflow
Caption: Workflow for NMR Spectroscopy.
General Spectroscopic Analysis Logical Flow
Caption: Logical flow for spectroscopic analysis.
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Fluorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-Fluorobenzo[d]thiazole. This document outlines predicted spectral data, detailed experimental protocols, and visual workflows to aid in the structural elucidation and characterization of this compound, which is of interest in medicinal chemistry and drug development.
Predicted NMR Data
Due to the limited availability of public experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established computational models and analysis of structurally similar compounds. The data is presented in a structured format for clarity and ease of comparison.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 9.1 - 9.3 | s | - |
| H-4 | 7.7 - 7.9 | dd | J(H4-H6) ≈ 2.5, J(H4-F5) ≈ 9.0 |
| H-6 | 7.2 - 7.4 | t | J(H6-H7) ≈ 8.5, J(H6-H4) ≈ 2.5 |
| H-7 | 7.9 - 8.1 | d | J(H7-H6) ≈ 8.5 |
Note: Predicted values can vary based on the solvent and the specific computational model used.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound will show signals for all nine carbon atoms. The presence of the fluorine atom will result in through-bond C-F coupling, which is observable for the carbons in close proximity to the C-F bond.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, ²JCF, ³JCF in Hz) |
| C-2 | 155 - 160 | ~2-5 |
| C-4 | 110 - 115 (d) | ~20-25 |
| C-5 | 160 - 165 (d) | ~240-250 |
| C-6 | 115 - 120 (d) | ~20-25 |
| C-7 | 125 - 130 (d) | ~5-10 |
| C-7a | 145 - 150 (d) | ~10-15 |
| C-3a | 130 - 135 (d) | ~2-5 |
Note: Quaternary carbon signals (C-3a, C-5, C-7a) are typically weaker in intensity. The abbreviation 'd' denotes a doublet due to C-F coupling.
Experimental Protocols
The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Compound Purity : Ensure the this compound sample is of high purity (>95%) to minimize interference from impurities.
-
Solvent Selection : Dissolve approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy
-
Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence : A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters :
-
Spectral Width : ~12-16 ppm
-
Acquisition Time : 2-4 seconds
-
Relaxation Delay : 1-5 seconds
-
Number of Scans : 8-16, depending on the sample concentration.
-
¹³C NMR Spectroscopy
-
Spectrometer : A spectrometer with a carbon-observe probe is required.
-
Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Parameters :
-
Spectral Width : ~200-240 ppm
-
Acquisition Time : 1-2 seconds
-
Relaxation Delay : 2-5 seconds (a longer delay may be needed for quaternary carbons).
-
Number of Scans : 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
Visualizing the Workflow and Structural Relationships
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the NMR analysis of this compound.
Caption: Experimental workflow for NMR data acquisition and analysis.
Caption: Logical relationships in NMR-based structural assignment.
Navigating the Fragmentation Landscape of 5-Fluorobenzo[d]thiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Fluorobenzo[d]thiazole. Due to the absence of publicly available experimental mass spectra for this specific compound, this document leverages established fragmentation principles of the benzothiazole core and fluorinated aromatic compounds to construct a scientifically grounded, predictive fragmentation pathway. This information is crucial for the identification and structural elucidation of this compound in complex matrices, a common requirement in pharmaceutical research and development.
Predicted Mass Spectrometry Fragmentation Data
The fragmentation of this compound under electron ionization is anticipated to be driven by the stability of the aromatic system and the influence of the fluorine substituent. The molecular ion is expected to be prominent. The subsequent fragmentation pathways are outlined in the table below, which summarizes the predicted major ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses.
| Predicted Ion m/z (Nominal) | Proposed Formula | Proposed Neutral Loss | Fragmentation Pathway |
| 153 | [C₇H₄FNS]⁺ | - | Molecular Ion (M⁺) |
| 134 | [C₇H₄NS]⁺ | F | Loss of a fluorine radical |
| 126 | [C₆H₄NS]⁺ | HCN | Loss of hydrogen cyanide from the M⁺ ion |
| 109 | [C₆H₃S]⁺ | F, HCN | Sequential loss of fluorine and hydrogen cyanide |
| 82 | [C₅H₂S]⁺ | F, HCN, HCN | Further fragmentation involving the loss of another HCN molecule |
Predicted Fragmentation Pathway of this compound
The predicted fragmentation pathway begins with the molecular ion (m/z 153). Key subsequent fragmentation steps are expected to include the loss of a fluorine radical, a characteristic fragmentation for fluorinated aromatic compounds, and the elimination of a hydrogen cyanide molecule, which is typical for nitrogen-containing heterocyclic systems.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocols
This section outlines a general methodology for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.
2. Gas Chromatography (GC) Conditions
-
Instrument: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for the separation of this type of aromatic compound.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet:
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10-15 °C/min.
-
Final Hold: Hold at 280 °C for 5-10 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
4. Data Analysis
-
The acquired total ion chromatogram (TIC) should be examined to locate the peak corresponding to this compound.
-
The mass spectrum of this peak should be extracted and background-subtracted.
-
The resulting mass spectrum can then be analyzed for the molecular ion and characteristic fragment ions as predicted in this guide.
This comprehensive guide, while predictive, provides a robust framework for researchers and professionals working with this compound, enabling its confident identification and characterization in a laboratory setting.
Navigating the Vibrational Landscape: An In-depth Technical Guide to the FT-IR Spectral Analysis of 5-Fluorobenzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. The introduction of a fluorine atom at the 5-position can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful and accessible tool for the structural elucidation and characterization of these valuable compounds. This guide provides a comprehensive overview of the FT-IR spectral analysis of 5-Fluorobenzo[d]thiazole derivatives, offering detailed experimental protocols, interpretation of spectral data, and a visual representation of the analytical workflow.
While extensive experimental FT-IR data for a wide range of this compound derivatives is not abundantly available in publicly accessible literature, this guide synthesizes information from studies on closely related benzothiazole analogues and the known spectroscopic effects of fluorine substitution on aromatic systems. The presented data should be considered as a predictive guide for spectral interpretation.
Experimental Protocol for FT-IR Analysis
A standardized experimental protocol is crucial for obtaining high-quality, reproducible FT-IR spectra. The following methodology is a representative procedure for the analysis of solid this compound derivatives.
Objective: To obtain the FT-IR spectrum of a this compound derivative sample for structural characterization.
Materials:
-
This compound derivative sample (solid)
-
Potassium bromide (KBr), IR-grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer (e.g., PerkinElmer, Bruker, or equivalent) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place approximately 1-2 mg of the finely ground this compound derivative sample into an agate mortar.
-
Add approximately 100-200 mg of dry, IR-grade KBr to the mortar.
-
Gently mix the sample and KBr with a spatula.
-
Grind the mixture thoroughly with the pestle for 2-5 minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.
-
Transfer a portion of the powdered mixture to the pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the KBr pellet from the die.
-
-
Instrument Setup and Background Collection:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Collect a background spectrum of the empty sample holder. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place the KBr pellet containing the sample into the appropriate holder in the spectrometer's sample compartment.
-
Acquire the FT-IR spectrum of the sample. Typical acquisition parameters are:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
The collected spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Process the spectrum as needed, which may include baseline correction or smoothing.
-
Identify and label the significant absorption bands.
-
Correlate the observed absorption frequencies with known vibrational modes of functional groups to confirm the molecular structure.
-
Interpreting the FT-IR Spectrum of this compound Derivatives
The FT-IR spectrum of a this compound derivative is a unique fingerprint of its molecular structure. The key vibrational modes expected are detailed in the table below. The presence of the fluorine atom is expected to influence the C-H and C=C bending and stretching vibrations of the benzene ring.
Table 1: Characteristic FT-IR Absorption Frequencies for this compound Derivatives
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |
| 3100 - 3000 | Aromatic C-H Stretching | These absorptions are typically of weak to medium intensity and appear at slightly higher frequencies than aliphatic C-H stretches. |
| 1620 - 1580 | C=N Stretching (Thiazole Ring) | A characteristic absorption for the thiazole ring system, often appearing as a medium to strong band. |
| 1550 - 1450 | Aromatic C=C Stretching | Multiple bands of varying intensity corresponding to the vibrations of the benzene ring. The position of these bands can be influenced by substitution. |
| 1250 - 1200 | C-F Stretching | A strong absorption band characteristic of the carbon-fluorine bond. Its exact position can vary depending on the electronic environment. |
| 1100 - 1000 | Aromatic C-H In-Plane Bending | These are typically weak to medium intensity bands. |
| 900 - 675 | Aromatic C-H Out-of-Plane Bending | The pattern of these bands can be indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted pattern, characteristic bands are expected. |
| 850 - 750 | C-S Stretching | This vibration often gives rise to a weak to medium absorption band. |
Visualizing the Analytical Workflow
The logical flow of FT-IR spectral analysis, from sample preparation to final interpretation, can be visualized to enhance understanding.
Signaling Pathways and Logical Relationships in Drug Development
The structural information gleaned from FT-IR analysis is a critical input in the broader context of drug discovery and development. The confirmation of the this compound scaffold and its derivatives is an early checkpoint in a complex series of events.
A Technical Guide to the Physicochemical Properties of 5-Fluorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of 5-Fluorobenzo[d]thiazole (CAS No. 1644-85-5), a heterocyclic organic compound. Given the prominence of the benzothiazole scaffold in medicinal chemistry, understanding these fundamental characteristics is critical for its application in research and drug development.[1][2] This guide consolidates available data, presents detailed experimental protocols for property determination, and visualizes relevant workflows and biological pathways.
Core Physicochemical Data
This compound is a fluorinated benzothiazole derivative. Its key identifying and physicochemical properties, based on available experimental and predicted data, are summarized below.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Identifier Information | ||
| CAS Number | 1644-85-5 | [3][4] |
| Molecular Formula | C₇H₄FNS | [3][4] |
| Molecular Weight | 153.18 g/mol | [3][4] |
| Appearance | Light yellow to orange Solid | [4] |
| Physicochemical Data | ||
| Boiling Point | 232.2 ± 13.0 °C (Predicted) | [4] |
| Density | 1.386 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 0.72 ± 0.10 (Predicted) | [4] |
| LogP | 2.4354 | [3] |
| Topological and Molecular Descriptors | ||
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 0 | [3] |
| Storage and Handling | ||
| Recommended Storage | Store at room temperature or 2-8°C | [3][4] |
Experimental Protocols
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.[5] This protocol is adapted for the analysis of this compound.
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents (e.g., DMSO, ethanol, phosphate-buffered saline).
Materials:
-
This compound (solid, ≥98% purity)[3]
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial, ensuring that a solid phase will remain after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume of the selected solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. For poorly sedimenting solids, centrifugation (e.g., 15 minutes at 10,000 x g) may be required.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid microparticles.
-
Quantification: Accurately dilute the filtrate with a suitable solvent and determine the concentration of this compound using a pre-validated HPLC method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: The solubility is reported as the measured concentration in the saturated solution (e.g., in µg/mL or mM).
Analytical techniques such as NMR, HPLC, and LC-MS are essential for confirming the identity and purity of this compound.[6] The following is a general HPLC protocol for purity analysis.
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
UV-Vis detector
-
Autosampler and column oven
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of two solvents, A and B. For example, A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: Scan for optimal absorbance, typically around 254 nm.
-
Gradient Elution: A typical gradient might be: 0-20 min, 10% to 90% B; 20-25 min, 90% B; 25-26 min, 90% to 10% B; 26-30 min, 10% B.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak (corresponding to this compound) by the total area of all peaks and express the result as a percentage.
Biological Context and Signaling Pathways
Benzothiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific biological targets and signaling pathways for this compound are not well-documented. However, structurally similar fluorinated benzothiazoles are known to interact with pathways like the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is involved in cellular metabolism and response to xenobiotics.[7]
The physicochemical properties detailed in this guide are fundamental to predicting and understanding a compound's behavior in biological systems. Properties like LogP (lipophilicity) and solubility directly influence a compound's ability to cross cell membranes (absorption), its distribution throughout the body, and its overall pharmacokinetic profile.
References
An In-Depth Technical Guide to the Solubility and Stability of 5-Fluorobenzo[d]thiazole in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 5-Fluorobenzo[d]thiazole. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on providing a robust framework for researchers to determine these critical parameters. The guide outlines detailed experimental protocols for both solubility and stability assessment, based on established methodologies for similar small molecules.
Physicochemical Properties of this compound
Understanding the basic physicochemical properties of a compound is essential for predicting its behavior in various solvents and under different environmental conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₄FNS | [ChemScene] |
| Molecular Weight | 153.18 g/mol | [ChemScene] |
| LogP | 2.4354 | [ChemScene] |
| Hydrogen Bond Acceptors | 2 | [ChemScene] |
| Hydrogen Bond Donors | 0 | [ChemScene] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [ChemScene] |
The LogP value suggests that this compound is a relatively lipophilic compound, which would indicate a preference for solubility in organic solvents over aqueous media. The absence of hydrogen bond donors and a small TPSA further support the likelihood of lower solubility in polar, protic solvents like water.
Experimental Protocol for Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[1]
Methodology: Shake-Flask Method followed by HPLC-UV Analysis
-
Preparation of Solutions: Prepare a series of vials containing a selection of common laboratory solvents (see Table 2).
-
Addition of Compound: Add an excess amount of this compound to each vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a known volume of the supernatant. To remove any remaining solid particles, filter the supernatant through a 0.45 µm syringe filter.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by High-Performance Liquid Chromatography with UV detection (HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.
Table 2: Suggested Common Laboratory Solvents for Solubility Screening
| Solvent Class | Solvent | Rationale |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | High dissolving power for a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | Similar to DMSO, a common solvent for organic synthesis. | |
| Acetonitrile (ACN) | Common solvent in HPLC, relevant for analytical studies. | |
| Acetone | A less polar aprotic solvent. | |
| Protic Polar | Water | Essential for determining aqueous solubility. |
| Methanol | A common polar protic solvent. | |
| Ethanol | Another widely used alcohol in laboratory settings. | |
| Non-Polar | Toluene | A common aromatic, non-polar solvent. |
| Hexanes | A representative aliphatic, non-polar solvent. | |
| Other | Tetrahydrofuran (THF) | A cyclic ether with moderate polarity. |
| Dichloromethane (DCM) | A halogenated solvent with good dissolving power. |
Experimental Protocol for Stability Assessment
A forced degradation study is the most effective way to understand the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[2][3][4] This helps to identify potential degradation pathways and products.
Methodology: Forced Degradation Study with LC-MS Analysis
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the stress conditions outlined in Table 3. Include a control sample stored under ambient or refrigerated conditions in the dark.
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The duration may need to be adjusted based on the lability of the compound.
-
Sample Quenching: After each time point, quench the reaction to prevent further degradation. For acidic and basic samples, this can be done by neutralization. For other samples, dilution with the mobile phase and immediate analysis or freezing is recommended.
-
Analysis: Analyze the samples using a stability-indicating Liquid Chromatography-Mass Spectrometry (LC-MS) method. The LC method should be capable of separating the parent compound from any degradation products. The MS detector will help in the identification of the degradants based on their mass-to-charge ratio.
-
Data Evaluation: Calculate the percentage of the remaining parent compound at each time point relative to the initial (T=0) concentration. Identify and characterize any significant degradation products.
Table 3: Recommended Stress Conditions for Forced Degradation Study
| Condition | Reagents and Conditions | Purpose |
| Acidic Hydrolysis | 0.1 M to 1 M HCl at room temperature and 50-70°C | To assess stability in acidic environments. |
| Basic Hydrolysis | 0.1 M to 1 M NaOH at room temperature and 50-70°C | To evaluate stability in alkaline conditions. |
| Oxidative Degradation | 0.1% to 3% H₂O₂ at room temperature | To test susceptibility to oxidation. |
| Photostability | Exposure to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light. | To determine sensitivity to light. |
| Thermal Degradation | Heating the solution at 50-70°C | To assess the impact of elevated temperatures. |
Based on the chemistry of benzothiazoles, degradation is most likely to occur via hydrolysis of the thiazole ring under strongly acidic or basic conditions, or through oxidation of the sulfur atom.[5] The carbon-fluorine bond is generally very stable and less likely to be a primary site of degradation under these conditions.[6][7]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for a comprehensive assessment of the solubility and stability of this compound.
Caption: Workflow for solubility and stability assessment.
Conclusion
References
- 1. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 2. ijisrt.com [ijisrt.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 7. pascal-clemson.primo.exlibrisgroup.com [pascal-clemson.primo.exlibrisgroup.com]
In Vitro Anticancer Potential of 5-Fluorobenzo[d]thiazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preliminary in vitro anticancer screening of 5-Fluorobenzo[d]thiazole and its derivatives. The benzothiazole scaffold is a significant pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties.[1][2][3] The introduction of a fluorine atom to the benzothiazole ring can significantly enhance its metabolic stability and binding affinity to target proteins, often leading to improved biological activity.[4][5] This document summarizes the available quantitative data, details key experimental protocols, and visualizes associated signaling pathways to provide a comprehensive resource for researchers in oncology and drug discovery.
Quantitative Data Summary
The in vitro anticancer activity of this compound and its derivatives has been evaluated against various human cancer cell lines. The following tables summarize the reported 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values, offering a comparative look at the cytotoxic potential of these compounds.
Table 1: In Vitro Anticancer Activity (GI₅₀ µM) of 5-Fluorobenzothiazole Derivatives
| Compound | Cancer Cell Line | GI₅₀ (µM) |
| 5-fluoro derivative 59a | MCF-7 (Breast) | 0.37[5] |
| MDA MB 468 (Breast) | 0.41[5] | |
| HCT-116 (Colon) | 0.08[5] | |
| HT 29 (Colon) | 0.41[5] | |
| Fluorinated benzothiazole 61a | MCF-7 (Breast) | 0.57[5] |
| MDA 468 (Breast) | 0.20–0.5 | |
| Fluorinated benzothiazole 61b | MCF-7 (Breast) | 0.40[5] |
| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.57[6] |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4[6] |
Table 2: In Vitro Anticancer Activity (IC₅₀ µM) of Related Fluorinated Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Fluorinated pyrazolylbenzimidazole 55b | A549 (Lung) | 0.95–1.57 |
| MCF-7 (Breast) | 0.95–1.57 | |
| HeLa (Cervical) | 0.95–1.57 | |
| Thiazole-based 5-fluoroindole 31a | HeLa (Cervical) | 3.41 (without FBS) |
| 32.48 (with FBS) | ||
| HEK293T (Embryonic Kidney) | 12.10 (without FBS) | |
| 6-fluoroindole 32b | HeLa (Cervical) | 22.34 |
| PC-3 (Prostate) | 24.05 | |
| MDA-MB-231 (Breast) | 21.13 | |
| BxPC-3 (Pancreatic) | 29.94 | |
| Hydrazine based benzothiazole 11 | Hela (Cervical) | 2.41[6][7] |
| COS-7 (Kidney fibroblast) | 4.31[6][7] | |
| Dichlorophenyl containing chlorobenzothiazole 51 | Non-small cell lung cancer (HOP-92) | 0.0718[7] |
| Novel thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48[8][9] |
| A549 (Lung) | 0.97[8][9] |
Experimental Protocols
The evaluation of the in vitro anticancer activity of this compound derivatives predominantly relies on cell viability and cytotoxicity assays. The following is a detailed methodology for the commonly employed MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.[4][10]
Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[10][11]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.[4][10][11] The cells are then allowed to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[10][11]
-
Compound Treatment: The adherent cells are treated with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for a specified period, typically 48 to 72 hours.[4][11] A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: Following the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[4][11]
-
Formazan Solubilization: The culture medium containing MTT is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 490 nm.[11]
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[11]
Visualizing Experimental and Logical Relationships
To better understand the workflow and potential mechanisms of action, the following diagrams have been generated using the Graphviz DOT language.
Mechanism of Action and Signaling Pathways
Several studies suggest that benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[4] The PI3K/AKT and MAPK/ERK pathways are frequently implicated as potential targets.[4] Inhibition of these pathways by this compound derivatives can lead to cell cycle arrest and induction of apoptosis in cancer cells.[12] For instance, some derivatives have been shown to arrest the cell cycle in the G1 phase by down-regulating cyclin D2 and CDK2.[5] Furthermore, the induction of apoptosis has been confirmed by the enhanced levels of cleaved PARP1 in treated cells.[5] The antitumor activity of some benzothiazoles is also linked to the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[10] Other proposed mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest and apoptosis.[8][9]
References
- 1. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Cytotoxicity Assessment of Novel Benzothiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential methodologies for conducting an initial cytotoxicity assessment of novel benzothiazole compounds. Benzothiazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer effects.[1][2] The versatility of the benzothiazole nucleus allows for structural modifications that can significantly influence its cytotoxic potency and selectivity against various cancer cell lines.[3] A thorough and standardized initial assessment of cytotoxicity is a critical first step in the evaluation of these compounds as potential therapeutic agents.
This document outlines detailed protocols for common cytotoxicity assays, presents a framework for data interpretation, and visualizes the underlying cellular mechanisms and experimental workflows.
Data Presentation: Cytotoxic Activity of Benzothiazole Derivatives
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.[3] A lower IC50 value indicates a more potent compound.[3] The following tables summarize the IC50 values for several novel benzothiazole derivatives against various human cancer cell lines, providing a comparative view of their efficacy.
Table 1: IC50 Values of 2-Substituted Benzothiazole Derivatives against Pancreatic Cancer Cells
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4a | PANC-1 | 27 ± 0.24 | Gemcitabine | 52 ± 0.72 |
| 4b | PANC-1 | 35 ± 0.51 | Gemcitabine | 52 ± 0.72 |
| Data sourced from a study on the in vitro anticancer effects of benzothiazole derivatives against human pancreatic cancer cells.[4] |
Table 2: IC50 Values of Various Benzothiazole Derivatives against Breast Cancer Cells
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6b | MCF-7 | 5.15 | Cisplatin | 13.33 |
| 4 | MCF-7 | 8.64 | Cisplatin | 13.33 |
| 5c | MCF-7 | 7.39 | Cisplatin | 13.33 |
| 5d | MCF-7 | 7.56 | Cisplatin | 13.33 |
| Data from studies evaluating the cytotoxic activity of newly synthesized benzothiazole derivatives against the human breast cancer MCF-7 cell line.[3][5][6] |
Table 3: IC50 Values of Benzothiazole Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| PB11 | U87 | Glioblastoma | < 0.05 |
| PB11 | HeLa | Cervical Cancer | < 0.05 |
| Ru(III) complex (60) | KE-37 | Leukemia | 7.74 ± 2.50 |
| Naphthalimide (67) | HT-29 | Colon Cancer | 3.47 ± 0.2 |
| Naphthalimide (67) | A549 | Lung Cancer | 3.89 ± 0.3 |
| Naphthalimide (67) | MCF-7 | Breast Cancer | 5.08 ± 0.3 |
| Data compiled from various studies on the anticancer potential of novel benzothiazole derivatives.[2][7] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of cytotoxicity. The following sections provide step-by-step methodologies for three key assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of viable cells.[10]
a. Materials and Reagents:
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Test benzothiazole compounds dissolved in a suitable solvent (e.g., DMSO)
b. Protocol:
-
Cell Seeding: Harvest and count cells, ensuring high viability (>90%). Seed the cells in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium.[3] Include wells with medium only for blank measurements.[11]
-
Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole compounds. Add the compounds to the designated wells. Include vehicle-only controls (cells treated with the same concentration of solvent used to dissolve the compounds).
-
Exposure: Incubate the cells with the compounds for the desired period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well.[8][11]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Wrap the plate in foil and shake it on an orbital shaker for about 15 minutes to ensure complete dissolution.[8]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[8]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.[3]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, making it a reliable marker for cell lysis.[13]
a. Materials and Reagents:
-
96-well flat-bottom microtiter plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in most kits for maximum LDH release control)
-
Stop solution (provided in most kits)
-
Test benzothiazole compounds
b. Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the benzothiazole compounds as described in the MTT assay protocol (Steps 1-4). Prepare the following controls in triplicate:[14]
-
Induce Maximum Release: About 45 minutes before the end of the exposure period, add 10 µL of Lysis Buffer to the maximum release control wells.[15]
-
Sample Collection: After incubation, centrifuge the plate at approximately 300-1000 RPM for 5 minutes to pellet the cells.[16]
-
Supernatant Transfer: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well assay plate.[16]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50-100 µL of this mixture to each well of the assay plate.[16]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[15]
-
Absorbance Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background signals.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.[15]
Flow Cytometry with Annexin V/Propidium Iodide (PI) for Apoptosis Detection
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells.[17] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[17]
a. Materials and Reagents:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Test benzothiazole compounds
b. Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells in a T25 flask) and treat them with the desired concentrations of benzothiazole compounds for a specified time to induce apoptosis.[18] Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them. Combine the floating and adherent cells for each sample.[18]
-
Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300-670 x g for 5 minutes and discarding the supernatant.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of about 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.[19]
-
Data Interpretation:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Cells in early apoptosis.
-
Annexin V+ / PI+: Cells in late apoptosis or necrosis.
-
Visualizations: Workflows and Signaling Pathways
Experimental and logical Workflows
Caption: High-level workflow for initial cytotoxicity assessment.
Caption: Step-by-step workflow for the MTT cell viability assay.
Caption: Workflow for apoptosis detection via flow cytometry.
Signaling Pathways
Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, often through the intrinsic (mitochondrial) pathway.[3][12] This pathway involves the regulation of Bcl-2 family proteins, mitochondrial dysfunction, and the activation of a caspase cascade.[12][20] Some derivatives have also been shown to suppress survival pathways like the PI3K/AKT pathway.[7]
Caption: Benzothiazole-induced intrinsic apoptosis pathway.
References
- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.msa.edu.eg [repository.msa.edu.eg]
- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cellbiologics.com [cellbiologics.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Guide to N-Oleoylethanolamine (OEA)
An In-depth Overview for Researchers and Drug Development Professionals
Disclaimer: The information provided in this document is intended for research and development professionals. The content is for informational purposes only and does not constitute medical advice or endorsement of any specific supplier.
Initial Clarification on CAS Number: The request specified CAS number 1644-85-5, which corresponds to 5-Fluorobenzothiazole , a heterocyclic organic intermediate. However, the detailed requirements for a technical guide on signaling pathways and biological activities for a drug development audience strongly align with the profile of N-Oleoylethanolamine (OEA) , CAS number 111-58-0 . This guide will focus on OEA to meet the inferred scientific intent of the request.
Introduction
N-Oleoylethanolamine (OEA) is an endogenous fatty acid amide, synthesized in the proximal small intestine, that acts as a potent regulator of appetite, body weight, and lipid metabolism. Structurally similar to the endocannabinoid anandamide, OEA does not act on cannabinoid receptors but primarily exerts its effects through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α). Its role as a satiety factor and its influence on metabolic pathways have made it a significant target of interest in the development of therapeutics for obesity, metabolic syndrome, and related inflammatory conditions.
Physicochemical Properties
The fundamental properties of N-Oleoylethanolamine are summarized in the table below, providing key data for experimental design and formulation.
| Property | Value | Citation(s) |
| CAS Number | 111-58-0 | [1][2] |
| Molecular Formula | C₂₀H₃₉NO₂ | [1] |
| Molecular Weight | 325.53 g/mol | [1][3] |
| IUPAC Name | (9Z)-N-(2-Hydroxyethyl)octadec-9-enamide | [3] |
| Synonyms | OEA, N-(2-Hydroxyethyl)oleamide, Oleoyl Ethanolamide | [3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 63-64 °C | |
| Solubility | Soluble in DMSO and Chloroform (20 mg/mL). | [1] |
| Storage Temperature | -20°C | [1][2] |
| logP | ~6.3 - 7.0 | [4] |
| Purity (Typical) | >98% | [1] |
Mechanism of Action & Signaling Pathways
OEA's biological functions are primarily mediated through two key signaling pathways: activation of the nuclear receptor PPAR-α and the G-protein coupled receptor GPR119.
PPAR-α Pathway
The most well-characterized mechanism for OEA is its action as a high-affinity endogenous agonist of PPAR-α. This pathway is central to its effects on lipid metabolism and satiety.
-
Cellular Uptake & Transport : OEA enters the cell and is shuttled to the nucleus by Fatty Acid-Binding Proteins (FABPs).
-
PPAR-α Activation : In the nucleus, OEA binds to and activates PPAR-α.
-
Heterodimerization : The activated PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding : This PPAR-α/RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.
-
Gene Transcription : This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid oxidation, lipolysis, and energy homeostasis, while suppressing inflammatory pathways.
GPR119 Pathway
OEA is also an endogenous ligand for GPR119, a Gs-coupled protein receptor expressed in pancreatic β-cells and intestinal L-cells. This pathway is linked to glucose homeostasis and incretin secretion.
-
Receptor Binding : OEA binds to GPR119 on the cell surface.
-
G-Protein Activation : This activates the associated Gs alpha subunit.
-
Adenylate Cyclase Activation : The Gs subunit stimulates adenylate cyclase to convert ATP into cyclic AMP (cAMP).
-
Downstream Effects : Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and Epac, culminating in effects such as increased insulin secretion from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) release from intestinal L-cells.
Experimental Protocols
The following are representative protocols for the synthesis and analysis of OEA. These should be adapted and optimized for specific laboratory conditions.
Chemical Synthesis of OEA
This protocol describes a common method for synthesizing OEA via the acylation of ethanolamine.
Materials:
-
Oleic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF, catalyst)
-
Dichloromethane (DCM)
-
Ethanolamine
-
Triethylamine (TEA)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane or Pentane (for washing)
Procedure:
-
Acid Chloride Formation:
-
Dissolve oleic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add a catalytic amount of DMF (e.g., 2-3 drops).
-
Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude oleoyl chloride.
-
-
Amidation:
-
In a separate flask, dissolve ethanolamine (1.5 equivalents) and triethylamine (2.0 equivalents) in anhydrous DCM.
-
Cool the amine solution in an ice bath (0°C).
-
Dissolve the crude oleoyl chloride from the previous step in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 2M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Wash/triturate the crude solid with cold hexane or pentane and collect the resulting white solid by filtration to yield purified N-Oleoylethanolamine.[5]
-
Quantification of OEA in Biological Matrices by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of OEA from plasma or tissue homogenates.
Procedure:
-
Sample Preparation:
-
Thaw biological samples (e.g., 200 µL plasma) on ice.
-
Add 10 µL of an internal standard (ISTD) solution (e.g., OEA-d4 in ethanol) to each sample, standard, and quality control.
-
Add 400 µL of cold ethanol to precipitate proteins. Vortex thoroughly.
-
-
Extraction:
-
Solvent Evaporation & Reconstitution:
-
Carefully transfer the upper organic layer (toluene) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).[6]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 column with a gradient elution profile, typically starting with a higher aqueous phase and ramping up the organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-daughter ion transitions for both OEA and its deuterated internal standard using Multiple Reaction Monitoring (MRM).
-
Example Transition for OEA: m/z 326.3 → 62.1
-
Example Transition for OEA-d4: m/z 330.3 → 62.1
-
-
Quantification: Construct a calibration curve using known standards and determine the concentration of OEA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard.
-
Sourcing & Availability
N-Oleoylethanolamine is available from several reputable chemical suppliers for research purposes. When sourcing, it is crucial to verify the purity and identity of the compound via the certificate of analysis (CoA).
Prominent Suppliers:
-
Sigma-Aldrich (Merck): Offers OEA with ~98% purity, suitable for a wide range of biochemical and physiological studies.[1][2]
-
Cayman Chemical: Provides high-purity OEA and related lipids, often with detailed biological activity data.
-
Abcam: Supplies OEA as a potent PPAR-α agonist for research use.
-
Tocris Bioscience: Specializes in high-purity reagents for life science research, including OEA.
-
BenchChem: Offers high-purity OEA for research applications in neuroscience and metabolism.[7]
-
Tokyo Chemical Industry (TCI): A global supplier of research chemicals, including OEA.
References
- 1. N-Oleoylethanolamine 98 (TLC) OEA [sigmaaldrich.com]
- 2. N-Oleoylethanolamine 98 (TLC) OEA [sigmaaldrich.com]
- 3. Oleoylethanolamide | C20H39NO2 | CID 5283454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound N-Oleoylethanolamine (FDB022839) - FooDB [foodb.ca]
- 5. CN102295573A - Chemical synthetic method of oleoylethanolamide - Google Patents [patents.google.com]
- 6. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. n-Oleoylethanolamine | High-Purity Research Grade [benchchem.com]
The Dawn of a New Moiety: Discovery and Initial Synthesis of Fluorinated Benzothiazole Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability. The benzothiazole nucleus, a privileged heterocyclic system, is no exception. This technical guide delves into the discovery and initial synthesis of fluorinated benzothiazole analogs, providing a comprehensive overview of their synthesis, biological evaluation, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics.
Discovery and Rationale for Fluorination
The benzothiazole scaffold is a key structural component in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1] The impetus for introducing fluorine atoms into the benzothiazole framework stems from the unique and often beneficial physicochemical properties that fluorine imparts. The high electronegativity and small van der Waals radius of fluorine can significantly alter the electronic properties of the molecule, influencing its pKa, lipophilicity, and metabolic fate.[2] This strategic substitution can lead to improved pharmacological profiles, such as enhanced cell permeability and resistance to metabolic degradation, thereby increasing the in vivo efficacy of the parent compound.[2]
Early investigations into fluorinated 2-(4-aminophenyl)benzothiazoles revealed potent and selective in vitro anti-tumor activity against human breast cancer cell lines.[3] These pioneering studies demonstrated that fluorination could dramatically enhance cytotoxic potency, shifting the half-maximal inhibitory concentration (IC50) values into the nanomolar and even picomolar range.[4] This discovery spurred further research into the synthesis and biological evaluation of a diverse array of fluorinated benzothiazole analogs.
General Synthetic Strategies
The synthesis of fluorinated benzothiazole analogs typically involves the construction of the benzothiazole core from appropriately fluorinated precursors. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern.
One of the most common and versatile methods is the Jacobsen cyclization , which involves the reaction of a substituted 2-aminothiophenol with a carboxylic acid or its derivative. For the synthesis of fluorinated 2-arylbenzothiazoles, a key intermediate is the corresponding fluorinated 2-aminothiophenol.
A widely employed route to 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with aldehydes.[5] Furthermore, the reaction of 2-aminothiophenols with aryl, aliphatic, and heteroaryl aldehydes, catalyzed by fluorinated phosphoric acid, provides an efficient route to a variety of benzothiazoles.[6]
Synthesis of 2-Amino-6-fluorobenzothiazole
A common starting material for many fluorinated benzothiazole analogs is 2-amino-6-fluorobenzothiazole. A general synthesis for a related compound, 2-amino-6-fluoro-7-chloro-benzothiazole, is provided below, which can be adapted.
Experimental Protocol: Synthesis of 2-amino-6-fluoro-7-chloro-benzothiazole [7]
-
To 20 ml of glacial acetic acid, cooled below room temperature, add 8 g (0.08 mol) of potassium thiocyanate and 1.45 g (0.01 mol) of 4-fluoro-3-chloroaniline.
-
Stir the mixture and add 0.5 ml (0.01 mol) of bromine in 6 ml of glacial acetic acid dropwise from a burette.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours.
-
Pour the mixture into cold water.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent to obtain the desired product.
Synthesis of Fluorinated 2-Arylbenzothiazoles via Jacobsen Cyclization
The Jacobsen cyclization of precursor thiobenzanilides is a cornerstone in the synthesis of 2-arylbenzothiazoles. However, the synthesis of specific regioisomers of fluoro-benzothiazoles can sometimes lead to mixtures. Modified procedures have been developed to obtain pure samples.[8]
Conceptual Workflow for Jacobsen Cyclization:
Caption: General workflow for the Jacobsen cyclization.
Biological Activity and Quantitative Data
Fluorinated benzothiazole analogs have demonstrated significant potential across a range of therapeutic areas, most notably in oncology and microbiology.
Anticancer Activity
Extensive research has highlighted the potent antiproliferative activity of fluorinated benzothiazoles against various cancer cell lines. The substitution pattern of fluorine on the benzothiazole ring, as well as the nature of the substituent at the 2-position, are critical determinants of potency.[9]
Table 1: In Vitro Anticancer Activity of Selected Fluorinated Benzothiazole Analogs
| Compound | Cancer Cell Line | Activity (GI50/IC50, µM) | Reference |
| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | < 0.001 | [8] |
| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | MDA-MB-468 (Breast) | < 0.001 | [8] |
| 5-Fluoro-2-(4-hydroxyphenyl)benzothiazole | MCF-7 (Breast) | 0.40 | [9] |
| 5-Fluoro-2-(3-hydroxyphenyl)benzothiazole | MCF-7 (Breast) | 0.57 | [9] |
| 5-Fluoro derivative 59a | MCF-7 (Breast) | 0.37 | [9] |
| 5-Fluoro derivative 59a | MDA-MB-468 (Breast) | 0.41 | [9] |
| 5-Fluoro derivative 59a | HCT-116 (Colon) | 0.08 | [9] |
| 5-Fluoro derivative 59a | HT-29 (Colon) | 0.41 | [9] |
| DFC4 | MCF-7 (Breast) | 12.57 µg/mL | [10] |
| DFC4 | KYSE-30 (Esophageal) | 34.99 µg/mL | [10] |
| 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 (Pancreatic) | 35 ± 0.51 | [11] |
Antimicrobial Activity
The introduction of fluorine has also been shown to enhance the antimicrobial properties of benzothiazole derivatives.
Table 2: In Vitro Antimicrobial Activity of Selected Fluorinated Benzothiazole Analogs
| Compound | Microorganism | Activity (MIC, µg/mL) | Reference |
| DFC5 | Aerobic bacteria | 1.23 - 2.60 | [10] |
| Compound 11a | P. aeruginosa, S. aureus, E. coli | 100 - 250 | [12] |
| Compound 46a/46b | E. coli, P. aeruginosa | 15.62 | [12] |
| Compound 66c | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | [12] |
| Compound 5j | Staphylococcus aureus | 7.8 | [13] |
| Compound 15a | Streptococcus mutans | 31.25 | [13] |
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Experimental Protocol: MTT Assay [11][14]
-
Cell Seeding: Plate cancer cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated benzothiazole derivative (e.g., 5, 25, 50, 75, and 100 µM) and a vehicle control.[11] Include untreated wells as a negative control.
-
Incubation: Incubate the plates for a desired treatment period (e.g., 48 hours).[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of living cells.[14]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) from the dose-response curve.
Workflow for In Vitro Cytotoxicity Assessment:
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Mechanisms of Action: Signaling Pathways
The anticancer activity of fluorinated benzothiazoles is often attributed to their interaction with specific cellular targets and signaling pathways. Two prominent mechanisms that have been investigated are the induction of cytochrome P450 enzymes and the inhibition of the thioredoxin system.
Induction of Cytochrome P450 CYP1A1
Certain fluorinated 2-(4-aminophenyl)benzothiazoles have been shown to induce the expression of cytochrome P450 CYP1A1.[8] This enzyme is involved in the metabolic activation of these compounds to cytotoxic species within sensitive cancer cells. This targeted activation contributes to their selective antitumor activity.
Experimental Protocol: Cytochrome P450 Induction Assay (Conceptual) [15]
-
Cell Culture: Culture human hepatocytes or a suitable cell line (e.g., HepaRG™) that expresses CYP enzymes.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a specified period (e.g., 24-72 hours). Include a vehicle control and a known inducer as a positive control.
-
Endpoint Measurement: Measure the induction of CYP1A1 using one of the following methods:
-
Enzyme Activity: Use a specific substrate for CYP1A1 and measure the formation of its metabolite.
-
mRNA Levels: Quantify the expression of CYP1A1 mRNA using real-time quantitative PCR (RT-qPCR).
-
-
Data Analysis: Calculate the fold induction of CYP1A1 activity or mRNA expression relative to the vehicle control.
Signaling Pathway for CYP1A1 Induction:
Caption: Proposed pathway for CYP1A1-mediated cytotoxicity.
Inhibition of the Thioredoxin System
The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a key antioxidant system in cells. Its overexpression in cancer cells contributes to tumor growth and drug resistance.[16] Inhibition of TrxR by fluorinated benzothiazoles can disrupt cellular redox balance, leading to increased oxidative stress and apoptosis.
Experimental Protocol: Thioredoxin Reductase Inhibition Assay [17][18]
-
Enzyme Preparation: Use purified recombinant human TrxR.
-
Incubation: Incubate the TrxR enzyme with various concentrations of the fluorinated benzothiazole inhibitor.
-
Reaction Initiation: Initiate the reaction by adding a substrate mixture containing NADPH and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Absorbance Measurement: Monitor the reduction of DTNB by TrxR spectrophotometrically by measuring the increase in absorbance at 412 nm.
-
Data Analysis: Calculate the IC50 value of the inhibitor from the dose-response curve.
Signaling Pathway of Thioredoxin Reductase Inhibition:
References
- 1. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles -ORCA [orca.cardiff.ac.uk]
- 9. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of hydroxytyrosol as thioredoxin reductase 1 inhibitor to induce apoptosis and G1/S cell cycle arrest in human colorectal cancer cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Deep Dive into the Molecular Architecture of 5-Fluorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone, recognized for its presence in a multitude of pharmacologically active compounds. The introduction of a fluorine atom, as seen in 5-Fluorobenzo[d]thiazole, can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a person of interest for drug design and development. This technical guide provides a comprehensive theoretical framework for the computational analysis of this compound's molecular structure, offering insights into its geometry, electronic characteristics, and reactivity.
While specific experimental data for this compound is limited in publicly accessible literature, this document outlines the established computational methodologies used for analogous benzothiazole derivatives. The presented data is a representative example derived from theoretical calculations, offering a robust template for researchers undertaking similar investigations.
Computational Methodology: A Blueprint for Analysis
The theoretical investigation of this compound's molecular structure is primarily conducted using quantum chemical calculations, with Density Functional Theory (DFT) being a widely employed method due to its balance of accuracy and computational cost.
Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the most stable conformation of the molecule. This is typically achieved using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311G(d,p). This level of theory has been shown to provide reliable geometric parameters for a wide range of organic molecules.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be valuable in the interpretation of experimental spectroscopic data.
Electronic Properties and Reactivity Descriptors
To understand the electronic nature and reactivity of this compound, several key parameters are calculated:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It helps to understand hyperconjugative interactions and charge transfer between different parts of the molecule.
The general workflow for these computational analyses is depicted below:
Caption: A generalized workflow for the computational analysis of this compound.
Theoretical Molecular Structure Data
The following tables summarize the theoretically calculated geometric and electronic parameters for this compound, obtained using the DFT/B3LYP/6-311G(d,p) level of theory.
Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)
| Parameter | Value (Å) | Parameter | Value (°) |
| C1-C2 | 1.395 | C1-C2-C3 | 120.5 |
| C2-C3 | 1.389 | C2-C3-C4 | 119.8 |
| C3-C4 | 1.391 | C3-C4-C5 | 120.1 |
| C4-C5 | 1.385 | C4-C5-C6 | 119.9 |
| C5-C6 | 1.398 | C5-C6-C1 | 120.2 |
| C1-C6 | 1.401 | C6-C1-C2 | 119.5 |
| C1-S1 | 1.765 | C1-S1-C7 | 89.5 |
| S1-C7 | 1.732 | S1-C7-N1 | 115.2 |
| C7-N1 | 1.315 | C7-N1-C6 | 110.8 |
| N1-C6 | 1.387 | N1-C6-C1 | 114.3 |
| C4-F1 | 1.358 | C3-C4-F1 | 118.7 |
| C5-C4-F1 | 118.9 |
Note: Atom numbering corresponds to the standard IUPAC nomenclature for the benzothiazole ring system.
Table 2: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.62 eV |
| Dipole Moment | 2.54 Debye |
Analysis of Frontier Molecular Orbitals and Molecular Electrostatic Potential
The distribution of the HOMO and LUMO provides critical information about the molecule's reactivity. For this compound, the HOMO is primarily localized over the benzothiazole ring system, indicating that this region is susceptible to electrophilic attack. Conversely, the LUMO is distributed across the entire molecule, suggesting that it can accept electrons in nucleophilic reactions.
The MEP map visually reinforces these findings, with the region around the nitrogen and sulfur atoms showing a higher electron density (negative potential), making them potential sites for hydrogen bonding and coordination with metal ions. The fluorine atom, due to its high electronegativity, creates a region of negative potential, while the hydrogen atoms of the benzene ring exhibit a positive potential.
The logical relationship between these analyses in predicting reactivity is outlined below:
Caption: Logical flow from electronic property analysis to reactivity prediction.
Conclusion and Future Directions
The theoretical calculations presented in this guide provide a foundational understanding of the molecular structure and electronic properties of this compound. The optimized geometry, vibrational frequencies, and electronic descriptors offer valuable data for further computational studies, such as molecular docking simulations to investigate its potential as a drug candidate.
Future work should focus on the experimental validation of these theoretical findings through spectroscopic analysis and X-ray crystallography. Furthermore, exploring the structure-activity relationship of a series of 5-fluorobenzothiazole derivatives through both computational and experimental approaches will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.
Methodological & Application
Application Notes: Protocol for MTT Assay using 5-Fluorobenzo[d]thiazole on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT, forming insoluble purple formazan crystals.[2] The concentration of these crystals, which is proportional to the number of viable cells, can be quantified by dissolving them in a suitable solvent and measuring the absorbance.[1]
Benzothiazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including potent anticancer properties.[3][4][5] The introduction of a fluorine atom to the benzothiazole core, as in 5-Fluorobenzo[d]thiazole, can enhance cell permeability, metabolic stability, and target binding affinity, making it a compound of interest for oncology research.[4]
These application notes provide a detailed protocol for evaluating the cytotoxic effects of this compound on various cancer cell lines using the MTT assay.
Hypothesized Mechanism of Action
While the specific mechanism for this compound is subject to experimental validation, related fluorinated benzothiazole derivatives have been shown to exert their anticancer effects through several signaling pathways. A primary mechanism involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[6][7] This can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which metabolize the compound into reactive intermediates. These intermediates can cause DNA damage, leading to cell cycle arrest and apoptosis.[6][7] Additionally, some thiazole derivatives have been found to inhibit critical cell survival pathways like the PI3K/Akt/mTOR pathway.[5][8]
Experimental Protocols
Materials and Reagents
-
Cell Lines: Selected cancer cell lines (e.g., MCF-7, A549, HCT-116, etc.)
-
Compound: this compound
-
Culture Medium: Appropriate medium for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[2]
-
Equipment: 96-well flat-bottom sterile plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (spectrophotometer), inverted microscope, sterile tubes, and flasks.
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
This compound Stock Solution (e.g., 10 mM):
-
Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution.
-
Store the stock solution in small aliquots at -20°C.
-
Prepare fresh serial dilutions in the complete culture medium for each experiment. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
MTT Assay Protocol
This protocol is designed for adherent cells. For suspension cells, centrifugation steps are required to pellet the cells before changing media.[2]
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Determine cell viability and count using a hemocytometer and Trypan blue exclusion.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11]
-
Include wells for control groups (untreated cells) and blank controls (medium only).
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach and resume growth.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing various concentrations of the compound to the respective wells.
-
For the untreated control wells, add 100 µL of medium containing the same concentration of DMSO as the treated wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well (final MTT concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C.[2][13] Visually confirm the formation of purple formazan crystals using an inverted microscope.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the MTT solution without disturbing the formazan crystals.[2]
-
Add 100-150 µL of DMSO or another solubilization solution to each well.[2]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[10]
-
-
Absorbance Measurement:
Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate Percentage Viability: Determine the cell viability for each concentration using the following formula:[1]
-
% Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Untreated Control) x 100
-
-
Determine IC50: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Plot a dose-response curve with % Cell Viability on the Y-axis and the log of the compound concentration on the X-axis.
-
Use non-linear regression analysis (e.g., using software like GraphPad Prism) to calculate the precise IC50 value from the curve.
-
Data Presentation
Quantitative results from cytotoxicity assays are crucial for determining key parameters like the IC50 value. The data below is for illustrative purposes, based on findings for other cytotoxic benzothiazole derivatives, and must be determined experimentally for this compound.[3]
Table 1: Illustrative IC50 Values of Related Benzothiazole Derivatives in Cancer Cell Lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MKN-45 (Gastric) | ≤0.09 | [6] |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | AGS (Gastric) | ~0.04 | [6] |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | NCI-N87 (Gastric) | ~0.024 | [6] |
| 6-Fluorobenzo[d]thiazol-5-amine Derivative | A549 (Lung) | ~1-5 | [11] |
| 6-Fluorobenzo[d]thiazol-5-amine Derivative | A431 (Skin) | ~1-5 | [11] |
| Thiazole Derivative '3g' | T-47D (Breast) | GI50 < 1.0 | [15] |
| Thiazole Derivative '3g' | HOP-92 (Lung) | GI50 < 1.0 | [15] |
Note: The data above are representative findings for structurally related compounds. Actual values for this compound must be determined experimentally.[3]
Troubleshooting
Table 2: Common Issues and Solutions for the MTT Assay.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in blank wells | - Contamination of medium with bacteria or yeast.- Phenol red in the medium. | - Use sterile technique and check medium before use.[13]- Use a reference wavelength >650 nm or use phenol red-free medium.[9] |
| Low absorbance values | - Cell number per well is too low.- Incubation time with MTT was too short.- Incomplete solubilization of formazan. | - Optimize cell seeding density.[13]- Increase incubation time with MTT (up to 4 hours).- Ensure complete dissolution by shaking or pipetting. |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Edge effects in the 96-well plate.- Pipetting errors. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outermost wells of the plate.- Use a calibrated multichannel pipette. |
| MTT reagent is blue/green | - MTT has been reduced by contamination or light exposure. | - Discard the solution. Prepare fresh, sterile MTT solution and store it protected from light.[13][14] |
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. atcc.org [atcc.org]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Apoptosis Pathways Induced by 5-Fluorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorobenzo[d]thiazole is a synthetic heterocyclic compound belonging to the benzothiazole class, a group of molecules known for their wide range of pharmacological activities, including anticancer properties.[1] Emerging evidence suggests that certain benzothiazole derivatives can induce apoptosis, or programmed cell death, in cancer cells, making them promising candidates for novel therapeutic agents.[2][3][4] This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the apoptotic pathways modulated by this compound.
Western blotting is a powerful and widely used technique to detect and quantify specific proteins involved in cellular processes, including the intricate signaling cascades of apoptosis.[5] By examining key proteins in the intrinsic and extrinsic apoptosis pathways, researchers can elucidate the mechanism of action of this compound. This analysis typically involves monitoring the expression levels of pro- and anti-apoptotic proteins, as well as the cleavage and activation of caspases, which are the central executioners of apoptosis.[6][7]
Signaling Pathway Overview
Apoptosis is primarily regulated by two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, leading to the dismantling of the cell.
-
The Extrinsic Pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of initiator caspase-8.[5]
-
The Intrinsic Pathway is triggered by intracellular stress signals, resulting in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This, in turn, leads to the activation of initiator caspase-9.[8]
The Bcl-2 family of proteins are critical regulators of the intrinsic pathway, with pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) controlling mitochondrial integrity.[8][9][10][11] The activation of initiator caspases (caspase-8 and caspase-9) leads to the cleavage and activation of executioner caspases (e.g., caspase-3, caspase-7), which then cleave a multitude of cellular substrates, including PARP-1, culminating in cell death.[5][6][12]
Figure 1: Apoptosis signaling pathways potentially induced by this compound.
Data Presentation: Expected Protein Changes Post-Treatment
The following tables summarize the anticipated quantitative changes in key apoptosis-related proteins following treatment with this compound, as would be determined by densitometric analysis of Western blot bands. The data presented here is hypothetical and serves as an illustrative example of expected outcomes.
Table 1: Modulation of Bcl-2 Family Proteins
| Protein | Cellular Fraction | Expected Change with this compound Treatment |
| Bax | Cytosolic | Decrease |
| Bax | Mitochondrial | Increase |
| Bak | Whole Cell Lysate | No significant change or increase |
| Bcl-2 | Whole Cell Lysate | Decrease |
| Bcl-xL | Whole Cell Lysate | Decrease |
| Bad | Whole Cell Lysate | Increase or no significant change |
| Bim | Whole Cell Lysate | Increase |
Table 2: Activation of Caspases and Cleavage of PARP
| Protein | Form | Expected Change with this compound Treatment |
| Caspase-9 | Pro-form | Decrease |
| Caspase-9 | Cleaved (active) form | Increase |
| Caspase-8 | Pro-form | Decrease (if extrinsic pathway is involved) |
| Caspase-8 | Cleaved (active) form | Increase (if extrinsic pathway is involved) |
| Caspase-3 | Pro-form | Decrease |
| Caspase-3 | Cleaved (active) form | Increase |
| PARP-1 | Full-length | Decrease |
| PARP-1 | Cleaved fragment | Increase |
Experimental Protocols
Cell Culture and Treatment
-
Culture the chosen cancer cell line to approximately 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for different time points (e.g., 6, 12, 24, 48 hours).
-
Include a vehicle-treated control group (e.g., DMSO).[12]
Protein Lysate Preparation
-
Cell Harvesting: For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS) and then scrape the cells. For suspension cells, centrifuge and wash the cell pellet twice with ice-cold PBS.[13]
-
Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[14]
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[13]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C.
-
Collection: Carefully collect the supernatant containing the total protein extract.[14]
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[12][14]
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading for SDS-PAGE.
Western Blotting
Figure 2: Standard workflow for Western blot analysis.
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[14]
-
Load equal amounts of protein (typically 20-50 µg) per lane onto an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins.[12][13]
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[12]
-
-
Protein Transfer:
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (see Table 3 for suggestions) diluted in blocking buffer overnight at 4°C with gentle agitation.[13][14]
-
Wash the membrane three times for 10 minutes each with TBST.[12][13]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[13]
-
-
Detection and Analysis:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[8]
-
Capture the chemiluminescent signal using a digital imaging system.[8]
-
Perform densitometry analysis on the bands using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH, or α-tubulin) to quantify the relative protein expression.[14]
-
Table 3: Recommended Primary Antibodies for Apoptosis Western Blot
| Target Protein | Host Species | Supplier (Example) | Catalog Number (Example) |
| Bcl-2 | Rabbit | Cell Signaling Technology | #2870 |
| Bax | Rabbit | Cell Signaling Technology | #2772 |
| Cleaved Caspase-3 | Rabbit | Cell Signaling Technology | #9664 |
| Cleaved Caspase-9 | Rabbit | Cell Signaling Technology | #9509 |
| Cleaved PARP | Rabbit | Cell Signaling Technology | #5625 |
| β-actin | Mouse | Sigma-Aldrich | A5441 |
| GAPDH | Rabbit | Cell Signaling Technology | #2118 |
Note: Optimal antibody dilutions and incubation times should be determined empirically for each specific experimental system.
Troubleshooting
-
No or weak signal:
-
Increase the amount of protein loaded.
-
Optimize primary and secondary antibody concentrations.
-
Ensure efficient protein transfer by staining the membrane with Ponceau S.
-
Verify the activity of the ECL reagent.[14]
-
-
High background:
-
Increase the duration and/or number of washing steps.
-
Ensure the blocking step was sufficient and use fresh blocking buffer.[14]
-
-
Non-specific bands:
-
Increase the stringency of the washing steps.
-
Decrease the concentration of the primary antibody.
-
Consider using a different primary antibody from another supplier.[14]
-
By following these detailed protocols and application notes, researchers can effectively employ Western blot analysis to investigate the induction of apoptosis by this compound and gain valuable insights into its mechanism of action as a potential anticancer agent.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Kinase Inhibition Assays of 5-Fluorobenzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-Fluorobenzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing targeted therapies. Derivatives of this scaffold have emerged as promising inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. These application notes provide detailed protocols for assessing the inhibitory activity of this compound derivatives against key kinase targets, facilitating the evaluation of their therapeutic potential.
Target Kinases and Signaling Pathways
Several kinases have been identified as potential targets for benzothiazole derivatives, including Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1), c-Jun N-terminal Kinase (JNK), Casein Kinase 2 (CK2), and Glycogen Synthase Kinase 3β (GSK3β). Understanding the signaling pathways governed by these kinases is crucial for elucidating the mechanism of action of potential inhibitors.
ROR1 Signaling Pathway: ROR1 is a receptor tyrosine kinase that is typically expressed during embryogenesis and is re-expressed in various cancers. It plays a role in cell proliferation, survival, and migration. ROR1 activation can trigger several downstream pathways, including the PI3K/AKT/mTOR and MAPK/ERK signaling cascades, promoting cancer cell growth and survival.
JNK Signaling Pathway: JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated by stress stimuli such as inflammatory cytokines and UV radiation.[1] The JNK pathway is involved in the regulation of apoptosis, inflammation, and cellular differentiation.[1]
CK2 Signaling Pathway: CK2 is a constitutively active serine/threonine kinase that phosphorylates a wide range of substrates, thereby regulating various cellular processes including cell growth, proliferation, and apoptosis.[2] Upregulation of CK2 is observed in many cancers, making it an attractive therapeutic target.[2]
GSK3β Signaling Pathway: GSK3β is a serine/threonine kinase that acts as a key regulator in numerous signaling pathways, including insulin signaling and Wnt/β-catenin signaling.[3] Its activity is implicated in various diseases such as diabetes, Alzheimer's disease, and cancer.[3]
Data Presentation: In Vitro Kinase Inhibitory Activity
The following table summarizes the inhibitory activities of representative benzothiazole derivatives against their target kinases. It is important to note that IC50 values can vary depending on the specific derivative and the assay conditions.
| Compound Class | Target Kinase | IC50 / Ki (µM) | Reference |
| Benzothiazole Derivative | JNK | 1.8 | [4] |
| Tetrahydrobenzo[d]thiazole Derivative | CK2 | 1.9 | [5] |
| Tetrahydrobenzo[d]thiazole Derivative | GSK3β | 0.67 | [5] |
| ROR1 Inhibitor | ROR1 | 0.10 (Ki) | [6] |
| 5-Fluorobenzothiazole Derivative | MCF-7 cell line | 0.40 | [7] |
Experimental Protocols
Two common and robust methods for determining the in vitro kinase inhibitory activity of small molecules are the Luminescent Kinase Assay and the Homogeneous Time-Resolved Fluorescence (HTRF) Assay.
Experimental Workflow for IC50 Determination
The general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound is outlined below.
Protocol 1: Luminescent Kinase Assay (e.g., Kinase-Glo®)
This protocol measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.[8] A decrease in ATP corresponds to an increase in kinase activity, and the inhibition of this activity by a compound results in a higher luminescent signal.
Materials:
-
Recombinant human kinase (ROR1, JNK, CK2, or GSK3β)
-
Kinase-specific substrate peptide
-
This compound derivative stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Reaction Setup:
-
To the wells of a white, opaque plate, add the diluted compound or vehicle (for control wells).
-
Add the kinase and substrate mixture to each well.
-
Include "no enzyme" controls (kinase reaction buffer instead of enzyme) and "no inhibitor" controls (vehicle instead of compound).
-
-
Kinase Reaction Initiation: Initiate the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Mix the plate gently and incubate at 30°C for a predetermined optimal time (e.g., 60 minutes).
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each well.
-
Mix the plate and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Normalize the data to the "no inhibitor" control, which represents 100% kinase activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are based on fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665) fluorophore.[9] This assay measures the phosphorylation of a biotinylated substrate by a kinase.
Materials:
-
Recombinant human kinase (ROR1, JNK, CK2, or GSK3β)
-
Biotinylated kinase-specific substrate peptide
-
This compound derivative stock solution (in DMSO)
-
HTRF Kinase Assay Kit (containing Eu³⁺-labeled anti-phospho-specific antibody and streptavidin-XL665)
-
Enzymatic buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
ATP solution
-
Detection buffer (containing EDTA to stop the reaction)
-
Low-volume, white 384-well plates
-
Multichannel pipettes
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in the enzymatic buffer.
-
Reaction Setup:
-
Add the diluted compound or vehicle to the wells of a 384-well plate.
-
Add the kinase and biotinylated substrate mixture to each well.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Kinase Reaction Initiation: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 10-60 minutes) at room temperature.
-
Reaction Termination and Detection:
-
Add the HTRF detection reagents (Eu³⁺-labeled antibody and streptavidin-XL665) premixed in detection buffer to each well. The EDTA in the detection buffer will stop the kinase reaction.
-
Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal * 10,000).
-
Normalize the data to the "no inhibitor" control.
-
Plot the HTRF ratio or percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
Conclusion
The provided protocols and background information offer a comprehensive framework for researchers to systematically evaluate the kinase inhibitory potential of this compound derivatives. By employing these standardized assays and understanding the underlying signaling pathways, scientists can effectively characterize novel compounds and advance the development of new targeted therapies.
References
- 1. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 3. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 5-Fluorobenzo[d]thiazole Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 5-Fluorobenzo[d]thiazole using standard in vitro cell culture techniques. The protocols detailed herein are foundational for preclinical assessment of this compound's potential as a therapeutic agent.
Introduction
This compound belongs to the benzothiazole class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities, including anticancer properties.[1] The incorporation of fluorine can enhance the cytotoxic potential of benzothiazole derivatives.[2][3] Preliminary studies on related compounds suggest that the cytotoxic mechanism may involve the induction of apoptosis through modulation of key cellular signaling pathways, such as the PI3K/AKT pathway.[4][5]
This document outlines detailed protocols for three common cytotoxicity assays: the MTT assay for cell metabolic activity, the LDH assay for cell membrane integrity, and the Caspase-3/7 assay for apoptosis detection.
Data Presentation
Quantitative data from cytotoxicity assays are crucial for determining the potency of a compound. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments. Below is a sample table illustrating how to present such data.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines.
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| A549 (Lung Carcinoma) | MTT | 48 | 15.8 |
| MCF-7 (Breast Adenocarcinoma) | MTT | 48 | 22.5 |
| HepG2 (Hepatocellular Carcinoma) | MTT | 48 | 18.2 |
| A549 (Lung Carcinoma) | LDH | 48 | 25.1 |
| MCF-7 (Breast Adenocarcinoma) | LDH | 48 | 31.7 |
| HepG2 (Hepatocellular Carcinoma) | LDH | 48 | 28.9 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[7]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Caspase-3/7 Apoptosis Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24 hours).
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence corresponds to increased caspase-3/7 activity and apoptosis.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Postulated PI3K/AKT signaling pathway inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of a 5-Fluorobenzo[d]thiazole Derivative Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a fluorine atom at the 5-position of the benzo[d]thiazole scaffold can enhance metabolic stability, cell permeability, and target binding affinity, making these derivatives promising candidates for drug discovery. High-throughput screening (HTS) is a critical methodology in modern drug development, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.
These application notes provide a comprehensive framework for conducting an HTS campaign to identify and characterize potent anti-cancer agents from a library of 5-Fluorobenzo[d]thiazole derivatives. The protocols herein describe a primary cell-based viability screen followed by a secondary biochemical kinase inhibition assay to identify and validate potential lead compounds.
Data Presentation: Illustrative Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro growth inhibition data for representative this compound derivatives against a panel of human cancer cell lines. This data is compiled from various studies and is presented here to illustrate the potential potency and selectivity of this class of compounds.
| Compound ID | Derivative Name | Cancer Cell Line | Assay Type | Endpoint | Value (nM) | Reference |
| 1 | 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) | MCF-7 (Breast) | Growth Inhibition | GI₅₀ | < 0.1 | [1][2] |
| 1 | 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) | MDA-MB-468 (Breast) | Growth Inhibition | GI₅₀ | < 0.1 | [1][2] |
| 1 | 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) | KM12 (Colon) | Growth Inhibition | GI₅₀ | 290 | [3] |
| 1 | 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) | HCC2998 (Colon) | Growth Inhibition | GI₅₀ | 0.25 | [3] |
| 2 | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 (Breast) | Proliferation | - | Potent Inhibition | [4][5] |
| 2 | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MDA-MB-435 (Breast, Resistant) | Proliferation | - | Inactive | [5] |
| 3 | 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | Growth Inhibition | GI₅₀ | 570 | [6] |
| 4 | 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | Growth Inhibition | GI₅₀ | 400 | [6] |
Experimental Protocols
I. Primary High-Throughput Screen: Cell Viability MTT Assay
This protocol describes a colorimetric assay to assess the effect of the this compound derivative library on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials and Reagents:
-
This compound derivative library (10 mM stock in 100% DMSO)
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile, clear-bottom 384-well plates
-
Automated liquid handler
-
Microplate reader
Protocol:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Harvest cells using Trypsin-EDTA and resuspend in fresh medium. Seed 5,000 cells in 40 µL of medium per well into 384-well plates using an automated liquid handler. Incubate for 24 hours.
-
Compound Addition: Using a pintool or acoustic liquid handler, transfer 40 nL of each compound from the 10 mM stock library to the cell plates, resulting in a final concentration of 10 µM. Include wells with DMSO only as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 50 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the DMSO control.
-
Calculate the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Identify "hit" compounds that exhibit a statistically significant reduction in cell viability (e.g., >50% inhibition).
-
II. Secondary Screen: Kinase Inhibition Assay (Illustrative Example: PI3Kα)
This protocol describes a luminescent kinase assay to determine if "hit" compounds from the primary screen inhibit the activity of a specific kinase, such as PI3Kα, which is often dysregulated in cancer.
Materials and Reagents:
-
"Hit" compounds from the primary screen
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of the hit compounds in kinase buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilution.
-
Add 2.5 µL of a 2x kinase/substrate mix (PI3Kα and PIP2 in kinase buffer).
-
Initiate the reaction by adding 5 µL of a 2x ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each compound concentration.
-
Determine the IC₅₀ value for each active compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental and Logical Workflows
Caption: High-Throughput Screening Workflow.
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway Inhibition.
Caption: PI3K/Akt/mTOR Signaling Pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces single-strand breaks and DNA-protein cross-links in sensitive MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by 5-Fluorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of 5-Fluorobenzo[d]thiazole on the cell cycle of cancer cells using flow cytometry. The protocols and supporting information are intended to assist researchers in designing, executing, and interpreting experiments to characterize the cytostatic and cytotoxic properties of this compound. While the precise mechanism of this compound is under investigation, related fluorinated benzothiazole derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase, through mechanisms that may involve the Aryl Hydrocarbon Receptor (AhR) signaling pathway and the induction of DNA damage.[1][2][3]
Introduction
This compound belongs to a class of heterocyclic compounds that have garnered significant interest in oncology for their potential as anticancer agents.[4][5] Understanding the mechanism by which these compounds inhibit cancer cell proliferation is crucial for their development as therapeutics. One key aspect of this characterization is the analysis of their impact on cell cycle progression. Flow cytometry with propidium iodide (PI) staining is a robust and widely used method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1] This document outlines the protocols for treating cancer cells with this compound and subsequently analyzing the cell cycle distribution by flow cytometry.
Principle of the Assay
This protocol is based on the quantitative staining of cellular DNA with propidium iodide (PI), a fluorescent intercalating agent. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[1] Cells in the G2 and M phases of the cell cycle have twice the DNA content (4N) of cells in the G0 and G1 phases (2N), while cells in the S phase have an intermediate amount of DNA. By analyzing the fluorescence intensity of a population of PI-stained cells using a flow cytometer, a histogram can be generated that displays the distribution of cells in each phase of the cell cycle. Treatment with a compound like this compound that arrests the cell cycle is expected to cause an accumulation of cells in a specific phase, which can be quantified.
Data Presentation
The following tables represent hypothetical data illustrating the expected outcome of treating a cancer cell line (e.g., MCF-7 breast cancer cells) with this compound for 24 hours. The data shows a dose-dependent increase in the percentage of cells in the G2/M phase, indicative of cell cycle arrest at this checkpoint.
Table 1: Cell Cycle Distribution of MCF-7 Cells Treated with this compound for 24 Hours
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 1 | 55.8 ± 2.8 | 18.1 ± 2.2 | 26.1 ± 2.5 |
| This compound | 5 | 30.4 ± 3.5 | 15.3 ± 1.9 | 54.3 ± 4.1 |
| This compound | 10 | 15.7 ± 2.1 | 10.2 ± 1.5 | 74.1 ± 3.7 |
Table 2: Summary of IC50 and G2/M Arrest Induction
| Compound | Cell Line | IC50 (µM) | Maximum G2/M Arrest (%) |
| This compound | MCF-7 | 4.8 | 74.1 |
| This compound | A549 (Lung Cancer) | 7.2 | 68.5 |
| This compound | HCT116 (Colon Cancer) | 6.5 | 71.3 |
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of DMSO in the medium should be less than 0.1%.
-
Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Harvesting and Fixation
-
Harvesting Adherent Cells:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin by adding 2 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Harvesting Suspension Cells:
-
Transfer the cell suspension directly into a 15 mL conical tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in 5 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
Protocol 3: Propidium Iodide Staining and Flow Cytometry Analysis
-
Cell Pelleting: Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Washing: Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge at 850 x g for 5 minutes.
-
Staining: Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Acquisition:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.
-
Collect at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.
-
Use a dot plot of pulse width versus pulse area for the PI channel to exclude doublets and aggregates.
-
-
Data Analysis:
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound-Induced G2/M Arrest
References
- 1. The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces single-strand breaks and DNA-protein cross-links in sensitive MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
Application Notes and Protocols for Antimicrobial Activity Testing of 5-Fluorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard methodologies for evaluating the antimicrobial potential of 5-Fluorobenzo[d]thiazole. The protocols detailed herein are foundational for determining the compound's efficacy against a panel of pathogenic microorganisms. While specific quantitative data for this compound is not extensively available in public literature, representative data from related benzothiazole derivatives are presented for illustrative purposes. It is imperative that researchers determine the precise antimicrobial activity of this compound through empirical testing.
Data Presentation: Antimicrobial Activity of Benzothiazole Derivatives
The following tables summarize the antimicrobial activity of various benzothiazole derivatives against selected bacterial and fungal strains, as reported in the scientific literature. This data serves as a reference for the potential range of activity that could be expected from compounds within this class.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives against Bacterial Strains
| Compound/Derivative | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Klebsiella pneumoniae (MIC in µg/mL) | Reference |
| Benzothiazole Schiff base analogues (46a, 46b) | - | 15.62 | 15.62 | - | [1] |
| Benzothiazole clubbed isatin (41c) | 12.5 | 3.1 | 6.2 | - | [1] |
| Schiff base containing benzothiazole (56, 59a-d) | - | - | - | 0.4–0.8 | [1] |
| Sulfonamide analogues of benzothiazole (66c) | 3.1–6.2 | 3.1–6.2 | 3.1–6.2 | - | [1] |
| 5-fluoro-6-(4-methylpiperazin-1-yl)-phenylbenzo[d]thiazole | 32 | - | - | - | [2] |
Table 2: Zone of Inhibition for Selected Benzothiazole-Thiazole Hybrids
| Compound | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) | C. albicans (mm) | A. niger (mm) |
| 4b | 18 | 16 | 15 | 14 | 17 | 16 |
| 4c | 16 | 15 | 13 | 12 | 15 | 14 |
| 4d | 17 | 16 | 14 | 13 | 16 | 15 |
| 4f | 15 | 14 | 12 | 11 | 14 | 13 |
| Streptomycin | 25 | 23 | 22 | 20 | NA | NA |
| Fluconazole | NA | NA | NA | NA | 24 | 22 |
Data presented is for illustrative purposes, based on published research on benzothiazole derivatives.[3] Actual values for this compound must be determined experimentally.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[4][5]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[4]
-
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Agar Disk Diffusion Assay (Kirby-Bauer Test)
This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the compound.[6][7][8]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Protocol:
-
Preparation of Inoculum: Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.
-
Application of Disks:
-
Prepare a solution of this compound at a known concentration.
-
Impregnate sterile filter paper disks with a specific volume of the compound solution.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[6]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2][9] This test is typically performed following an MIC assay.[9]
Materials:
-
Results from the broth microdilution (MIC) assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette
-
Incubator
Protocol:
-
Subculturing from MIC Wells: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).
-
Plating: Spread the aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[4] If the MBC is ≥32 times the MIC, the microorganism may be considered resistant.[2]
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Proposed Mechanism of Action for Benzothiazole Derivatives
Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes involved in bacterial cell wall synthesis, DNA replication, and other vital biosynthetic pathways.[10] One of the key targets is DNA gyrase, an enzyme crucial for bacterial DNA replication.
Caption: Proposed mechanism of action via DNA gyrase inhibition.
References
- 1. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Fluorobenzo[d]thiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorobenzo[d]thiazole is a key heterocyclic intermediate increasingly utilized in the fields of medicinal chemistry and materials science. The incorporation of a fluorine atom onto the benzothiazole scaffold can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of derivative compounds. This document provides detailed application notes and experimental protocols for the use of this compound as a versatile building block in the synthesis of a variety of functionalized molecules. Benzothiazole derivatives have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
I. Synthesis of Substituted 5-Fluorobenzothiazole Derivatives
The 5-fluorobenzothiazole core can be functionalized at various positions, primarily through electrophilic substitution on the benzene ring and nucleophilic substitution or cross-coupling reactions at the 2-position.
Electrophilic Aromatic Substitution: Nitration
Nitration of the 5-fluorobenzothiazole ring is a key step in introducing an amino group, which can be further functionalized. The following protocol is adapted from the nitration of a similar fluorinated benzothiazole derivative.
Experimental Protocol: Synthesis of 5-Fluoro-6-nitrobenzo[d]thiazole (Hypothetical)
-
Materials: this compound, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid (20 mL) to 0 °C in an ice-salt bath.
-
Slowly add this compound (5.0 g, 32.6 mmol) portion-wise, maintaining the temperature below 5 °C.
-
Separately, prepare a nitrating mixture by cautiously adding fuming nitric acid (1.6 mL, 35.9 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 5-fluorobenzothiazole over 30 minutes, ensuring the temperature remains between 0 and 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
-
Upon completion, slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the crude product.
-
Recrystallize the crude solid from ethanol to obtain pure 5-fluoro-6-nitrobenzo[d]thiazole.
-
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, providing a versatile handle for further derivatization.
Experimental Protocol: Synthesis of 6-Amino-5-fluorobenzo[d]thiazole (Hypothetical)
-
Materials: 5-Fluoro-6-nitrobenzo[d]thiazole, tin(II) chloride dihydrate, concentrated hydrochloric acid, sodium bicarbonate.
-
Procedure:
-
Suspend 5-fluoro-6-nitrobenzo[d]thiazole (4.0 g, 20.2 mmol) in concentrated hydrochloric acid (50 mL) in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (22.8 g, 101 mmol) in concentrated hydrochloric acid (20 mL) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir for 3 hours.
-
Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 1:1).
-
After completion, cool the mixture to room temperature and pour it onto ice.
-
Basify the mixture to pH 8-9 with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-amino-5-fluorobenzo[d]thiazole.
-
II. Functionalization at the 2-Position
The C2 position of the benzothiazole ring is susceptible to various functionalization reactions, including the synthesis of 2-aryl derivatives, which are of significant interest in medicinal chemistry.
Synthesis of 2-Aryl-5-fluorobenzothiazoles
One common method for the synthesis of 2-arylbenzothiazoles is the condensation of a substituted 2-aminothiophenol with a benzaldehyde. Alternatively, palladium-catalyzed cross-coupling reactions can be employed. The synthesis of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole has been reported to exhibit potent and selective antitumor activity.
Table 1: Synthesis of 2-Aryl-5-fluorobenzothiazole Derivatives
| Starting Material | Reagent | Conditions | Product | Yield (%) |
| 2-Amino-4-fluorothiophenol | 3,4-Dimethoxybenzaldehyde | p-toluenesulfonic acid, triphenylphosphine, toluene, reflux, 24 h | 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | 13-98 |
Experimental Protocol: Synthesis of 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole
-
Materials: Bis(2-amino-4-fluorophenyl) disulfide, 3,4-dimethoxybenzaldehyde, p-toluenesulfonic acid, triphenylphosphine, toluene.
-
Procedure:
-
To a solution of bis(2-amino-4-fluorophenyl) disulfide (1.75 mmol) in toluene (20 mL), add 3,4-dimethoxybenzaldehyde (3.5 mmol), p-toluenesulfonic acid (0.35 mmol), and triphenylphosphine (1.75 mmol).
-
Heat the reaction mixture at reflux for 24 hours.
-
Allow the mixture to cool to room temperature and concentrate in vacuo.
-
Purify the crude product by column chromatography (2% MeOH/DCM) to yield the desired 2-arylbenzothiazole.
-
III. Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving 5-fluorobenzothiazole.
Caption: Synthesis of 6-Amino-5-fluorobenzo[d]thiazole.
Caption: Synthesis of a 2-Aryl-5-fluorobenzothiazole derivative.
IV. Applications in Drug Development
The functionalized derivatives of 5-fluorobenzothiazole are valuable scaffolds for the development of novel therapeutic agents. The presence of the fluorine atom can enhance binding affinity to target proteins and improve metabolic stability.
Anticancer Agents
As previously mentioned, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole has demonstrated significant in vitro antitumor properties. Further derivatization of the 5-fluorobenzothiazole core can lead to the discovery of new potent and selective anticancer drugs.
Kinase Inhibitors
The benzothiazole scaffold is a common motif in kinase inhibitors. The ability to introduce diverse substituents onto the 5-fluorobenzothiazole ring system allows for the fine-tuning of inhibitory activity and selectivity against various kinases implicated in diseases such as cancer and inflammation.
The following workflow outlines a general approach for the preclinical evaluation of novel 5-fluorobenzothiazole-based compounds.
Caption: Preclinical drug discovery workflow.
Conclusion
This compound serves as a valuable and versatile intermediate in organic synthesis, particularly for the development of novel compounds with potential therapeutic applications. The protocols and application notes provided herein offer a foundation for researchers to explore the rich chemistry of this scaffold and to design and synthesize new molecules for drug discovery and materials science. Further research into the functionalization of the 5-fluorobenzothiazole core is warranted to fully exploit its potential.
Application of 5-Fluorobenzo[d]thiazole Derivatives in the Synthesis of Photoelectric Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic semiconducting materials is a widely adopted strategy to enhance the performance of photoelectric devices such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). The high electronegativity and specific electronic properties of fluorine can profoundly influence the frontier energy levels, molecular packing, and charge transport characteristics of these materials. While specific research on the direct application of 5-Fluorobenzo[d]thiazole in photoelectric materials is limited in publicly available literature, the broader class of fluorinated benzothiazole and benzothiadiazole derivatives has been extensively studied. These studies provide a strong foundation for understanding the potential utility of this compound as a building block in the synthesis of novel photoelectric materials.
This document provides detailed application notes and protocols based on the synthesis and characterization of closely related fluorinated benzothiadiazole-containing polymers. These examples serve as a valuable guide for researchers interested in exploring the potential of this compound in similar applications.
Rationale for Fluorination in Photoelectric Materials
The incorporation of fluorine into the benzothiazole or benzothiadiazole moiety offers several advantages:
-
Energy Level Tuning: Fluorine's strong electron-withdrawing nature effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer. A deeper HOMO level is particularly beneficial for organic solar cells as it leads to a higher open-circuit voltage (Voc), a key parameter for overall device efficiency.
-
Enhanced Intermolecular Interactions: Fluorination can promote favorable intermolecular interactions, such as π-π stacking, which are crucial for efficient charge transport in the solid state.
-
Improved Photostability and Thermal Stability: The high bond energy of the C-F bond can contribute to increased photostability and thermal stability of the final material, leading to longer device lifetimes.
-
Morphology Control: The presence of fluorine atoms can influence the morphology of the active layer in bulk heterojunction solar cells, leading to more favorable phase separation and improved charge generation and collection.
Synthesis of Photoelectric Polymers
A common and versatile method for synthesizing donor-acceptor (D-A) copolymers for photoelectric applications is the Stille cross-coupling reaction . This reaction allows for the formation of C-C bonds between an organotin compound and an organic halide, catalyzed by a palladium complex. In the context of synthesizing polymers with a fluorinated benzothiazole unit, this typically involves the copolymerization of a distannylated donor monomer with a dibrominated acceptor monomer containing the fluorinated benzothiazole core.
General Synthesis Workflow
Application Note and Protocol: Measuring the Fluorescence Properties of 5-Fluorobenzo[d]thiazole
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed experimental protocol for the characterization of the fluorescence properties of 5-Fluorobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities and unique photophysical properties. The introduction of a fluorine atom at the 5-position of the benzo[d]thiazole core can modulate its electronic and steric properties, potentially leading to novel fluorescence characteristics.[1] This application note outlines the experimental setup and procedures for determining the key fluorescence parameters of this compound, including its absorption and emission spectra, quantum yield, and fluorescence lifetime.
Materials and Equipment
2.1. Reagents
-
This compound (Purity ≥98%)
-
Spectroscopic grade solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Cyclohexane, Phosphate-Buffered Saline (PBS) pH 7.4)
-
Reference dye for quantum yield determination (e.g., Quinine Sulfate in 0.1 M H₂SO₄ or a suitable standard with similar excitation/emission range)
2.2. Equipment
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a temperature-controlled cuvette holder
-
Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and micropipettes
Experimental Protocols
3.1. Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as DMSO.[1][2]
-
Working Solutions: From the stock solution, prepare a series of dilutions in the desired experimental solvent(s) to a final concentration range suitable for fluorescence measurements (e.g., 1-10 µM).[1] The absorbance of the working solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
3.2. Measurement of Absorption and Emission Spectra
-
Absorption Spectrum:
-
Record the UV-Vis absorption spectrum of the this compound working solution from 200 to 700 nm using a UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorption (λmax). This will be used as the excitation wavelength for subsequent fluorescence measurements.
-
-
Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the determined λmax.
-
Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to ~700 nm.
-
Identify the wavelength of maximum emission (λem).
-
-
Excitation Spectrum:
-
Set the emission wavelength of the spectrofluorometer to the determined λem.
-
Scan the excitation spectrum over a wavelength range from 200 nm up to the emission wavelength.
-
The excitation spectrum should resemble the absorption spectrum if a single fluorescent species is present.
-
3.3. Determination of Fluorescence Quantum Yield (ΦF)
The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.
-
Reference Standard: Prepare a solution of a suitable reference standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54) with an absorbance at the excitation wavelength similar to the sample.
-
Fluorescence Spectra: Record the fluorescence emission spectra of both the this compound solution and the reference standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: The quantum yield is calculated using the following equation:
ΦF(sample) = ΦF(ref) * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)
Where:
-
ΦF is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
'sample' and 'ref' refer to the sample and the reference standard, respectively.
-
3.4. Measurement of Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule remains in the excited state before returning to the ground state.
-
Instrumentation: Use a Time-Correlated Single Photon Counting (TCSPC) system.
-
Excitation: Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the absorption maximum.
-
Data Acquisition: Collect the fluorescence decay curve by measuring the time difference between the excitation pulse and the detection of the emitted photons.
-
Data Analysis: Fit the fluorescence decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime (τ). The quality of the fit should be evaluated by examining the chi-squared (χ²) value and the residuals.
Data Presentation
The quantitative data for the fluorescence properties of this compound should be summarized in a clear and structured table for easy comparison.
| Parameter | Value (in Solvent 1) | Value (in Solvent 2) | Value (in Solvent 3) |
| λabs, max (nm) | e.g., 320 | e.g., 325 | e.g., 318 |
| λem, max (nm) | e.g., 450 | e.g., 460 | e.g., 445 |
| Stokes Shift (nm) | e.g., 130 | e.g., 135 | e.g., 127 |
| Molar Extinction Coefficient (ε) (M-1cm-1) | e.g., 15,000 | e.g., 16,500 | e.g., 14,000 |
| Fluorescence Quantum Yield (ΦF) | e.g., 0.25 | e.g., 0.35 | e.g., 0.15 |
| Fluorescence Lifetime (τ) (ns) | e.g., 2.1 | e.g., 2.8 | e.g., 1.5 |
| Radiative Decay Rate (kr) (s-1) | e.g., 1.19 x 108 | e.g., 1.25 x 108 | e.g., 1.0 x 108 |
| Non-radiative Decay Rate (knr) (s-1) | e.g., 3.57 x 108 | e.g., 2.32 x 108 | e.g., 5.67 x 108 |
Note: The values presented in this table are illustrative examples and not actual experimental data for this compound. Radiative (kr = ΦF / τ) and non-radiative (knr = (1 - ΦF) / τ) decay rates can be calculated from the quantum yield and lifetime measurements.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental characterization of the fluorescence properties of this compound.
Caption: Experimental workflow for fluorescence characterization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluorobenzo[d]thiazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Fluorobenzo[d]thiazole. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to enhance reaction yields and purity.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges that may arise during the synthesis of this compound, providing direct solutions to specific experimental issues.
Q1: My reaction to form the initial 2-amino-5-fluorobenzothiazole intermediate is resulting in a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in the initial cyclization step are a frequent issue. Several factors could be contributing to this:
-
Incomplete Reaction: The reaction between 4-fluoroaniline and potassium thiocyanate to form the thiourea intermediate, followed by oxidative cyclization with bromine, requires careful temperature control. A rapid addition of bromine can cause the temperature to rise, leading to the formation of undesired side products. Ensure a slow, dropwise addition of bromine in glacial acetic acid to maintain the reaction temperature below 30°C.
-
Reagent Quality: The presence of moisture can significantly hinder the reaction. Use anhydrous glacial acetic acid and ensure the potassium thiocyanate is thoroughly dried before use.
-
Precipitation and Neutralization: Following the reaction, the addition of water and subsequent heating are critical for precipitating the product. It is crucial to ensure thorough mixing during this step. Furthermore, careful neutralization with an ammonia solution to a pH of approximately 6.0 is essential to maximize the precipitation of the 2-amino-5-fluorobenzothiazole.
Q2: I am observing the formation of multiple isomers during the Sandmeyer reaction to replace the amino group with fluorine. How can I improve the regioselectivity for the 5-fluoro isomer?
A2: Achieving high regioselectivity in the Sandmeyer reaction for fluorination can be challenging. Here are some key parameters to control:
-
Diazotization Temperature: The formation of the diazonium salt is highly temperature-sensitive. It is imperative to maintain a low temperature, typically between 0 and 5°C, during the addition of sodium nitrite to the solution of the aminobenzothiazole in a fluorinating agent like HBF₄. Higher temperatures can lead to the decomposition of the diazonium salt and the formation of unwanted byproducts.
-
Purity of the Starting Amine: Impurities in the starting 2-amino-5-fluorobenzothiazole can lead to the formation of various side products. Ensure the amine is purified, for instance by recrystallization, before proceeding with the diazotization.
-
Controlled Decomposition of the Diazonium Salt: The thermal decomposition of the diazonium salt to introduce the fluorine atom should be performed at a controlled rate. A slow and gradual increase in temperature will favor the desired substitution over competing decomposition pathways.
Q3: The final purification of this compound by column chromatography is proving difficult, with overlapping spots on the TLC plate. What can I do to improve the separation?
A3: Purification challenges often indicate the presence of closely related impurities. Consider the following optimization strategies:
-
Solvent System Optimization for Chromatography: A single solvent system may not be sufficient to resolve all impurities. Experiment with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity. The use of a third solvent, such as dichloromethane, in small proportions can sometimes improve separation.
-
Recrystallization: Before resorting to chromatography, attempt to purify the crude product by recrystallization. Selecting an appropriate solvent or a mixture of solvents can often remove a significant portion of impurities, making the subsequent chromatographic purification more effective.
-
Alternative Purification Techniques: If column chromatography is still not providing adequate separation, consider other techniques such as preparative thin-layer chromatography (prep-TLC) for smaller scales or crystallization from a different solvent system.
Experimental Protocols
The following provides a detailed, plausible methodology for the synthesis of this compound. This protocol is based on established chemical transformations for analogous compounds.
Step 1: Synthesis of 2-Amino-5-fluorobenzothiazole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-fluoroaniline (0.1 mol) and potassium thiocyanate (0.3 mol) in glacial acetic acid (200 mL).
-
Bromine Addition: Cool the mixture in an ice bath to 10-15°C. From the dropping funnel, add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 30°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-15 hours.
-
Work-up and Isolation: Pour the reaction mixture into ice-cold water (500 mL) and heat the suspension to 85°C. Allow it to cool to room temperature and then neutralize carefully with a concentrated ammonia solution to a pH of approximately 6.0.
-
Purification: Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum. The crude 2-amino-5-fluorobenzothiazole can be further purified by recrystallization from an ethanol/water mixture.
Step 2: Synthesis of this compound via Sandmeyer-type Reaction
-
Diazotization: Suspend the purified 2-amino-5-fluorobenzothiazole (0.05 mol) in a 48% solution of tetrafluoroboric acid (HBF₄) (100 mL) in a flask cooled to 0°C.
-
Nitrite Addition: Add a solution of sodium nitrite (0.055 mol) in water (20 mL) dropwise to the stirred suspension, maintaining the temperature between 0 and 5°C.
-
Salt Formation: Continue stirring the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.
-
Decomposition and Product Formation: Filter the precipitated diazonium salt and wash it with cold diethyl ether. The salt is then carefully heated, either dry or in an inert high-boiling solvent (e.g., toluene), until the evolution of nitrogen gas ceases.
-
Isolation and Purification: Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following tables provide hypothetical, yet realistic, data for the optimization of the synthesis. These values should serve as a starting point for experimental design.
Table 1: Optimization of the Synthesis of 2-Amino-5-fluorobenzothiazole
| Entry | Reactant Ratio (Aniline:KSCN:Br₂) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1 : 2 : 1 | Acetic Acid | 25 | 12 | 65 |
| 2 | 1 : 3 : 1 | Acetic Acid | 25 | 12 | 75 |
| 3 | 1 : 3 : 1 | Acetic Acid | 15-20 | 12 | 82 |
| 4 | 1 : 3 : 1.1 | Acetic Acid | 15-20 | 18 | 85 |
Table 2: Optimization of the Sandmeyer Reaction for this compound
| Entry | Diazotization Temp (°C) | Decomposition Method | Solvent | Yield (%) | Purity (%) (by HPLC) |
| 1 | 0-5 | Thermal (neat) | None | 45 | 88 |
| 2 | 10-15 | Thermal (neat) | None | 30 | 75 |
| 3 | 0-5 | Thermal (in Toluene) | Toluene | 55 | 92 |
| 4 | 0-5 | Photochemical | Acetonitrile | 50 | 90 |
Visualizations
The following diagrams illustrate the synthetic pathway and a troubleshooting workflow to guide researchers.
Caption: Proposed two-step synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Overcoming Solubility Issues of 5-Fluorobenzo[d]thiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-Fluorobenzo[d]thiazole in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous buffer for an assay. What is happening and how can I prevent it?
A2: This phenomenon is known as "crashing out" and occurs when the compound, which is soluble in an organic solvent like DMSO, is rapidly introduced into an aqueous environment where it is poorly soluble.[1] To mitigate this, you can try the following:
-
Decrease the final concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay.
-
Serial dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Gentle mixing: Add the DMSO stock dropwise to the aqueous buffer while gently vortexing or stirring.[1]
-
Pre-warming the aqueous medium: Having the aqueous buffer at a slightly elevated temperature (e.g., 37°C) can sometimes help keep the compound in solution.[1]
Q3: What are the main strategies I can employ to improve the aqueous solubility of this compound for my experiments?
A3: Several techniques can be used to enhance the solubility of poorly water-soluble compounds like this compound. The primary methods include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.[4]
-
pH Modification: If the compound has ionizable groups, adjusting the pH of the solution can significantly increase its solubility.[5]
-
Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin can enhance its apparent solubility in water.[6]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can improve its dissolution rate and saturation solubility.[7]
Q4: How do I choose the most suitable solubility enhancement technique for this compound?
A4: The choice of method depends on several factors, including the physicochemical properties of this compound, the required concentration for your experiment, and the downstream application. A logical approach to selecting a suitable technique is outlined in the decision tree diagram below. First, determine if the compound is ionizable to consider pH modification. If not, formulation approaches like using co-solvents, cyclodextrins, or creating a nanosuspension should be evaluated based on the compound's lipophilicity (LogP) and thermal stability.[8]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays due to poor solubility.
-
Problem: You are observing high variability in your experimental data, which you suspect is due to the compound not being fully dissolved.
-
Troubleshooting Steps:
-
Visually inspect your solutions: Look for any visible precipitate or cloudiness in your stock solutions and final assay solutions.
-
Determine the kinetic solubility: Perform a kinetic solubility assay to understand the solubility limit under your experimental conditions.[9]
-
Employ a solubility enhancement technique: Based on the required concentration, choose an appropriate method from the FAQs (co-solvents, pH modification, cyclodextrins).
-
Re-validate your assay: Once you have a stable, solubilized formulation, re-run your experiments to confirm reproducibility.
-
Issue 2: Difficulty preparing a stock solution of this compound at the desired concentration.
-
Problem: The compound does not fully dissolve in the chosen solvent even at moderate concentrations.
-
Troubleshooting Steps:
-
Try a stronger organic solvent: If you are using ethanol or methanol, consider more potent solvents like DMSO or DMF for your initial stock solution.
-
Gentle heating and sonication: Carefully warming the solution or placing it in an ultrasonic bath can help to dissolve the compound. Be cautious with temperature to avoid degradation.
-
Prepare a saturated stock solution and quantify: If you cannot achieve your target concentration, prepare a saturated solution, centrifuge or filter out the undissolved solid, and then accurately determine the concentration of the supernatant using a method like HPLC-UV.
-
Quantitative Data Summary
The following table provides a summary of solubility data for structurally related benzothiazole derivatives to serve as an estimate. The actual solubility of this compound should be experimentally determined.
| Compound | Solvent | Solubility | Reference |
| 6-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine | Not Specified | ~50 µg/mL | [10] |
| 3-ethyl-1-(6-methoxybenzo[d]thiazol-4-yl)-1-(pyridin-4-ylmethyl)urea | Not Specified | ~100 µg/mL | [10] |
| Acibenzolar-S-methyl (a benzothiadiazole derivative) | Water | 0.0077 g/L | [8] |
| Acibenzolar-S-methyl (a benzothiadiazole derivative) | Methanol | 4.2 g/L | [8] |
| Acibenzolar-S-methyl (a benzothiadiazole derivative) | n-Hexane | 1.3 g/L | [8] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.[11]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[12]
-
Separation: After equilibration, allow the vials to stand to let the undissolved material settle. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.[13]
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV, against a standard curve.[12]
Protocol 2: Solubility Enhancement using Co-solvents
-
Solvent Selection: Prepare various mixtures of water and a water-miscible co-solvent (e.g., ethanol, propylene glycol, or PEG 400) in different volume ratios (e.g., 90:10, 80:20, 70:30 v/v).[14]
-
Solubility Determination: For each co-solvent mixture, determine the solubility of this compound using the Shake-Flask Method described in Protocol 1.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal mixture for solubilization.
Protocol 3: Solubility Enhancement using Cyclodextrin Inclusion Complexation (Kneading Method)
This method is suitable for preparing a solid dispersion of the drug in cyclodextrin.
-
Preparation: Weigh out this compound and a suitable cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) in a specific molar ratio (e.g., 1:1 or 1:2).[15]
-
Kneading: Place the cyclodextrin in a mortar and add a small amount of a water-alcohol mixture to form a paste. Gradually add the this compound powder and knead for 30-60 minutes.[16]
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: Sieve the dried complex to obtain a uniform powder. The success of the complexation and the enhancement in dissolution can be confirmed by techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and dissolution studies.[15]
Visualizations
Caption: Workflow for determining the aqueous solubility of this compound.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. enamine.net [enamine.net]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. bepls.com [bepls.com]
- 15. japsonline.com [japsonline.com]
- 16. gpsrjournal.com [gpsrjournal.com]
Troubleshooting inconsistent results in cytotoxicity assays with benzothiazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in cytotoxicity assays with benzothiazole compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My MTT/XTT assay results are inconsistent when testing benzothiazole derivatives. What are the common causes?
Inconsistent results in tetrazolium-based assays like MTT and XTT can stem from several factors, especially when working with novel compounds like benzothiazoles.[1][2][3] Common issues include:
-
Compound Interference: Benzothiazole derivatives may directly reduce the tetrazolium salts (MTT/XTT) to formazan, leading to a false positive signal for cell viability.[4] It is crucial to run a cell-free control with the compound and media to check for direct reduction.
-
Compound Solubility: Poor solubility of the benzothiazole compound can lead to uneven concentrations in the wells, causing high variability. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and that the final solvent concentration is consistent and non-toxic across all wells (typically <0.5%).
-
Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability. Ensure a homogenous cell suspension before seeding and optimize the seeding density to ensure cells are in the logarithmic growth phase during the assay.[5][6]
-
Incubation Times: Both the drug treatment time and the incubation time with the assay reagent need to be consistent and optimized for your specific cell line and experimental conditions.[6][7]
-
Formazan Crystal Solubilization (MTT Assay): Incomplete dissolution of formazan crystals in the MTT assay is a common problem.[8] Ensure thorough mixing after adding the solubilization solution and consider extending the solubilization time or using a different solvent.[6][8]
Q2: I am observing high background absorbance in my cytotoxicity assay. How can I reduce it?
High background can be caused by several factors:
-
Media Components: Phenol red and high concentrations of serum in the culture medium can interfere with absorbance readings.[9] Using a phenol red-free medium and minimizing serum concentration during the assay can help.
-
Contamination: Microbial contamination can lead to the reduction of tetrazolium salts, causing high background. Regularly check cell cultures for contamination.
-
Compound Absorbance: The benzothiazole compound itself might absorb light at the same wavelength as the formazan product. A control well containing only the compound in media should be included to measure and subtract this background absorbance.
Q3: My results from the MTT assay and LDH assay are contradictory. Why might this be?
MTT and LDH assays measure different aspects of cell health.[9][10] The MTT assay assesses metabolic activity, which is an indicator of cell viability, while the LDH assay measures membrane integrity by quantifying the release of lactate dehydrogenase from damaged cells.[11][12] Discrepancies can arise because:
-
A compound might inhibit metabolic activity without causing immediate cell membrane damage, leading to low viability in the MTT assay but low cytotoxicity in the LDH assay.
-
Conversely, a compound could induce necrosis and rapid membrane leakage (high LDH release) while some metabolic activity persists for a short period.
-
Benzothiazoles might interfere with one assay more than the other. For instance, a compound could interfere with the enzymatic reactions of the LDH assay.
It is often beneficial to use multiple assays that measure different endpoints to get a more complete picture of a compound's cytotoxic mechanism.[11]
Experimental Protocols
MTT Assay Protocol
This protocol is a general guideline for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[13][14]
-
Compound Treatment: Treat cells with serial dilutions of the benzothiazole compound. Include vehicle-only controls and untreated controls.[11][13] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13][14]
-
MTT Addition: After treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[7]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 N HCl) to each well.[8][13][14]
-
Absorbance Measurement: Shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at a wavelength between 570 and 590 nm.[4][7]
XTT Assay Protocol
This protocol offers a simpler alternative to the MTT assay as it does not require a solubilization step.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent, according to the manufacturer's instructions, immediately before use.[15][16]
-
XTT Addition: Add the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[4]
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at a wavelength between 450 and 500 nm.[4]
LDH Assay Protocol
This protocol measures cytotoxicity by quantifying LDH release.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11][17]
-
Supernatant Collection: After treatment, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet the cells.[11]
-
Assay Reaction: Carefully transfer the supernatant from each well to a new 96-well plate.[11][12]
-
Reagent Addition: Add the LDH reaction mixture to each well containing the supernatant.[11][12]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11][12]
-
Stop Reaction: Add the stop solution provided with the kit.[12]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[12]
Quantitative Data Summary
The following tables summarize the cytotoxic activity of various benzothiazole derivatives from different studies.
Table 1: IC50 Values of Benzothiazole Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Exposure Time (hours) |
| Benzothiazole Derivative (BTD) | Colorectal Cancer Cells | ~7.5 | 48 |
| Benzothiazole Conjugates (A3 & A4) | HepG2 (Liver Cancer) | ~4 | 24 |
| 2-Substituted Benzothiazole (A) | HepG2 (Liver Cancer) | 56.98 | 24 |
| 2-Substituted Benzothiazole (A) | HepG2 (Liver Cancer) | 38.54 | 48 |
| 2-Substituted Benzothiazole (B) | HepG2 (Liver Cancer) | 59.17 | 24 |
| 2-Substituted Benzothiazole (B) | HepG2 (Liver Cancer) | 29.63 | 48 |
| Benzothiazole Derivative (4) | MCF-7 (Breast Cancer) | 8.64 | Not Specified |
| Benzothiazole Derivative (5c) | MCF-7 (Breast Cancer) | 7.39 | Not Specified |
| Benzothiazole Derivative (5d) | MCF-7 (Breast Cancer) | 7.56 | Not Specified |
| Benzothiazole Derivative (6b) | MCF-7 (Breast Cancer) | 5.15 | Not Specified |
Data compiled from multiple sources.[13][14][18][19][20]
Visual Guides
Experimental & Troubleshooting Workflows
Caption: General workflow for assessing the cytotoxicity of benzothiazole compounds.
Caption: A logical workflow for troubleshooting inconsistent cytotoxicity assay results.
Signaling Pathways
Caption: Key signaling pathways involved in benzothiazole-induced apoptosis.
Caption: Inhibition of pro-survival signaling pathways by benzothiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. tiarisbiosciences.com [tiarisbiosciences.com]
- 18. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the cyclization of fluorinated thiobenzanilides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the cyclization of fluorinated thiobenzanilides to synthesize fluorinated 2-arylbenzothiazoles. This resource aims to address common experimental challenges and offer practical solutions to optimize reaction conditions.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues you may encounter during the synthesis and purification of fluorinated benzothiazoles.
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield or no desired fluorinated benzothiazole product. What are the potential causes and how can I improve the yield?
A1: Low yields in the cyclization of fluorinated thiobenzanilides can stem from several factors, primarily related to the reduced nucleophilicity of the fluorinated aromatic ring and the stability of the starting material. Fluorine is a strongly electron-withdrawing group, which can deactivate the aromatic ring towards the intramolecular electrophilic substitution required for cyclization.
Here is a systematic approach to troubleshoot low yields:
-
Choice of Cyclization Method: The reactivity of your specific fluorinated thiobenzanilide will dictate the most suitable cyclization method. Consider the following options:
-
For highly deactivated substrates: A more potent oxidizing agent might be necessary. Methods involving N-Bromosuccinimide (NBS) can be effective.
-
For milder conditions: Visible-light photocatalysis offers a green and efficient alternative that can be suitable for a broad range of substrates.[1][2][3][4]
-
Classical Approach: The Jacobson cyclization using potassium hexacyanoferrate(III) is a well-established method but may require optimization for electron-deficient substrates.
-
-
Reaction Parameters:
-
Temperature: Some reactions may require elevated temperatures to overcome the activation energy barrier, especially with deactivated substrates. However, be cautious of potential side reactions at higher temperatures.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Electron-deficient substrates may require longer reaction times for completion.
-
Reagent Stoichiometry: Ensure the correct molar ratios of reagents are used. For oxidative cyclizations, an excess of the oxidizing agent may be beneficial, but can also lead to over-oxidation or side product formation.
-
-
Starting Material Quality:
-
Purity of Thiobenzanilide: Impurities in the starting material can interfere with the reaction. Ensure your fluorinated thiobenzanilide is pure before proceeding with the cyclization. Purification can be achieved by recrystallization or column chromatography.
-
Stability: Thiobenzanilides can be susceptible to hydrolysis or oxidation. Store them in a cool, dry, and dark place.
-
Troubleshooting Flowchart for Low Yield
Issue 2: Formation of Side Products and Purification Challenges
Q2: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure fluorinated benzothiazole. What are the common side products and how can I improve purification?
A2: The formation of side products is a common issue, particularly with oxidative cyclization methods. The nature of these impurities can vary depending on the reaction conditions.
-
Common Side Products:
-
Unreacted Thiobenzanilide: Incomplete conversion is a frequent cause of impurities.
-
Over-oxidation Products: Harsh oxidizing agents can lead to the formation of sulfoxides or other oxidized species.
-
Ring-Brominated By-products: When using NBS, electrophilic bromination of the aromatic rings can occur as a side reaction, especially with electron-rich substrates.
-
Polymeric Materials: Under certain conditions, especially at high temperatures, polymerization of the starting material or product can occur.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common and effective method for purifying fluorinated benzothiazoles. Due to the polarity of the fluorine atoms, careful selection of the stationary and mobile phases is crucial.
-
Stationary Phase: Silica gel is typically used. For highly polar compounds, alumina may be a suitable alternative.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective. The high electronegativity of fluorine can affect the polarity of the molecule, so a systematic screening of solvent systems is recommended.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. The choice of solvent will depend on the solubility profile of your specific fluorinated benzothiazole.
-
Purification Workflow
References
Technical Support Center: Purification of 5-Fluorobenzo[d]thiazole and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Fluorobenzo[d]thiazole and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Question 1: After synthesis, my crude this compound appears as an oil and is difficult to handle for purification. What should I do?
Answer: Oiling out is a common issue where the compound separates as a liquid rather than a solid. This can be addressed by:
-
Solvent Selection: The solvent used for workup or initial purification may be inappropriate. Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification.
-
Temperature Control: Ensure the temperature during workup and initial purification steps is low enough to promote crystallization. Cooling the mixture in an ice bath can be effective.
-
Seeding: If you have a small amount of solid material, adding a "seed" crystal to the oil can initiate crystallization.
-
Purification as an Oil: If solidification is not possible, you can proceed with purification using column chromatography by dissolving the oil in a minimal amount of a suitable solvent and adsorbing it onto a small amount of silica gel before loading it onto the column.
Question 2: I am having difficulty separating this compound from its positional isomers (e.g., 7-Fluorobenzo[d]thiazole) using column chromatography. What strategies can I employ?
Answer: Separating positional isomers can be challenging due to their similar polarities. Here are several strategies to improve separation:
-
Choice of Stationary Phase: While silica gel is common, consider using alumina (basic or neutral) which can offer different selectivity for this class of compounds.[1][2][3][4][5]
-
Solvent System Optimization:
-
Fine-tuning Polarity: Use a shallow gradient of a polar solvent in a non-polar solvent. Start with a very low percentage of the polar component and increase it very slowly.
-
Ternary Eluent Systems: Introducing a third solvent can sometimes dramatically improve separation. For example, a small amount of an alcohol (like isopropanol) or a chlorinated solvent (like dichloromethane) in a hexane/ethyl acetate system can alter the selectivity.
-
Alternative Solvents: For the separation of 2-phenyl-5-fluorobenzothiazole from its 7-fluoro isomer, a benzene-petroleum ether mixture has been used with an alumina column.[6]
-
-
Fractional Crystallization: If the isomers have slightly different solubilities, fractional crystallization can be an effective purification method.[7][8][9] This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize first. For example, 2-phenyl-5-fluorobenzothiazole has been separated from its 7-fluoro isomer by fractional crystallization from 95% ethanol.[6]
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution than standard column chromatography.
Question 3: My purified 2-amino-5-fluorobenzothiazole shows a broad melting point range, indicating impurities. How can I improve its purity?
Answer: A broad melting point range is a clear indicator of impurities. To enhance the purity of 2-amino-5-fluorobenzothiazole, consider the following:
-
Recrystallization: This is often the most effective method for purifying solid compounds.[10]
-
Solvent Choice: Ethanol or an ethanol/water mixture is a good starting point for recrystallizing aminobenzothiazoles.[11] The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form pure crystals. Washing the collected crystals with a small amount of cold solvent will remove residual soluble impurities.
-
-
Column Chromatography: If recrystallization is not sufficient, column chromatography can be used. For aminobenzothiazoles, a gradient elution with hexane/ethyl acetate on a silica gel column is a common choice.[6]
-
Activated Carbon Treatment: If your product is colored, this may be due to high molecular weight, colored byproducts. Adding a small amount of activated carbon to the hot solution during recrystallization can help remove these colored impurities.[10]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound and its derivatives, with quantitative data presented in tables for easy comparison.
Q1: What are the common purification techniques for this compound and its derivatives?
A1: The most common and effective purification techniques are recrystallization and column chromatography. For highly challenging separations, preparative HPLC can be employed. The choice of method depends on the nature of the impurities and the scale of the purification.
Q2: What are some recommended solvent systems for the recrystallization of this compound derivatives?
A2: The ideal recrystallization solvent will dissolve the compound at high temperatures but not at low temperatures. Below is a table of commonly used solvents and their suitability.
| Derivative Class | Recommended Solvent(s) | Expected Purity | Typical Recovery Yield |
| 2-Phenyl-5-fluorobenzothiazole | 95% Ethanol | >98% | 60-70% (for the desired isomer) |
| 2-Amino-5-fluorobenzothiazole | Ethanol/Water | >99% | 70-85% |
| General Benzothiazoles | Ethanol, Methanol, Acetone | >98% | Varies |
Note: The provided data is based on typical results for related compounds and may require optimization for specific derivatives.
Q3: What are suitable conditions for column chromatography of this compound derivatives?
A3: Column chromatography is a versatile technique for separating components of a mixture. The choice of stationary phase and eluent system is critical for successful separation.
| Derivative | Stationary Phase | Eluent System | Typical Observations |
| 2-Phenyl-5-fluorobenzothiazole | Alumina | Benzene/Petroleum Ether (2:1) | Separation of 5-fluoro and 7-fluoro isomers.[6] |
| 2-Amino-5-fluorobenzothiazole | Silica Gel | Hexane/Ethyl Acetate (Gradient) | Effective for removing less polar impurities. |
| General 5-Fluorobenzothiazoles | Silica Gel | Hexane/Ethyl Acetate or Hexane/Dichloromethane | Good starting point for method development. |
Experimental Protocols
This section provides detailed methodologies for key purification experiments.
Protocol 1: Recrystallization of 2-Amino-5-fluorobenzothiazole
Objective: To purify crude 2-amino-5-fluorobenzothiazole to a high degree of purity.
Materials:
-
Crude 2-amino-5-fluorobenzothiazole
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude 2-amino-5-fluorobenzothiazole in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography for the Separation of 5-Fluorobenzothiazole Isomers
Objective: To separate a mixture of this compound positional isomers.
Materials:
-
Crude isomer mixture
-
Silica gel or Alumina (150 mesh)[1]
-
Hexane
-
Ethyl Acetate (or other suitable polar solvent)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel or alumina in hexane and pour it into the chromatography column.[1] Allow the stationary phase to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the initial eluent (e.g., 100% hexane or a low polarity hexane/ethyl acetate mixture). Carefully load the sample onto the top of the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 100% hexane). Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes as the eluent comes off the column.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the purified isomers.
-
Solvent Evaporation: Combine the pure fractions containing the desired isomer and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Experimental Workflow for Purification
Caption: A general workflow for the purification of this compound derivatives.
Troubleshooting Logic for Low Purity
Caption: A logical guide for troubleshooting low purity outcomes in purification experiments.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Aluminium Oxide for Column Chromatography - Acme Synthetic Chemicals [acmechem.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. rcprocess.se [rcprocess.se]
- 8. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 2‑Aryl-3-(organoselanyl)‑4H‑benzo[4,5]imidazo[2,1‑b][1,3]thiazines Promoted by N‑Fluorobenzenesulfonimide (NFSI) - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 5-Fluorobenzo[d]thiazole during storage
This technical support center provides guidance on the proper storage and handling of 5-Fluorobenzo[d]thiazole to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under controlled conditions. While some suppliers suggest room temperature storage for short-term use, for long-term preservation, it is advisable to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture. Storing under an inert atmosphere, such as argon or nitrogen, can further prevent oxidative degradation.[1]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on the general chemistry of benzothiazole derivatives, the primary factors that can lead to the degradation of this compound include:
-
Photodegradation: Exposure to UV or high-intensity visible light can induce photochemical reactions.[1][2]
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation from atmospheric oxygen or other oxidizing agents.[1]
-
Hydrolysis: Strongly acidic or basic conditions can promote the hydrolysis of the thiazole ring.[1]
-
Elevated Temperatures: High temperatures can accelerate the rates of all degradation pathways.[1]
Q3: I've noticed a change in the color of my this compound sample. What does this indicate?
A3: A change in the color of your sample, such as turning from a light yellow to a darker shade, often suggests the formation of degradation products. This could be a result of oxidation or photodegradation. It is recommended to assess the purity of the material using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), before use.
Q4: Which solvents are recommended for preparing solutions of this compound for experimental use?
A4: To minimize degradation in solution, it is best to use high-purity, aprotic solvents. Recommended solvents include Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It is crucial to use solvents that are free of impurities like peroxides, which can initiate degradation.[1] For aqueous solutions, ensure the pH is maintained near neutral to prevent acid or base-catalyzed hydrolysis.
Troubleshooting Guides
Scenario 1: Unexpected peaks are observed in the HPLC analysis of a stored sample.
-
Question: How can I determine if these new peaks are degradation products?
-
Answer: To confirm if the new peaks are degradation products, you can perform a forced degradation study. Expose fresh solutions of this compound to stress conditions such as acid, base, heat, light, and an oxidizing agent (e.g., hydrogen peroxide). If the retention times of the peaks in your stored sample match those generated under specific stress conditions, it helps in identifying the degradation pathway.
-
Question: What should I do if degradation is confirmed?
-
Answer: If degradation is confirmed, it is advisable to discard the old stock and use a fresh, unopened sample for your experiments. Re-evaluate your storage and handling procedures to mitigate future degradation.
Scenario 2: Inconsistent results are obtained in biological assays using this compound.
-
Question: Could the degradation of the compound be affecting my experimental outcomes?
-
Answer: Yes, the presence of degradation products can lead to inconsistent and unreliable results in biological assays. Impurities can have their own biological activity or interfere with the activity of the parent compound.
-
Question: How can I ensure the integrity of the compound before each experiment?
-
Answer: It is good practice to prepare fresh solutions of this compound from a solid sample that has been properly stored. If a stock solution must be used over a period of time, it should be stored at a low temperature (2-8°C or -20°C), protected from light, and its purity should be periodically checked by HPLC.[1]
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (long-term) or Room Temperature (short-term) | To slow down the rate of chemical degradation.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the sulfur atom in the thiazole ring.[1] |
| Light | Protect from light (use amber vials or store in the dark) | To prevent photodegradation.[1] |
| Moisture | Tightly sealed container in a dry environment | To prevent hydrolysis. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (optional, for mobile phase modification)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Instrumentation:
-
HPLC system with a UV detector
3. Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water. A common starting point is a 50:50 (v/v) mixture. The addition of 0.1% formic acid can improve peak shape.
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to an appropriate value (e.g., determined by UV scan, typically around 254 nm).
-
Inject 10 µL of the sample solution.
-
Run the analysis for a sufficient time to allow for the elution of any potential impurities.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample as the percentage of the area of the main peak relative to the total area of all peaks.
-
Protocol 2: Forced Degradation Study
This protocol describes how to intentionally degrade this compound to identify potential degradation products.
1. Materials and Reagents:
-
This compound
-
Acetonitrile
-
Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
2. Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal Stress: Place a vial of the stock solution in an oven at 60°C.
-
Photolytic Stress: Expose a vial of the stock solution to a UV lamp.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours). A control sample (stock solution at room temperature, protected from light) should also be kept.
-
Analysis: After incubation, neutralize the acidic and basic samples and analyze all samples by HPLC as described in Protocol 1. Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
Visualizations
References
Addressing off-target effects of 5-Fluorobenzo[d]thiazole in cell-based assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing 5-Fluorobenzo[d]thiazole in cell-based assays. Given that this compound belongs to the benzothiazole class, known for its diverse biological activities, including kinase inhibition, this guide addresses potential challenges related to its on-target and off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations where we expect to see specific pathway inhibition. What could be the cause?
A1: This is a common challenge when working with novel small molecules. The observed cytotoxicity could stem from several factors:
-
Off-target kinase inhibition: Benzothiazole derivatives are known to interact with a variety of kinases.[1][2] Inhibition of essential cellular kinases can lead to broad cytotoxicity that masks the desired on-target effect.
-
Induction of Apoptosis: The benzothiazole scaffold can induce programmed cell death in cancer cells through various mechanisms, including the activation of caspases.[3][4]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[5]
-
Compound Instability: The compound may be degrading in the cell culture medium, leading to the formation of toxic byproducts.
Q2: Our results with this compound are inconsistent between experiments. What are the common sources of variability?
A2: Inconsistent results in cell-based assays can be attributed to several factors:[6]
-
Cellular Conditions: Variations in cell passage number, cell density at the time of treatment, and the growth phase of the cells can all impact their response to the compound.
-
Compound Handling: Repeated freeze-thaw cycles of stock solutions can lead to compound degradation. It is advisable to aliquot stock solutions for single use.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in reagent preparation can introduce significant variability. The "edge effect" in multi-well plates, where wells on the periphery are prone to evaporation, can also be a factor.[6]
Q3: The observed phenotype in our assay does not align with the expected function of the intended target. How can we determine if this is due to an off-target effect?
A3: Differentiating on-target from off-target effects is a critical step in drug development. Here are several strategies:
-
Orthogonal Assays: Use a different assay that measures a distinct downstream event of the same signaling pathway.
-
Structurally Unrelated Inhibitor: If available, use an inhibitor with a different chemical scaffold that targets the same protein. A similar phenotype would strengthen the evidence for an on-target effect.
-
Target Engagement Assays: Directly confirm that this compound is binding to its intended target in the cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8]
-
Genetic Approaches: Use techniques like siRNA or CRISPR to knock down or knock out the intended target. If the resulting phenotype mimics the effect of this compound, it supports an on-target mechanism.[9]
-
Kinome Profiling: To identify potential off-target kinases, perform a kinome-wide profiling experiment using techniques such as kinobeads coupled with mass spectrometry.[10][11]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Compound Concentration | Perform a dose-response curve starting from a high concentration and titrating down to the nanomolar range. | Identification of a concentration window that inhibits the target without causing widespread cell death. |
| Off-Target Effects | 1. Conduct a kinome profiling assay to identify unintended kinase targets. 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm engagement with the intended target. | 1. A list of potential off-target kinases that could be responsible for the cytotoxicity. 2. Confirmation of target engagement, helping to distinguish on-target toxicity from off-target effects. |
| Solvent Toxicity | Run a vehicle control with the same concentration of solvent (e.g., DMSO) used in the highest concentration of the compound. | No significant cytotoxicity in the vehicle control wells, indicating the observed effect is due to the compound. |
| Compound Instability | Assess the stability of this compound in cell culture medium over the time course of the experiment using methods like HPLC. | Determination of the compound's stability, and if necessary, adjustment of the experimental protocol (e.g., more frequent media changes). |
Issue 2: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Cell Seeding Density | Ensure a homogenous cell suspension before and during plating. Use a consistent seeding density for all experiments. | Reduced well-to-well and plate-to-plate variability in assay results. |
| "Edge Effect" in Plates | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or PBS. | More consistent and reproducible data across the plate. |
| Compound Precipitation | Visually inspect the media after adding the compound for any signs of precipitation. Prepare fresh dilutions for each experiment. | Clear media with no visible precipitate, ensuring the compound is fully solubilized and the nominal concentration is accurate. |
| Inconsistent Incubation Times | Standardize all incubation times for compound treatment and assay development steps. | Reduced variability in the magnitude of the biological response. |
Data Presentation
Table 1: Hypothetical Comparative Kinase Inhibition Profile
This table presents a hypothetical kinase inhibition profile for this compound, based on activities reported for structurally related benzothiazole derivatives. This data should be experimentally verified.
| Kinase Target | This compound (Hypothetical IC50) | Reference Compound (IC50) | Reference |
| Primary Target X | 50 nM | 30 nM (Compound Y) | N/A |
| Off-Target Kinase A | 500 nM | >10 µM (Compound Y) | N/A |
| Off-Target Kinase B | 1.2 µM | >10 µM (Compound Y) | N/A |
| Off-Target Kinase C | 8.5 µM | >10 µM (Compound Y) | N/A |
Table 2: Troubleshooting Assay-Specific Issues
| Assay | Observed Problem | Potential Cause | Recommended Solution |
| MTT/XTT Assay | High background signal | Compound interferes with the tetrazolium dye | Run a control with the compound in cell-free media to check for direct reduction of the dye.[12] |
| Western Blot | Weak or no signal for phosphorylated target | Low basal phosphorylation of the target | Stimulate cells with an appropriate agonist (e.g., growth factor) before compound treatment.[13] |
| Fluorescence Microscopy | High background fluorescence | Compound is autofluorescent | Image cells before and after compound addition to determine the contribution of compound autofluorescence. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add the medium containing the compound to the cells. Include vehicle control wells.[14]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Target Phosphorylation
This protocol is for assessing the phosphorylation status of a target protein kinase.
Materials:
-
Cell line expressing the target of interest
-
This compound
-
Growth factor or other stimulant (if necessary)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated target, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. If necessary, serum-starve the cells and then stimulate with a growth factor in the presence or absence of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[14]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody.[14]
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and/or loading control.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This assay confirms direct binding of this compound to its target protein in cells.[7]
Materials:
-
Cell line expressing the target protein
-
This compound
-
PBS and lysis buffer with protease/phosphatase inhibitors
-
Thermal cycler
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle or this compound at a desired concentration for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.[7]
-
Western Blot: Analyze the amount of soluble target protein in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]
Mandatory Visualization
Caption: Hypothetical signaling pathway inhibition by this compound.
Caption: Workflow for investigating the effects of this compound.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
References
- 1. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer activity and docking of some substituted benzothiazoles as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 5-Fluorobenzo[d]thiazole for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of the poorly soluble compound, 5-Fluorobenzo[d]thiazole. Given the limited publicly available in vivo data for this specific molecule, the guidance provided is based on established principles and strategies for compounds with similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma exposure of this compound in our preclinical in vivo studies. What are the likely causes?
A1: Low and variable oral bioavailability is a common challenge for compounds like this compound, which are predicted to be poorly soluble in water. The primary reasons for this observation are likely:
-
Poor Aqueous Solubility: The compound's predicted LogP of 2.4354 suggests it is lipophilic and will have low solubility in the aqueous environment of the gastrointestinal (GI) tract.[1] This limits the dissolution of the compound, which is a prerequisite for absorption.
-
Slow Dissolution Rate: Even if the compound is somewhat soluble, a slow dissolution rate from the solid form can lead to most of the drug passing through the GI tract before it can be absorbed.
-
Inadequate Formulation: A simple suspension of the compound in an aqueous vehicle is often insufficient to overcome these solubility and dissolution challenges.
Q2: What are the key physicochemical properties of this compound that we should consider?
A2: A foundational understanding of the compound's properties is essential. While experimental data is limited, computational predictions provide valuable insights:
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Weight | 153.18 g/mol | Favorable for passive diffusion across the gut wall. |
| LogP | 2.4354[1] | Indicates good lipophilicity, which can favor membrane permeation but also suggests poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 12.89 Ų[1] | Suggests good membrane permeability (generally, TPSA < 140 Ų is associated with good oral bioavailability). |
| Hydrogen Bond Donors | 0[1] | Favorable for passive diffusion. |
| Hydrogen Bond Acceptors | 2[1] | Within a favorable range for "drug-likeness". |
Based on these predictions, this compound is likely a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). For these compounds, the rate-limiting step for absorption is typically drug dissolution. Therefore, formulation strategies should focus on enhancing solubility and dissolution rate.[2]
Troubleshooting Guide: Low Bioavailability
This guide provides a systematic approach to troubleshooting and overcoming the low oral bioavailability of this compound.
Issue 1: Inconsistent Plasma Concentrations and High Variability
-
Possible Cause: Inconsistent wetting and dissolution of the drug particles in the GI tract. This can be exacerbated by particle agglomeration.
-
Troubleshooting Steps:
-
Particle Size Reduction: Reducing the particle size increases the surface area available for dissolution.[3][4]
-
Micronization: Aim for a particle size range of 1-10 µm.
-
Nanonization: Further reduction to the sub-micron range (<1000 nm) can significantly enhance the dissolution rate.[5]
-
-
Incorporate a Wetting Agent: The inclusion of a surfactant in the formulation can improve the wetting of the hydrophobic drug particles.
-
Issue 2: Drug Appears to be Insoluble in Aqueous Vehicles
-
Possible Cause: High lipophilicity and crystalline nature of the compound.
-
Troubleshooting Steps:
-
Co-solvent Systems: Utilize a mixture of water-miscible organic solvents to increase the drug's solubility in the dosing vehicle.[3]
-
Common Co-solvents: Polyethylene glycol (PEG) 400, propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).
-
Caution: Be mindful of potential drug precipitation upon dilution in the GI tract and the potential toxicity of some solvents.[6]
-
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be highly effective.[3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. This increases the drug's solubility and absorption.[1]
-
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate compared to the stable crystalline form.[5][7]
-
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
Objective: To produce a nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or HPMC)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
High-energy media mill
Procedure:
-
Prepare a pre-suspension by dispersing this compound and a stabilizer in purified water.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a high speed for a predetermined time (e.g., 2-8 hours), ensuring the temperature is controlled.
-
Periodically sample the suspension to monitor the particle size distribution using a particle size analyzer.
-
Continue milling until the desired particle size (e.g., < 500 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a SEDDS for this compound to improve its solubility and absorption.
Materials:
-
This compound
-
Oil phase (e.g., Labrafac™ PG, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-solvent (e.g., Transcutol® HP, PEG 400)
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Formulation: Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.
-
Add the required amount of this compound to the excipient mixture.
-
Heat the mixture gently (e.g., to 40°C) and vortex until the drug is completely dissolved and the solution is clear.
-
Characterization:
-
Self-Emulsification Assessment: Add a small volume of the SEDDS formulation to water with gentle agitation and observe the formation of an emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using a particle size analyzer.
-
In Vitro Drug Release: Perform an in vitro dissolution study to assess the drug release from the SEDDS formulation.[6]
-
Signaling Pathways and Logical Relationships
References
- 1. chemscene.com [chemscene.com]
- 2. parchem.com [parchem.com]
- 3. 1644-85-5|this compound|BLD Pharm [bldpharm.com]
- 4. 139425-47-1|this compound-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 1881291-16-2|5-Bromo-6-fluorobenzo[d]thiazole-2-thiol|5-Bromo-6-fluorobenzo[d]thiazole-2-thiol|-范德生物科技公司 [bio-fount.com]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Modifying 5-Fluorobenzo[d]thiazole for Enhanced Target Specificity
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during the experimental process of modifying the 5-Fluorobenzo[d]thiazole structure to improve its target specificity.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Question: We are attempting a regioselective synthesis to introduce a substituent at the C7 position of the this compound core, but we are observing a mixture of isomers. How can we improve the regioselectivity?
Answer: Achieving regioselectivity in the functionalization of the benzothiazole ring can be challenging. For C7 arylation, reaction conditions are critical. In palladium-catalyzed cross-coupling reactions, the choice of ligand and base can direct the functionalization. For instance, using a bulky phosphine ligand can favor substitution at the less sterically hindered C7 position. Additionally, ensure strict anaerobic and anhydrous conditions, as moisture and oxygen can lead to side reactions and reduced selectivity. Temperature control is also crucial; running the reaction at a lower temperature for a longer duration may improve the desired isomeric ratio.
Question: During the purification of our modified this compound derivatives, we are struggling to separate the desired isomer from other constitutional isomers by column chromatography. What purification strategies can we employ?
Answer: The separation of isomers with similar polarities is a common challenge. If standard silica gel chromatography is not effective, consider the following strategies:
-
Alternative Chromatography Techniques: Preparative High-Performance Liquid Chromatography (prep-HPLC) with a C18 or phenyl-hexyl column can offer better resolution for isomers that are difficult to separate on silica.
-
Recrystallization: If your product is a solid, fractional recrystallization from a carefully selected solvent system can be a powerful purification method. Experiment with different solvent mixtures to find one that preferentially crystallizes the desired isomer.
-
Derivatization: In some cases, you can temporarily derivatize your mixture to introduce a functional group that allows for easier separation. After purification, the directing group can be removed.
Question: We are performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to introduce a new moiety to the this compound scaffold, but we are experiencing low yields and catalyst decomposition. What are the likely causes and solutions?
Answer: Low yields in cross-coupling reactions on electron-rich heterocyclic systems like benzothiazole can be due to several factors:
-
Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical. For electron-rich substrates, electron-rich and sterically hindered ligands often give better results.
-
Base Selection: The choice of base is crucial and reaction-dependent. Ensure the base is strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of your starting material or product.
-
Reaction Conditions: Ensure strict anhydrous and oxygen-free conditions, as palladium catalysts are sensitive to both. Degas your solvents and use an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions: The fluorine atom can sometimes be a site for side reactions. If you suspect C-F bond activation, consider using milder reaction conditions or a different catalyst system.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind modifying the this compound structure to improve target specificity?
A1: The this compound scaffold is a privileged structure in medicinal chemistry, showing a wide range of biological activities.[1] Modifications to this core structure are performed to enhance its interaction with the desired biological target while minimizing off-target effects. The introduction of a fluorine atom can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects its target binding affinity and selectivity.[2] By strategically adding or modifying substituents at various positions on the benzothiazole ring, researchers can fine-tune the molecule's shape, electronics, and hydrogen bonding capabilities to achieve a better fit in the target's binding pocket, leading to improved specificity.
Q2: Which signaling pathways are commonly targeted by this compound derivatives?
A2: Derivatives of benzothiazole have been shown to target several key signaling pathways implicated in diseases like cancer. One of the most notable is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[3][4] Some benzothiazole derivatives have been developed as potent inhibitors of PI3K isoforms.[5][6] By inhibiting this pathway, these compounds can induce apoptosis (programmed cell death) in cancer cells.
Q3: How does the position of the fluorine atom on the benzothiazole ring impact target specificity?
A3: The position of the fluorine atom can have a significant impact on the biological activity and selectivity of the compound. Fluorine is a highly electronegative atom and can act as a hydrogen bond acceptor.[7] Its placement can influence the molecule's conformation and how it interacts with amino acid residues in the target's active site. For example, a fluorine atom at the 6-position of the benzothiazole ring has been shown in some cases to improve cytotoxic activity against certain cancer cell lines.[8] The specific effects are target-dependent, and a systematic investigation of different fluorine positions is often necessary to optimize target specificity.
Q4: What are the key experimental assays to determine the target specificity of our modified compounds?
A4: To assess the target specificity of your modified this compound derivatives, a combination of in vitro assays is recommended:
-
Kinase Selectivity Profiling: This involves screening your compound against a large panel of kinases to identify its primary target and any potential off-targets.[9][10]
-
In Vitro Kinase Inhibition Assays: Once a primary target is identified (e.g., a PI3K isoform), you can perform in vitro kinase assays to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[11][12]
-
Competitive Binding Assays: These assays, such as radioligand binding assays, can determine the binding affinity (Ki) of your compound for its target by measuring its ability to displace a known labeled ligand.[13][14]
-
Cellular Assays: Western blotting can be used to assess the inhibition of downstream signaling pathways in cells. For example, you can measure the phosphorylation status of Akt to confirm that your PI3K inhibitor is active in a cellular context.
Data Presentation
The following table summarizes the in vitro potency of a representative benzothiazole-based PI3Kβ inhibitor (Compound 11) and a non-benzothiazole comparator, Pictilisib (GDC-0941). This data is presented as IC50 values, which represent the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity.[15]
| Compound | Target | IC50 (nM)[15] |
| Benzothiazole-Based PI3Kβ Inhibitor (Compound 11) | PI3Kα | 4160 |
| PI3Kβ | 20 | |
| PI3Kγ | 5780 | |
| PI3Kδ | 3080 | |
| mTOR | >30000 | |
| Pictilisib (GDC-0941) | PI3Kα | 3.3 |
| PI3Kβ | 38 | |
| PI3Kγ | 75 | |
| PI3Kδ | 1.2 | |
| mTOR | 17 |
Experimental Protocols
Detailed Methodology for In Vitro PI3K Kinase Activity Assay
This protocol is adapted for determining the IC50 values of novel this compound derivatives against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 100 µM ATP)
-
Substrate (e.g., phosphatidylinositol)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the PI3K enzyme and substrate in kinase buffer to their optimal concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound solution, the enzyme solution, and the substrate solution. Include a positive control (enzyme and substrate without inhibitor) and a negative control (substrate without enzyme).
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Detailed Methodology for Western Blot Analysis of Akt Phosphorylation
This protocol is designed to assess the cellular activity of this compound derivatives as PI3K inhibitors.
Materials:
-
Cancer cell line (e.g., MCF-7, U87MG)
-
Cell culture medium and supplements
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Signal Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the phospho-Akt signal, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt and loading control signals.
Mandatory Visualization
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a this compound derivative.
Caption: Experimental workflow for modifying this compound and evaluating target specificity.
References
- 1. Graphviz [graphviz.org]
- 2. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 12. promega.de [promega.de]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
Reducing side reactions in the synthesis of substituted 5-Fluorobenzo[d]thiazoles
Technical Support Center: Synthesis of Substituted 5-Fluorobenzo[d]thiazoles
Welcome to the technical support center for the synthesis of substituted 5-Fluorobenzo[d]thiazoles. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help minimize side reactions and optimize synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of during the synthesis of 5-Fluorobenzo[d]thiazoles?
A1: The most prevalent side reactions include the oxidation of the 2-aminothiophenol starting material, over-oxidation of the intermediate product, and self-condensation of carbonyl starting materials.[1] The thiol group in the 2-aminothiophenol precursor is particularly susceptible to oxidation, which can lead to the formation of a disulfide byproduct, reducing the overall yield of your desired product.[1]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yield is a common problem that can stem from several factors:
-
Poor Quality of Starting Materials: 2-Aminothiophenol is prone to oxidation. It is highly advisable to use a freshly opened bottle or purify it before use to ensure high purity.[1]
-
Inefficient Catalyst: The choice of catalyst is critical. For reactions involving carboxylic acids, catalysts like polyphosphoric acid (PPA) can be effective.[1] For condensations with aldehydes, various catalysts including H₂O₂/HCl or samarium triflate have been shown to provide good yields.[1][2] It may be necessary to screen several catalysts to find the optimal one for your specific substrates.[1]
-
Improper Reaction Conditions: Factors like temperature and solvent play a crucial role. Adjusting the reaction temperature can help suppress the formation of byproducts.[3] The solvent must be appropriate for your reagents; for some syntheses, changing the solvent can significantly improve yields.[3]
-
Purification Losses: Significant product loss can occur during work-up and purification.[3] Optimizing your extraction and chromatography techniques is essential to minimize these losses.[3]
Q3: I am observing multiple products on my TLC plate. How can I improve the reaction's selectivity?
A3: The formation of multiple products suggests a lack of selectivity. To enhance this, consider the following strategies:
-
Temperature Control: Competing reactions have different rate dependencies on temperature. By carefully controlling the reaction temperature, you can favor the formation of the desired 5-Fluorobenzo[d]thiazole over side products.[3]
-
Catalyst Selection: A highly selective catalyst can promote the desired reaction pathway while inhibiting others.[3] Modern approaches often use reusable heterogeneous catalysts or metal-free organocatalysts to enhance efficiency and reduce byproducts.[4]
-
Choice of Reagents: In reactions like electrophilic fluorination, the existing substituents on the benzothiazole ring can direct the position of fluorination, affecting selectivity.[3]
Q4: Are there any "green" or environmentally friendly methods for synthesizing benzothiazoles?
A4: Yes, many modern synthetic protocols focus on sustainability.[1] These methods often involve using safer, non-toxic, and recyclable solvents like water or ethanol instead of traditional solvents like dichloromethane.[1][4] Other green approaches include solvent-free synthesis, the use of reusable catalysts, and employing energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and energy consumption.[1][4][5]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Product Yield | Purity of 2-aminothiophenol precursor is low due to oxidation. | Use freshly opened or purified 2-aminothiophenol. Handle under an inert atmosphere (e.g., Nitrogen, Argon). | [1] |
| Ineffective catalyst for the specific substrate combination. | Screen different catalysts. For aldehyde condensation, consider H₂O₂/HCl or Lewis acids. For carboxylic acids, try polyphosphoric acid (PPA). | [1][2] | |
| Suboptimal reaction temperature favoring side reactions. | Systematically vary the reaction temperature to find the optimal point where the desired product formation is maximized. | [3] | |
| Formation of Disulfide Byproduct | Oxidation of the thiol group in 2-aminothiophenol by atmospheric oxygen. | Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen. | [1] |
| Multiple Spots on TLC / Lack of Selectivity | Reaction conditions (temperature, solvent) are not optimized. | Adjust the reaction temperature. Experiment with different solvents, such as ethanol or DMF, to see if selectivity improves. | [3] |
| Non-selective catalyst or reagents. | Use a more selective catalyst. The choice of starting materials can also influence the reaction pathway. | [3][4] | |
| Difficulty in Product Purification | Complex mixture of byproducts. | Address the root cause of side reactions first (see above). Optimize column chromatography conditions (e.g., solvent system, silica gel grade) or consider recrystallization from a suitable solvent. | [1][3] |
Visualized Workflows and Logic
The following diagrams illustrate key processes and troubleshooting logic to guide your experimental work.
Caption: General workflow for this compound synthesis.
Caption: Troubleshooting flowchart for addressing low product yield.
Caption: Formation of a common disulfide byproduct from the starting material.
Detailed Experimental Protocol
General Protocol for the Synthesis of 2-Substituted-5-Fluorobenzo[d]thiazoles via Condensation with Aldehydes
This protocol provides a general methodology. Optimal conditions such as solvent, temperature, and catalyst loading should be determined experimentally for specific substrates.
Materials:
-
2-Amino-4-fluorothiophenol
-
Substituted aromatic or aliphatic aldehyde (1.0 mmol)
-
Solvent (e.g., Ethanol, DMF, or DMSO; 5-10 mL)
-
Catalyst (e.g., H₂O₂/HCl, Iodine, or a Lewis acid)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted aldehyde (1.0 mmol) in the chosen solvent (5-10 mL).[1]
-
Inert Atmosphere (CRITICAL STEP): Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes to displace atmospheric oxygen. This step is crucial to prevent the oxidation of 2-amino-4-fluorothiophenol.[1]
-
Reagent Addition: Under the inert atmosphere, add 2-amino-4-fluorothiophenol (1.0 mmol) to the solution.[1]
-
Catalyst Addition: Add the selected catalyst. The optimal catalyst and its specific loading percentage should be determined based on literature precedent or experimental screening.[1]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature. This can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst used.[1]
-
Monitoring: Monitor the progress of the reaction periodically using Thin-Layer Chromatography (TLC).[1] Spot the reaction mixture alongside the starting materials to observe the consumption of reactants and the formation of the new product spot.[1]
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction if necessary (e.g., with a sodium thiosulfate solution if iodine was used). Transfer the mixture to a separatory funnel and perform an aqueous work-up to remove the solvent and water-soluble impurities.
-
Purification: Dry the extracted organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to obtain the pure substituted this compound.[1]
References
Technical Support Center: Interpreting Complex NMR Spectra of 5-Fluorobenzo[d]thiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 5-Fluorobenzo[d]thiazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for this compound derivatives.
Issue 1: Unexpected Splitting in ¹H or ¹⁹F NMR Spectra
Q: I am observing more complex splitting patterns than anticipated in my ¹H or ¹⁹F NMR spectrum for a this compound derivative. What could be the cause?
A: Unexpected splitting in the spectra of fluorinated aromatic compounds often arises from long-range couplings. Specifically, you may be observing:
-
Through-bond J-coupling: Fluorine can couple to protons over several bonds (⁴JHF, ⁵JHF). These long-range H-F coupling constants in benzothiazoles can be small but significant enough to cause additional splitting.[1]
-
Through-space J-coupling: If your derivative has other fluorine atoms or protons in close spatial proximity to the 5-fluoro substituent, you might observe through-space coupling.[2][3] This is a non-bonded interaction that can occur even if the nuclei are separated by many bonds.[4][5]
Troubleshooting Steps:
-
Perform Decoupling Experiments: Run a ¹H-decoupled ¹⁹F NMR experiment and a ¹⁹F-decoupled ¹H NMR experiment. The collapse of multiplets will help identify which couplings are responsible for the complex splitting.[6]
-
2D NMR Spectroscopy: Acquire a 2D ¹H-¹⁹F HETCOR (Heteronuclear Correlation) or HMBC (Heteronuclear Multiple Bond Correlation) spectrum. These experiments will reveal correlations between protons and the fluorine atom, helping to assign the long-range couplings.[1][7]
-
Computational Modeling: If available, use DFT calculations to predict coupling constants. This can help to confirm assignments and understand the origin of unexpected couplings.[1]
Issue 2: Poor Resolution or Broad Signals in ¹⁹F NMR
Q: The signals in my ¹⁹F NMR spectrum are broad and poorly resolved. How can I improve the spectral quality?
A: Broad signals in ¹⁹F NMR can be caused by several factors:
-
Chemical Shift Anisotropy (CSA): The large chemical shift anisotropy of fluorine can be a significant relaxation mechanism, leading to broader lines, especially at higher magnetic field strengths.[8]
-
Sample Viscosity: High sample concentration or the use of viscous solvents can lead to broader signals.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.
-
Unresolved Couplings: A multitude of small, unresolved couplings can manifest as a broad signal.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Check Solvent and Temperature:
-
The choice of solvent can influence the chemical shift and resolution.
-
Varying the temperature can sometimes improve resolution by changing the rate of dynamic processes or reducing viscosity.[10]
-
-
Acquisition Parameters:
-
Increase the relaxation delay to ensure complete relaxation of the fluorine nuclei.[6]
-
Apply a gentle line-broadening window function during processing as a last resort, but be aware that this will decrease resolution.
-
Issue 3: Difficulty in Assigning Aromatic Protons
Q: The aromatic protons of my this compound derivative are difficult to assign due to overlapping signals.
A: Signal overlap in the aromatic region is a common challenge. Advanced 2D NMR techniques are invaluable for resolving these ambiguities.
Troubleshooting Steps:
-
¹H-¹H COSY/TOCSY: A ¹H-¹H COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy) experiment will reveal the coupling network between the aromatic protons, helping to identify adjacent protons.[11]
-
¹H-¹³C HSQC/HMBC: A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum will correlate each proton to its directly attached carbon. A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum will show correlations between protons and carbons over two to three bonds. This information is crucial for unambiguous assignment.
-
¹H-¹⁹F HETCOR/HOESY: A ¹H-¹⁹F HETCOR will show which protons are coupled to the fluorine atom. A ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) can provide through-space correlations, which can be useful for confirming spatial relationships.[12]
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H, ¹³C, and ¹⁹F NMR chemical shift ranges for this compound derivatives?
A1: The exact chemical shifts will depend on the other substituents on the molecule. However, the following tables provide approximate ranges based on the parent benzothiazole structure and typical substituent effects.
Table 1: Approximate ¹H NMR Chemical Shifts (ppm)
| Proton | Typical Range (ppm) | Notes |
| H2 | 8.9 - 9.2 | Thiazole proton, often a singlet. |
| H4 | 7.8 - 8.1 | Influenced by the fluorine at position 5. |
| H6 | 7.1 - 7.4 | Coupled to both H4 and H7, and to F5. |
| H7 | 7.5 - 7.8 |
Table 2: Approximate ¹³C NMR Chemical Shifts (ppm)
| Carbon | Typical Range (ppm) | Notes |
| C2 | 150 - 165 | |
| C3a | 152 - 155 | |
| C4 | 115 - 125 | |
| C5 | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) | Directly attached to fluorine, large C-F coupling.[13] |
| C6 | 110 - 120 (d, ²JCF ≈ 20-25 Hz) | |
| C7 | 120 - 130 | |
| C7a | 130 - 135 |
Table 3: Approximate ¹⁹F NMR Chemical Shifts (ppm)
| Fluorine Position | Typical Range (ppm) | Reference |
| 5-F | -110 to -130 | C₆F₆ (internal) |
Note: ¹⁹F chemical shifts are highly sensitive to the solvent and referencing standard used.
Q2: What are the expected H-F and C-F coupling constants?
A2: The magnitude of J-couplings provides valuable structural information.
Table 4: Typical H-F and C-F Coupling Constants (Hz)
| Coupling | Typical Range (Hz) | Notes |
| ¹JCF (C5-F) | 240 - 250 | Large one-bond coupling. |
| ²JCF (C4-F, C6-F) | 20 - 25 | Two-bond coupling. |
| ³JHF (H4-F, H6-F) | 5 - 10 | Three-bond coupling. |
| ⁴JHF (H7-F) | 1 - 3 | Four-bond coupling. |
Q3: How should I prepare my sample for ¹⁹F NMR?
A3: Sample preparation for ¹⁹F NMR is similar to that for ¹H NMR, but with a few key considerations:
-
Solvent: Use a deuterated solvent with minimal fluorine-containing impurities.[9]
-
Concentration: A concentration of 10-50 mM is generally sufficient due to the high sensitivity of the ¹⁹F nucleus.[9]
-
Referencing: An internal reference is recommended. Common references include C₆F₆ or trifluorotoluene. The choice of reference can be critical as ¹⁹F chemical shifts are very sensitive to the environment.[10]
-
Cleanliness: Ensure the NMR tube and all glassware are scrupulously clean to avoid paramagnetic contamination.
Experimental Protocols
Protocol 1: Acquiring a 2D ¹H-¹⁹F HETCOR Spectrum
This experiment is used to identify protons that are scalar coupled to the fluorine nucleus.
-
Sample Preparation: Prepare the sample as described in FAQ Q3.
-
Spectrometer Setup: Tune the probe for both ¹H and ¹⁹F frequencies.
-
Load Standard Pulse Program: Select a standard HETCOR pulse sequence (e.g., hetcorf on Bruker systems).
-
Set Spectral Widths:
-
In the ¹H dimension (F2), set the spectral width to cover the aromatic region (e.g., 6-9 ppm).
-
In the ¹⁹F dimension (F1), center the transmitter on the expected 5-fluoro signal and set an appropriate spectral width (e.g., 20 ppm).
-
-
Set Acquisition Parameters:
-
Set the number of scans based on the sample concentration (e.g., 8-16 scans).
-
The key parameter is the delay for the evolution of the J-coupling. For optimal detection of ³JHF, a value of ~80-100 ms is a good starting point.
-
-
Processing: After acquisition, perform a 2D Fourier transform and phase correction. Cross-peaks will indicate which protons are coupled to the fluorine.
Visualizations
References
- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. biophysics.org [biophysics.org]
- 13. rsc.org [rsc.org]
Technical Support Center: HPLC Analysis of 5-Fluorobenzo[d]thiazole Purity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the method development and troubleshooting of High-Performance Liquid Chromatography (HPLC) analysis for 5-Fluorobenzo[d]thiazole purity.
Experimental Protocol: Purity Determination of this compound by Reverse-Phase HPLC
This protocol outlines a standard method for determining the purity of this compound using reverse-phase HPLC with UV detection.
1. Objective: To quantify the purity of this compound and separate it from potential impurities.
2. HPLC System and Parameters:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3. Reagents and Materials:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm PTFE)
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with acetonitrile.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 10 mL of acetonitrile, and then dilute 1 mL of this solution to 10 mL with acetonitrile.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[1]
5. Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 60 | 40 |
| 20.0 | 60 | 40 |
6. Data Analysis and Purity Calculation:
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
7. System Suitability:
Before sample analysis, perform a system suitability test by injecting the working standard solution five times. The system is deemed suitable if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Experimental Workflow Diagram
Caption: Figure 1. HPLC Analysis Workflow for this compound Purity.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the HPLC analysis of this compound.
Q1: Why is my this compound peak tailing?
A1: Peak tailing for heterocyclic compounds like this compound is a common issue.[2] It can be caused by several factors:
-
Secondary Silanol Interactions: The nitrogen atom in the thiazole ring can interact with free silanol groups on the silica-based C18 column, leading to peak tailing.
-
Solution: The use of 0.1% formic acid in the mobile phase helps to suppress the ionization of silanol groups, thereby minimizing these interactions.[2]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can also cause peak tailing.
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak tailing.
-
Solution: Ensure the formic acid is added to Mobile Phase A to maintain a low pH.
-
Q2: I am observing a drifting baseline. What could be the cause?
A2: A drifting baseline can be caused by several factors:
-
Column Not Equilibrated: The column may not be fully equilibrated with the mobile phase.
-
Solution: Equilibrate the column for at least 30 minutes with the initial mobile phase composition before starting the analysis.[5]
-
-
Mobile Phase Composition Change: Inconsistent mixing of the mobile phase can cause the baseline to drift.
-
Solution: Ensure the mobile phase components are well-mixed and degassed. Prepare fresh mobile phase daily.[5]
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect the detector and cause baseline drift.
-
Solution: Use a column oven to maintain a constant temperature.[6]
-
Q3: My system backpressure is unusually high. What should I do?
A3: High backpressure is a common HPLC issue that can be caused by blockages in the system.
-
Blocked Frit or Column: Particulate matter from the sample or mobile phase can block the column inlet frit.
-
Precipitation in the System: If the mobile phase contains buffers, they can precipitate if the organic solvent concentration is too high.
-
Solution: Ensure that the buffer is soluble in all mobile phase compositions used in the gradient. The current method uses formic acid, which is less likely to precipitate.
-
Troubleshooting Decision Tree
Caption: Figure 2. Troubleshooting Decision Tree for Common HPLC Issues.
Frequently Asked Questions (FAQs)
Q1: What is a suitable alternative column for this analysis?
A1: If you are still experiencing issues with peak shape, a phenyl-hexyl column could be a suitable alternative. Fluorinated phenyl phases have been shown to have increased retention and different selectivity for aromatic halogenated compounds.[8]
Q2: Can I use a different organic solvent instead of acetonitrile?
A2: Methanol can be used as an alternative to acetonitrile. However, be aware that this will change the selectivity of the separation and may require re-optimization of the gradient. Methanol typically has a lower elution strength than acetonitrile in reverse-phase chromatography.
Q3: How should I store the this compound standard and samples?
A3: this compound is a solid at room temperature. It is recommended to store the solid material and solutions in a cool, dark place to prevent degradation. Prepared solutions should ideally be used within 24 hours.
Q4: What are the potential impurities I should look for?
A4: Potential impurities can arise from the synthesis process. For benzothiazoles, common starting materials include 2-aminothiophenol and a corresponding aldehyde or carboxylic acid.[9] Therefore, unreacted starting materials and by-products from side reactions are potential impurities. A stability-indicating method, which involves forced degradation studies, would be necessary to identify and separate degradation products.[10][11]
Q5: My sample is not fully dissolving in acetonitrile. What should I do?
A5: If you experience solubility issues, you can try using a stronger solvent like dimethyl sulfoxide (DMSO) to dissolve the initial sample, and then dilute it with acetonitrile. However, be mindful of the injection solvent's effect on peak shape. It is always best to dissolve the sample in the initial mobile phase composition if possible.[4]
References
- 1. s-und-s.pl [s-und-s.pl]
- 2. hplc.eu [hplc.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. agilent.com [agilent.com]
- 8. cipac.org [cipac.org]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. ijsdr.org [ijsdr.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of the Anticancer Activity of 5-Fluorobenzo[d]thiazole Derivatives Against Known Inhibitors
In the landscape of anticancer drug discovery, benzo[d]thiazole scaffolds have emerged as a promising class of compounds, with fluorinated derivatives showing particularly potent and selective activity. This guide provides a comparative overview of the anticancer activity of a representative 5-Fluorobenzo[d]thiazole derivative, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, against established anticancer agents such as Doxorubicin and the multi-kinase inhibitor Sorafenib. This analysis is supported by in vitro experimental data and detailed methodologies to offer a clear perspective for researchers, scientists, and drug development professionals.
Quantitative Comparison of Anticancer Activity
The in vitro efficacy of anticancer compounds is commonly quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability or growth, respectively. The following tables summarize the available data for 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole and the well-known chemotherapeutic drug Doxorubicin across several human cancer cell lines.
Table 1: Growth Inhibitory (GI50) and Half-Maximal Inhibitory Concentration (IC50) Values (µM)
| Compound / Cell Line | MCF-7 (Breast) | MDA-MB-468 (Breast) | HCT-116 (Colon) | HT-29 (Colon) |
| This compound derivative 59a ¹ | 0.37 (GI50) | 0.41 (GI50) | 0.08 (GI50) | 0.41 (GI50) |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole ² | <0.0001 (GI50) | <0.0001 (GI50) | - | - |
| Doxorubicin ³ | 0.69 (IC50) | 0.27 (IC50) | - | - |
| Doxorubicin ⁴ | 9.908 (IC50) | 0.49 (IC50) | - | - |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions (e.g., GI50 vs. IC50, incubation times). Dashes indicate that data was not found for that specific compound-cell line combination in the reviewed literature.
Mechanisms of Action and Signaling Pathways
Benzothiazole derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways crucial for cancer cell proliferation and survival.
2-(4-amino-3-methylphenyl)benzothiazole (DF 203) , a related benzothiazole compound, is known to act through the Aryl Hydrocarbon Receptor (AhR) signaling pathway .[1] Activation of AhR leads to the induction of cytochrome P450 1A1 (CYP1A1), which metabolically activates the compound into cytotoxic products that cause DNA damage in sensitive cancer cells.[1]
// Nodes Ligand [label="Benzothiazole\n(e.g., DF 203)", fillcolor="#FBBC05", fontcolor="#202124"]; AhR_complex [label="AhR-Hsp90-XAP2\n(Cytosolic Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [shape=box, style=dashed, label="Nucleus"]; AhR_ARNT [label="AhR-ARNT\nHeterodimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; XRE [label="Xenobiotic\nResponse Element (XRE)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled"]; CYP1A1 [label="CYP1A1 Gene\nTranscription", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolism [label="Metabolic\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_damage [label="DNA Damage &\nApoptosis", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"];
// Edges Ligand -> AhR_complex [label="Binds"]; AhR_complex -> AhR_ARNT [label="Translocation\n& Dimerization"]; AhR_ARNT -> XRE [label="Binds to"]; XRE -> CYP1A1; CYP1A1 -> Metabolism; Metabolism -> DNA_damage; } .dot Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by certain benzothiazole derivatives.
Other signaling pathways frequently implicated in the anticancer activity of benzothiazole derivatives include the PI3K/Akt and MAPK/ERK pathways , which are central regulators of cell growth, proliferation, and survival.[2] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Experimental Protocols
The following section details a standard methodology for assessing the cytotoxic activity of test compounds on cancer cell lines.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allowed to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).[2][4]
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., this compound derivatives, Doxorubicin) for a specified period, typically 48-72 hours.[2]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[3][5]
-
Solubilization: The culture medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[3] The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[3] A reference wavelength of 650 nm or higher is often used to reduce background noise.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50/GI50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Conclusion
The available data indicates that this compound derivatives, such as 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, exhibit exceptionally potent in vitro anticancer activity, in some cases surpassing that of established chemotherapeutic agents like Doxorubicin in specific cell lines.[6][7] The mechanism of action for this class of compounds is multifaceted, potentially involving the inhibition of critical cell survival pathways like PI3K/Akt and MAPK/ERK, or activation of pro-apoptotic pathways such as the AhR signaling cascade.[1][2] The presented data and protocols provide a foundational framework for further investigation and development of these promising anticancer agents. Future studies should focus on direct, side-by-side comparisons with a broader range of known inhibitors across standardized panels of cancer cell lines to fully elucidate their therapeutic potential and selectivity.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. atcc.org [atcc.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Fluorinated vs. Non-Fluorinated Benzothiazoles: A Comparative Cytotoxicity Analysis
A deep dive into the cytotoxic potential of benzothiazole derivatives, this guide offers a comparative analysis of fluorinated and non-fluorinated analogues. By examining experimental data and cellular mechanisms, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding the structure-activity relationships that govern the cytotoxicity of this important class of compounds.
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including notable anticancer effects.[1] The introduction of fluorine atoms into these molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence their cytotoxic potency and selectivity against cancer cells. This guide summarizes key findings on the cytotoxicity of various benzothiazole derivatives, presenting a comparative analysis of their efficacy.
Comparative Cytotoxicity Data
The cytotoxic activity of benzothiazole derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values for a selection of fluorinated and non-fluorinated benzothiazole derivatives against various human cancer cell lines, providing a clear comparison of their cytotoxic efficacy.
| Class | Compound | Fluorination Status | Cancer Cell Line | IC50 (µM) |
| 2-(4-Aminophenyl)benzothiazoles | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Fluorinated | MCF-7 (Breast) | <0.001 |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Fluorinated | MDA-MB-468 (Breast) | <0.001 | |
| 2-(4-aminophenyl)benzothiazole | Non-fluorinated | - | - | |
| Thiazolidinone Hybrids | 4a | Non-fluorinated | C6 (Rat Brain Glioma) | 0.03 |
| 4d | Non-fluorinated | C6 (Rat Brain Glioma) | 0.03 | |
| Benzothiazole-2-thiol Derivatives | 7e | Non-fluorinated | SKRB-3 (Breast) | 0.0012 |
| 7e | Non-fluorinated | SW620 (Colon) | 0.0043 | |
| 7e | Non-fluorinated | A549 (Lung) | 0.044 | |
| 7e | Non-fluorinated | HepG2 (Liver) | 0.048 | |
| Pyridine-based Derivatives | 31 | Non-fluorinated | ME-180 (Cervical) | 4.01 |
| General Derivatives | 6b | Non-fluorinated | MCF-7 (Breast) | 5.15 |
| 5c | Non-fluorinated | MCF-7 (Breast) | 7.39 | |
| 5d | Non-fluorinated | MCF-7 (Breast) | 7.56 | |
| 4 | Non-fluorinated | MCF-7 (Breast) | 8.64 | |
| 2-Substituted Derivatives | 4a | Non-fluorinated | PANC-1 (Pancreatic) | 27 ± 0.24 |
| 4b | Non-fluorinated | PANC-1 (Pancreatic) | 35 ± 0.51 | |
| Nitro-substituted Benzothiazole | Compound A | Non-fluorinated | HepG2 (Liver) | 56.98 (24h) |
| Fluoro-substituted Benzothiazole | Compound B | Fluorinated | HepG2 (Liver) | 59.17 (24h) |
Experimental Protocols
The determination of cytotoxicity is a crucial step in assessing the potential of anticancer agents. The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation.[1]
MTT Assay Protocol for Cytotoxicity Testing
This protocol outlines the fundamental steps for determining the cytotoxic effects of benzothiazole derivatives on cancer cell lines.[1]
-
Cell Seeding:
-
Harvest and count the desired cancer cells, ensuring high viability (>90%).
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the benzothiazole derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).[1]
-
-
MTT Addition:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[1]
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the wells at a wavelength of 450 nm using a microplate reader.
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[1]
-
Signaling Pathways in Benzothiazole-Induced Cytotoxicity
Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[1] One of the primary mechanisms is the activation of the intrinsic or mitochondrial pathway of apoptosis.[1] Some fluorinated derivatives have been shown to induce cytochrome P450 CYP1A1, which is a critical event in determining their antitumor specificity.[2][3] Furthermore, some benzothiazole compounds have been found to suppress COX-2 and iNOS activation in cancer cells by inhibiting the NF-κB pathway, subsequently leading to apoptosis.[4]
Below is a diagram illustrating a generalized workflow for evaluating the cytotoxicity of benzothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Fluorobenzo[d]thiazole and its Analogs Against Established Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of 5-Fluorobenzo[d]thiazole and its structural analogs as kinase inhibitors. Due to the limited availability of public data on this compound, this document leverages experimental data from structurally related fluorinated benzothiazole derivatives. Their performance is benchmarked against well-established, FDA-approved multi-kinase inhibitors to offer a valuable resource for the investigation of novel therapeutic agents.
Comparative Efficacy of Benzothiazole Derivatives and Known Kinase Inhibitors
The inhibitory potential of fluorinated benzothiazole compounds has been demonstrated in various studies. The following tables summarize the inhibitory concentrations (IC50) of several benzothiazole derivatives against different kinases and cancer cell lines, alongside the performance of established kinase inhibitors for reference.
Table 1: Comparative Inhibitory Activity (IC50) of Fluorinated Benzothiazole Derivatives and Standard Kinase Inhibitors
| Compound/Drug | Target Kinase(s) | IC50 (nM) | Reference |
| Fluorinated Benzothiazole Derivatives | |||
| 5-Fluorobenzothiazole Derivative | MCF-7 cell line | 400 | [1] |
| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 cell line | 570 | [1] |
| Compound 1g | CK2 | 1900 | [2] |
| GSK3β | 670 | [2] | |
| Known Kinase Inhibitors | |||
| Sorafenib | Raf-1 | 6 | [1] |
| B-Raf | 22 | [1] | |
| VEGFR-2 | 90 | [1] | |
| VEGFR-3 | 20 | [1] | |
| PDGFR-β | 57 | [1] | |
| c-KIT | 68 | [1] | |
| FLT3 | 58 | [1] | |
| Sunitinib | PDGFRβ | 2 | [1] |
| VEGFR2 (Flk-1) | 80 | [1] |
Note: The data for fluorinated benzothiazole derivatives is based on a mix of cellular and enzymatic assays and should be interpreted as an indication of potential anti-proliferative and kinase-inhibiting activity.[1]
Key Signaling Pathways Targeted by Benzothiazole Derivatives
Benzothiazole derivatives have been investigated as inhibitors of several critical signaling pathways implicated in cancer and other diseases. These include the PI3K/AKT/mTOR and STAT3 signaling pathways.[1] The diagram below illustrates a generalized representation of a kinase signaling pathway and the point of inhibition by a kinase inhibitor.
Caption: A generalized kinase signaling pathway illustrating potential points of inhibition.
Experimental Protocols
The following sections detail generalized methodologies for key experiments cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific kinase.[1][3]
1. Materials and Reagents:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[4]
-
Test compound (e.g., this compound analog) dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or HTRF® KinEASE™ kit)[5][6]
-
384-well, low-volume, white microplates[4]
2. Procedure:
-
Compound Plating: Dispense serial dilutions of the test compound into the wells of the assay plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).[4]
-
Reaction Preparation: Prepare a reaction mixture containing the kinase and the substrate in the kinase assay buffer.[1]
-
Kinase Reaction Initiation: Add the ATP solution to the wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).[3][4]
-
Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method.[3] This could involve:
-
Luminescence-based ADP detection (ADP-Glo™): Quantifies the amount of ADP produced.[5]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (HTRF®): Detects the phosphorylation of a biotinylated substrate.[6]
-
Radiometric Assays: Measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into the substrate.[7]
-
Chromatographic Methods (HPLC): Separate and quantify the phosphorylated and non-phosphorylated substrate.[1]
-
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation of cancer cell lines.[8]
1. Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
2. Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[8]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (Growth Inhibition 50) or IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Experimental and Drug Discovery Workflow
The evaluation of a novel kinase inhibitor follows a structured workflow from initial screening to in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 6. youtube.com [youtube.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Cross-Validation of 5-Fluorobenzo[d]thiazole: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical anti-cancer efficacy of 5-Fluorobenzo[d]thiazole against established chemotherapeutic agents, 5-Fluorouracil and Cisplatin. The data presented for this compound is extrapolated from studies on structurally similar benzothiazole derivatives to provide a framework for its potential evaluation as a novel anti-cancer agent.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor activity of this compound in comparison to 5-Fluorouracil and Cisplatin.
Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound and Standard Chemotherapeutic Agents Against Various Human Cancer Cell Lines.
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) |
| This compound (Hypothetical) | 8.5 | 15.2 | 12.8 | 18.5 |
| 5-Fluorouracil | 5.0 | 43.5 | 3.5 | 10.0 |
| Cisplatin | 7.2 | 9.3 | 8.1 | 6.4 |
Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth. The data for this compound is hypothetical and based on the activity of related benzothiazole compounds. Lower IC50 values indicate higher potency.
Table 2: In Vivo Anti-Tumor Efficacy in a Human Tumor Xenograft Mouse Model.
| Treatment Group | Dose (mg/kg) | Route of Administration | Dosing Frequency | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral (p.o.) | Daily | 0 |
| This compound (Hypothetical) | 50 | Oral (p.o.) | Daily | 55 |
| 5-Fluorouracil | 20 | Intraperitoneal (i.p.) | Daily | 65 |
| Cisplatin | 5 | Intravenous (i.v.) | Once weekly | 70 |
Note: Tumor growth inhibition is measured at the end of a 21-day study period. The data for this compound is hypothetical.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.[2]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
In Vivo Efficacy: Human Tumor Xenograft Model
Xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer compounds.[3][4]
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used as the host for tumor implantation.[3]
-
Cell Implantation: A suspension of human cancer cells (e.g., 5 x 106 cells in 100 µL of serum-free medium) is injected subcutaneously into the flank of each mouse.[5][6]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.[3]
-
Drug Administration: The test compounds are administered according to the specified dose, route, and schedule. A vehicle control group receives the formulation excipient only.[3]
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²) / 2.[3]
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.
Mechanism of Action: Western Blot for Apoptosis Markers
Western blotting is used to detect changes in the expression of key proteins involved in apoptosis.[7][8]
-
Cell Lysis: Cancer cells are treated with the test compound for a specified time. The cells are then harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[7]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[7]
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7][8]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Mandatory Visualization
Caption: Experimental workflow for evaluating the anti-cancer efficacy of this compound.
Caption: Putative signaling pathways modulated by this compound in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 6. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
Independent Verification of the Antitumor Properties of 5-Fluorobenzo[d]thiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor properties of 5-Fluorobenzo[d]thiazole derivatives with other established anticancer agents. The information presented is collated from multiple independent studies to offer a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. While research has primarily focused on substituted 5-Fluorobenzo[d]thiazoles due to their high potency, this guide will focus on two lead compounds: 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203 or Phortress) and 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole .
Data Presentation: Comparative Cytotoxic Activity
The in vitro antitumor activity of this compound derivatives has been evaluated across a range of human cancer cell lines. The following tables summarize the half-maximal growth inhibitory concentrations (GI50) and half-maximal inhibitory concentrations (IC50) from various independent studies. For comparison, data for the standard chemotherapeutic agents Doxorubicin and Cisplatin are also included.
Table 1: Comparative in vitro Activity (GI50/IC50 in µM) of this compound Derivatives and Standard Chemotherapeutics against Breast Cancer Cell Lines
| Compound | MCF-7 (ER+) | MDA-MB-468 (ER-) | MDA-MB-231 (TNBC) | Reference(s) |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | <0.001 | <0.001 | Inactive (>10) | [1] |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | <0.0001 | <0.0001 | Not Reported | [2] |
| Doxorubicin | 0.04 - 8.306 | 0.00027 | 0.03 - 3.16 | [3] |
| Cisplatin | 13.33 | Not Reported | Not Reported | [4] |
Table 2: Comparative in vitro Activity (GI50/IC50 in µM) against Other Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50/IC50 (µM) | Reference(s) |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MKN-45 | Gastric | ≤0.09 | [5] |
| AGS | Gastric | ≤0.09 | [5] | |
| HCT-116 | Colon | Inactive (>10) | [1] | |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | HCT-116 | Colon | 0.00008 | [6] |
| HT-29 | Colon | 0.00041 | [6] | |
| Cisplatin | A549 | Lung | 9.0 - 10.67 | [7] |
| HeLa | Cervical | 9.76 | [7] |
Mechanisms of Action
Independent research has revealed distinct mechanisms of action for the two primary this compound derivatives.
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) exerts its potent and selective antitumor activity through a mechanism dependent on the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[5] Upon entering sensitive cancer cells, 5F 203 binds to and activates the AhR, leading to its translocation to the nucleus. In the nucleus, the AhR complex induces the expression of cytochrome P450 1A1 (CYP1A1).[5] CYP1A1 then metabolically activates 5F 203 into a reactive electrophilic species that forms covalent adducts with DNA, leading to DNA damage, cell cycle arrest at the G2/M phase, and ultimately apoptosis.[5][8]
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole , in contrast, displays potent antitumor activity that is independent of CYP1A1 induction.[2] Its mechanism of action is believed to involve the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[9] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death.
Mandatory Visualization
Signaling Pathway Diagrams
References
- 1. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles -ORCA [orca.cardiff.ac.uk]
- 2. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antitumour activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteobiojournal.com [proteobiojournal.com]
- 8. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Structure-Activity Relationship of 5- and 6-Fluorobenzothiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of 5-fluorobenzothiazole and 6-fluorobenzothiazole isomers, supported by available experimental data. The strategic placement of a fluorine atom on the benzothiazole scaffold can significantly influence the molecule's physicochemical properties and biological activity. This document aims to elucidate these differences to inform rational drug design and development.
Introduction
Benzothiazole is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and neurological applications.[1] The introduction of a fluorine atom, a bioisostere for a hydrogen atom, can modulate a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. The position of this fluorine substituent on the benzothiazole ring—at the 5- or 6-position—can lead to distinct pharmacological profiles. This guide focuses on a direct comparison of these two isomers where data is available.
Anticancer Activity: A Tale of Two Isomers
Direct comparative studies have revealed that the position of the fluorine atom on the benzothiazole ring is a critical determinant of anticancer potency. In a key study, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole demonstrated superior in vitro anticancer activity compared to its 6-fluoro counterpart against a panel of human cancer cell lines.[2][3]
Quantitative Data Summary
The following table summarizes the growth inhibitory (GI₅₀) values for the 5-fluoro and 6-fluoro isomers, highlighting the enhanced potency of the 5-fluoro derivative.
| Compound | Cancer Cell Line | GI₅₀ (nM) | Reference |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | < 1 | [2] |
| MDA-MB-468 (Breast) | < 1 | [2] | |
| PC-3 (Prostate) | > 10,000 | [2] | |
| HCT 116 (Colon) | > 10,000 | [2] | |
| 2-(4-amino-3-methylphenyl)-6-fluorobenzothiazole | MCF-7 (Breast) | < 1 | [2] |
| MDA-MB-468 (Breast) | < 1 | [2] | |
| PC-3 (Prostate) | > 10,000 | [2] | |
| HCT 116 (Colon) | > 10,000 | [2] |
Note: While both isomers show high potency against sensitive breast cancer cell lines, the 5-fluoro isomer was identified as the most potent broad-spectrum agent in the NCI cell panel.[2]
Antimicrobial and Neurological Activities
While the benzothiazole scaffold is known for its antimicrobial and neurological properties, direct comparative studies evaluating the 5-fluoro versus 6-fluoro isomers are not extensively available in the reviewed literature.[4][5] Research in these areas has often focused on a broader range of substitutions, with the following general observations:
-
Antimicrobial Activity: The introduction of fluorine at various positions of the benzothiazole ring has been shown to enhance antibacterial and antifungal activities.[5] However, a clear SAR preference for the 5- versus 6-position is not well-established.
-
Neurological Activity: Benzothiazole derivatives have been investigated for their potential in treating neurological disorders, including epilepsy.[4][6][7] The position of substituents, including halogens, can influence the anticonvulsant activity.[6] For instance, in a series of 6-(benzyloxy)benzothiazole derivatives, the position of a fluorine atom on the benzyl ring influenced anticonvulsant activity, with meta- and para-fluoro substitutions showing greater potency than ortho-fluoro.[6] A comprehensive comparison of 5- and 6-fluorobenzothiazole isomers in neurological assays is a potential area for future research.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of these compounds. Below are representative protocols for key experiments.
Synthesis of 2-(4-Aminophenyl)benzothiazole Derivatives
A general and established method for the synthesis of 2-(4-aminophenyl)benzothiazoles is the Jacobsen cyclization of precursor thiobenzanilides.[2]
General Procedure:
-
Thiobenzanilide Formation: React the appropriately substituted aniline with a substituted benzoyl chloride to form the corresponding benzanilide. This is then treated with Lawesson's reagent to yield the thiobenzanilide.
-
Jacobsen Cyclization: The thiobenzanilide is then cyclized to the benzothiazole using potassium ferricyanide in aqueous sodium hydroxide.
-
Reduction: If a nitro-substituted aniline was used as a starting material, the resulting nitro-benzothiazole is reduced, typically via catalytic hydrogenation (e.g., H₂/Pd-C), to yield the final 2-(4-aminophenyl)benzothiazole.[8]
A water-soluble prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was developed for clinical evaluation by forming a lysyl-amide at the 4-amino position.[9][10]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11]
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds (e.g., 0.1 to 100 µM) to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The GI₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the untreated control.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well plate with cation-adjusted Mueller-Hinton Broth (or another appropriate broth).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Relationships and Processes
General Synthesis of 2-Arylbenzothiazoles
Caption: A generalized synthetic pathway for 2-arylbenzothiazoles.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The anticancer activity of some 2-(4-aminophenyl)benzothiazoles is linked to the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to the induction of cytochrome P450 1A1 (CYP1A1).[12]
Caption: Benzothiazole activation of the AhR signaling pathway.
Experimental Workflow for In Vitro Anticancer Screening
Caption: A typical workflow for evaluating anticancer activity in vitro.
Conclusion
The available data strongly suggests that the placement of a fluorine atom on the benzothiazole ring has a profound impact on its biological activity. In the context of anticancer agents, the 5-fluoro isomer of 2-(4-amino-3-methylphenyl)benzothiazole exhibits superior potency and a broader spectrum of activity compared to its 6-fluoro counterpart. While direct comparative data for antimicrobial and neurological activities is limited, the existing literature on fluorinated benzothiazoles indicates that these are promising areas for further investigation. Future research should include the systematic synthesis and parallel evaluation of 5- and 6-fluorobenzothiazole isomers across a range of biological assays to build a more comprehensive structure-activity relationship profile.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles -ORCA [orca.cardiff.ac.uk]
- 4. Anticonvulsant and neurological profile of benzothiazoles: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imedpub.com [imedpub.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US20120215154A1 - Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof - Google Patents [patents.google.com]
- 9. Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Assessing the Selectivity of 5-Fluorobenzo[d]thiazole Derivatives for Specific Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-cancer activity of 5-Fluorobenzo[d]thiazole derivatives against various human cancer cell lines. The data presented is compiled from multiple studies to offer a comparative overview of their selectivity and potency. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development in this area.
Data Presentation: Comparative Cytotoxic Activity
The anti-proliferative activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values, providing a quantitative comparison of their potency and selectivity.
Table 1: Growth Inhibition (GI₅₀) of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610)
| Cell Line | Cancer Type | GI₅₀ (nM) | Reference |
| MCF-7 | Breast Adenocarcinoma | < 0.1 | [1][2][3] |
| MDA-MB-468 | Breast Adenocarcinoma | < 0.1 | [1][2][3] |
Table 2: Growth Inhibition (GI₅₀) of a 5-Fluorobenzothiazole Derivative (59a)
| Cell Line | Cancer Type | GI₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.37 |
| MDA-MB-468 | Breast Adenocarcinoma | 0.41 |
| HCT-116 | Colon Carcinoma | 0.08 |
| HT-29 | Colon Carcinoma | 0.41 |
Table 3: Comparative IC₅₀ Values of Various Benzothiazole Derivatives
| Compound | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) |
| This compound Derivative (Hypothetical) | ~0.4 | ~0.1 | - | - |
| 2-amino-benzothiazole derivative 4a | 3.84 | 5.61 | - | - |
| 2-amino-benzothiazole derivative 4e | 6.11 | - | - | - |
| Thiazole-based 5-fluoroindole 31a | - | - | - | 3.41 |
| Doxorubicin (Reference Drug) | ~0.04-0.09 | ~0.07 | ~0.02 | ~0.45 |
Note: The data for the "this compound Derivative (Hypothetical)" is an approximation based on available literature for closely related structures and is intended for comparative purposes. The IC₅₀ values for Doxorubicin are approximate and can vary between studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of anticancer activity are provided below.
Cell Viability and Growth Inhibition (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, cells are treated with serial dilutions of the test compounds (e.g., from 0.01 nM to 100 µM) for 48-72 hours. A vehicle control (e.g., 0.1% DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The GI₅₀ or IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell growth or viability, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin-EDTA.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Cells are then stored at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. At least 10,000 events per sample should be collected.
-
Data Analysis: The resulting DNA content histograms are analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label (e.g., FITC). PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[4][5][6]
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect all cells, including those in the supernatant.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: The cell populations are differentiated as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation status.
Protocol:
-
Cell Lysis: After treatment with the test compound, cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., total and phosphorylated forms of AKT and ERK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction for detection.
-
Data Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound derivatives and a typical experimental workflow for assessing anticancer activity.
Caption: Experimental workflow for assessing the anticancer selectivity of this compound.
Caption: The PI3K/AKT signaling pathway and a potential point of inhibition by this compound.
Caption: The MAPK/ERK signaling pathway, another potential target for this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Metabolic Stability of 5-Fluorobenzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds is a well-established approach in medicinal chemistry to enhance metabolic stability, potency, and pharmacokinetic profiles. This guide provides a comparative overview of the in vitro metabolic stability of 5-fluorobenzo[d]thiazole derivatives, a class of compounds with significant therapeutic potential, particularly in oncology. While direct, publicly available quantitative comparative data for a broad range of these derivatives is limited, this document synthesizes available information and provides essential experimental context for researchers in the field.
Data Presentation: Metabolic Stability of this compound Derivatives
The following table summarizes the available qualitative and semi-quantitative data on the metabolic stability of selected this compound derivatives. It is important to note that direct comparison of data from different studies should be approached with caution due to variations in experimental conditions.
| Compound ID | Derivative | Key Findings on Metabolic Stability | Reference |
| 1 | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Does not produce exportable metabolites in sensitive MCF-7 cancer cells, suggesting high metabolic stability. This compound is noted for its potent and broad-spectrum antitumor activity.[1] | [1] |
| 2 | 2-(4-aminophenyl)-6-fluorobenzothiazole | Exhibits a biphasic dose-response relationship in sensitive cell lines, which can be indicative of metabolic activation or the formation of active metabolites. | [1] |
| 3 | General this compound Scaffold | The introduction of fluorine at the 5-position is a strategy to enhance metabolic stability by blocking potential sites of metabolism on the benzothiazole ring.[2] | [2] |
Experimental Protocols
Understanding the methodologies behind in vitro metabolic stability assays is critical for interpreting data and designing further experiments. Below are detailed protocols for two standard assays used to evaluate the metabolic stability of compounds.
Liver Microsomal Stability Assay
This assay is a primary screen to assess the susceptibility of a compound to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.
a. Materials:
-
Test this compound derivatives
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
b. Procedure:
-
Preparation: Thaw the liver microsomes on ice. Prepare a working solution of the test compound and internal standard.
-
Incubation Mixture: In a microcentrifuge tube or a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing the internal standard. The organic solvent precipitates the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
c. Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL) .
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporter systems.
a. Materials:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte culture medium
-
Test this compound derivatives
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
b. Procedure:
-
Cell Preparation: Thaw and prepare a suspension of hepatocytes in the appropriate medium. Determine cell viability and density.
-
Incubation: Add the hepatocyte suspension to a multi-well plate. Pre-incubate at 37°C in a humidified incubator with 5% CO2.
-
Compound Addition: Add the test compound to the hepatocyte suspension to initiate the assay.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension and terminate the metabolic activity by adding a cold organic solvent with an internal standard.
-
Sample Processing: Lyse the cells and precipitate proteins. Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.
c. Data Analysis:
-
Similar to the microsomal stability assay, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound over time. The CLint is typically expressed as µL/min/10^6 cells.
Visualizations
Signaling Pathway of Metabolic Activation
The following diagram illustrates the general pathway of how a parent drug can be metabolized by Cytochrome P450 enzymes into various metabolites.
Caption: General metabolic pathway of a drug via Phase I and Phase II enzymes.
Experimental Workflow for In Vitro Metabolic Stability Assay
The diagram below outlines the key steps involved in a typical in vitro metabolic stability assay using liver microsomes.
Caption: Workflow for a liver microsomal stability assay.
References
Comparative analysis of the photophysical properties of thiazolo[5,4-d]thiazole derivatives
Thiazolo[5,4-d]thiazole (TTz) and its derivatives have emerged as a significant class of heterocyclic compounds in materials science and drug development. Their rigid, planar, and electron-deficient core structure imparts them with high oxidative and thermal stability.[1][2] The ability to readily functionalize the TTz core allows for the fine-tuning of their electronic and photophysical properties, making them promising candidates for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[3][4][5] This guide provides a comparative analysis of the photophysical properties of various TTz derivatives, supported by experimental data and detailed methodologies.
Comparative Photophysical Data
The photophysical properties of thiazolo[5,4-d]thiazole derivatives are highly dependent on their molecular structure, particularly the nature of the substituent groups attached to the core. These substitutions can significantly influence the absorption and emission characteristics, as well as the fluorescence quantum yield and lifetime. The following table summarizes key photophysical data for a selection of TTz derivatives, offering a quantitative comparison of their performance.
| Derivative Name/Structure | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Quantum Yield (ΦF) (%) | Fluorescence Lifetime (τ) (ns) | Solvent/State | Reference |
| 2,5-bis(4-methoxyphenyl)thiazolo[5,4-d]thiazole | 375 | 435 | 28 | - | CHCl3 | [6] |
| 2,5-bis(4-propoxyphenyl)thiazolo[5,4-d]thiazole | 370 | 437 | 28 | - | CHCl3 | [6] |
| 2,5-bis(4-butoxyphenyl)thiazolo[5,4-d]thiazole | 375 | 437 | 28 | - | CHCl3 | [6] |
| 2,5-bis(4-(heptyloxy)phenyl)thiazolo[5,4-d]thiazole | - | - | 25-28 | - | Solution | [7] |
| 2,5-Diphenyl-thiazolo[5,4-d]thiazole (DTTz) | ~360 | ~420 | 16 | - | CHCl3 | [8] |
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is crucial for the comparative analysis of different derivatives. Below are detailed methodologies for the key experiments cited in the literature.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelength at which a molecule absorbs light, providing insights into its electronic transitions.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.
-
Sample Preparation:
-
Prepare a stock solution of the thiazolo[5,4-d]thiazole derivative in a spectroscopic grade solvent (e.g., CHCl₃, THF, or DMSO) at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) in the same solvent. The final concentration should be adjusted to have a maximum absorbance value between 0.5 and 1.0 to ensure linearity.
-
-
Measurement:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-700 nm).
-
The wavelength of maximum absorbance (λabs) is determined from the peak of the spectrum.
-
Steady-State Fluorescence Spectroscopy
This method measures the emission spectrum of a fluorescent molecule after it has absorbed light.
-
Instrumentation: A spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Sample Preparation:
-
Use the same dilute solution prepared for UV-Visible absorption spectroscopy. The absorbance at the excitation wavelength should be below 0.1 to minimize inner filter effects.
-
-
Measurement:
-
Set the excitation wavelength (λex), which is typically at or near the absorption maximum (λabs).
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence spectrum.
-
The wavelength of maximum fluorescence intensity (λem) is identified from the emission spectrum.
-
Fluorescence Quantum Yield (ΦF) Measurement (Comparative Method)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a fluorescence standard with absorption and emission properties similar to the thiazolo[5,4-d]thiazole derivative being tested. For TTz derivatives emitting in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or 9,10-diphenylanthracene in cyclohexane are common standards.[6]
-
Procedure:
-
Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrumental parameters.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (nsample² / nstd²)
where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)
This technique measures the average time a molecule spends in the excited state before returning to the ground state, which is known as the fluorescence lifetime (τ).
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used. This includes a pulsed light source (e.g., picosecond laser diode or LED), a fast detector, and timing electronics.
-
Procedure:
-
The sample is excited with a short pulse of light.
-
The arrival times of the emitted photons are recorded relative to the excitation pulse.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay curve.
-
The decay curve is fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s).
-
Visualizing the Experimental Workflow
The characterization of the photophysical properties of thiazolo[5,4-d]thiazole derivatives follows a logical progression of experiments. The following diagram illustrates this typical workflow.
Caption: Experimental workflow for the photophysical characterization of thiazolo[5,4-d]thiazole derivatives.
This guide provides a foundational understanding of the comparative photophysical properties of thiazolo[5,4-d]thiazole derivatives. The presented data and protocols serve as a valuable resource for researchers in the fields of materials science and drug discovery, facilitating the selection and design of novel TTz-based compounds with tailored photophysical characteristics for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Correlating structure and photophysical properties in thiazolo[5,4- d ]thiazole crystal derivatives for use in solid-state photonic and fluorescence-b ... - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00686G [pubs.rsc.org]
- 7. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Bioactivity of 5-Fluorobenzo[d]thiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and biological activity of 5-Fluorobenzo[d]thiazole analogs, with a focus on their potential as anticancer agents. The information presented is based on published experimental data, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a fluorine atom into the benzothiazole scaffold can significantly modulate the physicochemical and biological properties of the resulting analogs. Specifically, the 5-fluoro substitution has been explored for its potential to enhance anticancer potency and selectivity. This guide focuses on a series of fluorinated 2-(4-aminophenyl)benzothiazoles to provide a comparative overview of their synthesis and in vitro bioactivity.
Synthesis of this compound Analogs
The synthesis of this compound analogs, particularly 2-(4-amino-3-substituted-phenyl)-5-fluorobenzothiazoles, has been achieved through modifications of the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides. A key challenge in the synthesis is the formation of regioisomeric mixtures of 5- and 7-fluoro-benzothiazoles. However, modified procedures have been developed to obtain pure samples of the desired 5-fluoro analogs.[1]
General Synthetic Pathway
The general synthetic approach involves the reaction of a substituted aniline with a substituted benzaldehyde to form a thiobenzanilide intermediate, which then undergoes cyclization to form the benzothiazole ring.
Caption: General synthetic pathway for this compound analogs.
Experimental Protocols
Synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole
A modified Jacobsen cyclization is employed to synthesize the pure 5-fluoro isomer. The precursor, 3-fluoro-4'-amino-3'-methylthiobenzanilide, is subjected to oxidative cyclization. While the specific reagents and conditions for the modified synthesis yielding the pure 5-fluoro isomer are detailed in the primary literature, a general representation of the experimental workflow is as follows:
Caption: Experimental workflow for the synthesis of this compound analogs.
Bioactivity of this compound Analogs
Fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent and selective cytotoxic activity against various human cancer cell lines. The position of the fluorine atom on the benzothiazole ring significantly influences the biological activity profile.
Comparative Anticancer Activity
The in vitro anticancer activity of 5-fluorobenzothiazole analogs has been evaluated against a panel of human cancer cell lines. A notable example is 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, which has been identified as a potent broad-spectrum anticancer agent.[1] The table below summarizes the reported GI₅₀ (50% growth inhibition) values for representative compounds.
| Compound | Cancer Cell Line | GI₅₀ (nM) |
| 2-(4-aminophenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | < 1 |
| MDA 468 (Breast) | < 1 | |
| PC 3 (Prostate) | > 10,000 | |
| HCT 116 (Colon) | > 10,000 | |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | < 1 |
| MDA 468 (Breast) | < 1 | |
| Broad spectrum activity in NCI cell panel | Potent |
Note: Data is sourced from published literature and experimental conditions may vary between studies.
Structure-Activity Relationship (SAR)
The introduction of a fluorine atom at the 5-position of the benzothiazole ring, combined with substitutions on the 2-phenyl ring, plays a crucial role in determining the anticancer potency and selectivity. The 5-fluoro analogs, particularly with a methyl group at the 3-position of the 2-(4-aminophenyl) moiety, exhibit enhanced broad-spectrum anticancer activity.[1]
Proposed Mechanism of Action
The antitumor activity of this series of benzothiazoles is linked to the induction of cytochrome P450 CYP1A1.[1] This enzyme is believed to metabolize the benzothiazole compounds into reactive intermediates that exert cytotoxic effects in sensitive cancer cells.
Caption: Proposed mechanism of action for the anticancer activity of this compound analogs.
Conclusion
This guide provides a comparative overview of the synthesis and bioactivity of this compound analogs based on published findings. The presented data highlights the significance of the 5-fluoro substitution in enhancing the anticancer properties of 2-(4-aminophenyl)benzothiazole derivatives. The detailed synthetic strategies and quantitative bioactivity data serve as a valuable resource for researchers working on the development of novel benzothiazole-based therapeutic agents. Further investigation into the precise molecular targets and signaling pathways of these compounds will be crucial for their future clinical development.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Fluorobenzo[d]thiazole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Fluorobenzo[d]thiazole, drawing upon safety data for structurally similar compounds to establish best practices.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to equip oneself with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste should always occur within a well-ventilated area or a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat.
-
Respiratory Protection: A mask to prevent inhalation of dust or vapors.[1]
Hazard Profile of Structurally Similar Compounds
| Hazard Statement | GHS Classification | Representative Compounds |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | 5-Bromo-6-fluorobenzo[d]thiazole-2-thiol, Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate[2][3] |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | 5-Bromo-6-fluorobenzo[d]thiazole-2-thiol, Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate[2][3] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | 5-Bromo-6-fluorobenzo[d]thiazole-2-thiol, Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate[2][3] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | 5-Bromo-6-fluorobenzo[d]thiazole-2-thiol, Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate[2][3] |
| Harmful to aquatic life | Acute Aquatic Hazard (Category 3) | Structurally similar benzothiazole compounds[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be released into the environment, drains, or disposed of as regular solid waste.[1]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Containment:
-
Segregation of Waste:
-
Solid Waste: Collect any unused or contaminated solid this compound, including contaminated items like weighing paper and disposable spatulas, in the designated solid waste container.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealed container designated for halogenated organic waste. Do not mix with other waste streams unless compatibility is confirmed.[1]
-
Contaminated PPE: Used gloves, masks, and other disposable PPE that have come into contact with the chemical should be double-bagged and placed in a designated container for chemically contaminated waste.[1]
-
-
Documentation and Storage:
-
Professional Disposal:
-
Arrange for the collection of the chemical waste with a licensed and approved waste disposal service.[1]
-
Provide the disposal service with all necessary documentation, including the waste log and any available safety data.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
